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  • Product: 8-Bromo-3-methylimidazo[1,5-a]pyridine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture, Synthesis, and Applications of 8-Bromo-3-methylimidazo[1,5-a]pyridine

Executive Summary 8-Bromo-3-methylimidazo[1,5-a]pyridine is a highly functionalized, fused bicyclic N-heterocycle that serves as a critical building block in modern medicinal chemistry and materials science. Characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Bromo-3-methylimidazo[1,5-a]pyridine is a highly functionalized, fused bicyclic N-heterocycle that serves as a critical building block in modern medicinal chemistry and materials science. Characterized by a bridgehead nitrogen shared between a pyridine and an imidazole ring, this scaffold offers unique electronic properties and a highly reactive C8-bromine handle for downstream functionalization[1]. This whitepaper provides an in-depth mechanistic analysis of its synthesis, a self-validating experimental protocol, and an overview of its pharmacological applications, specifically in oncology and immunology[2][3].

Chemical Architecture & Quantitative Profiling

The imidazo[1,5-a]pyridine core is defined by its planar, aromatic 10-pi electron system. The presence of the electron-donating 3-methyl group enhances the electron density of the imidazole ring, while the 8-bromo substitution acts as a versatile electrophilic site for transition-metal-catalyzed cross-coupling reactions[3].

Table 1: Physical and Chemical Properties

Property Quantitative / Descriptive Value
Chemical Name 8-Bromo-3-methylimidazo[1,5-a]pyridine
CAS Registry Number 1052271-64-3[4]
Molecular Formula C8H7BrN2[4]
Molecular Weight 211.06 g/mol [4]
SMILES String CC1=NC=C2C(Br)=CC=CN21[4]
Structural Classification Fused Bicyclic Imidazo[1,5-a]pyridine[1]

| Key Reactive Site | C8 (Bromine-substituted) |

Mechanistic Causality in Synthesis

The most robust method for constructing the 8-bromo-3-methylimidazo[1,5-a]pyridine core relies on a Vilsmeier-type cyclization of an amide precursor, specifically N-((3-bromopyridin-2-yl)methyl)acetamide[1][3].

Causality of the Reagent Choice: Phosphorus oxychloride (POCl3) is selected not merely as a dehydrating agent, but as a potent electrophilic activator. It attacks the amide carbonyl oxygen, driving the expulsion of a chloride ion to form a highly reactive chloroiminium intermediate[5]. This intermediate dramatically lowers the activation energy required for the subsequent ring closure. The bridgehead pyridine nitrogen, acting as an internal nucleophile, attacks the electrophilic carbon of the chloroiminium ion. Subsequent deprotonation and aromatization yield the thermodynamically stable fused bicyclic system[1][5].

Mechanism A N-((3-bromopyridin-2-yl)methyl)acetamide (Precursor) B Chloroiminium Ion (Electrophilic Center) A->B + POCl3 - HCl C Intramolecular Cyclization (Pyridine N Attack) B->C - PO2Cl2- D 8-Bromo-3-methylimidazo[1,5-a]pyridine (Final Product) C->D - H+ Aromatization

Fig 1: Mechanistic workflow of Vilsmeier-type cyclization forming imidazo[1,5-a]pyridine core.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and scientific integrity, the following protocol for the synthesis of 8-bromo-3-methylimidazo[1,5-a]pyridine incorporates strict in-process controls (IPCs) to create a self-validating workflow. This methodology is adapted from the optimized conditions developed by the Harrowven group[3].

Step-by-Step Methodology:

  • Precursor Solvation & Setup:

    • Action: Dissolve N-((3-bromopyridin-2-yl)methyl)acetamide (1.62 g, 7.07 mmol) in a rigorously anhydrous binary solvent system of Toluene (50 mL) and Acetonitrile (20 mL)[3].

    • Causality: Toluene provides a high-boiling, non-polar matrix suitable for thermal cyclization, while Acetonitrile acts as a polar co-solvent to stabilize the transient, highly charged chloroiminium intermediate.

  • Electrophilic Activation:

    • Action: Add POCl3 (2.40 mL, 25.7 mmol, ~3.6 equiv) dropwise over 5 minutes at room temperature[3].

    • Causality: Controlled addition prevents uncontrolled exothermic decomposition of the precursor and ensures quantitative conversion to the Vilsmeier-type intermediate.

  • Thermal Cyclization:

    • Action: Elevate the reaction temperature to reflux (~100–110 °C) and maintain for 2 hours[3].

    • Causality: The thermal energy overcomes the steric hindrance of the adjacent bromine atom, forcing the intramolecular nucleophilic attack by the pyridine nitrogen.

  • Self-Validation (In-Process Control):

    • Action: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and analyze via UPLC-MS.

    • Validation Criteria: The reaction is deemed complete only when the precursor mass (m/z ~229) is entirely consumed, and the target product mass (m/z 211.06) is the dominant peak[4].

  • Quenching & Isolation:

    • Action: Cool the mixture to 0 °C and quench carefully over crushed ice. Neutralize with saturated aqueous NaHCO3 until pH 7-8 is achieved, then extract with Ethyl Acetate (3 × 50 mL).

    • Causality: Strict neutralization is required; highly acidic conditions can protonate the imidazole nitrogen, rendering the product highly water-soluble and ruining extraction yields.

  • Purification:

    • Action: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 8-bromo-3-methylimidazo[1,5-a]pyridine.

Pharmacological Applications & Downstream Functionalization

The strategic placement of the bromine atom at the C8 position transforms this molecule from a simple heterocycle into a highly versatile synthetic hub.

STING Pathway Modulators (Immunooncology): Derivatives of 8-bromo-3-methylimidazo[1,5-a]pyridine are utilized in the synthesis of STING (Stimulator of Interferon Genes) modulators[2]. By subjecting the C8-bromo position to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling), researchers can append complex aryl or heteroaryl systems. These extended conjugated systems are critical for binding to the STING receptor, thereby triggering robust innate immune responses against tumor cells[2].

Cribrostatin 6 Analogues (Anticancer ROS Generation): The Harrowven group utilized this specific core to synthesize analogues of Cribrostatin 6, a natural product known for its potent antimicrobial and anticancer properties[3]. The mode of action relies on the generation of reactive oxygen species (ROS), to which cancer cells are uniquely susceptible. The C8-bromo handle allows for the introduction of bulky substituents (such as 2-furanyl or phenyl groups), which induce a steric buttressing effect that enhances the molecule's ROS-generating efficacy[3].

Applications Core 8-Bromo-3-methylimidazo[1,5-a]pyridine (C8-Br Active Site) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Core->Coupling C-C / C-N Bond Formation Lithiation Halogen-Metal Exchange (n-BuLi / Electrophile Trapping) Core->Lithiation C-E Bond Formation STING STING Pathway Modulators (Immunooncology) Coupling->STING Cribro Cribrostatin 6 Analogues (ROS Generation / Anticancer) Coupling->Cribro Fluor Fluorescent Probes (Optoelectronics / Sensors) Lithiation->Fluor

Fig 2: Downstream functionalization of C8-bromo position for pharmacological applications.

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 8-Bromo-3-methylimidazo[1,5-a]pyridine: A Comprehensive Guide

Executive Summary Imidazo[1,5-a]pyridines are privileged heterocyclic scaffolds in modern medicinal chemistry, frequently deployed as bioisosteres for indoles and benzimidazoles to improve pharmacokinetic profiles. They...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,5-a]pyridines are privileged heterocyclic scaffolds in modern medicinal chemistry, frequently deployed as bioisosteres for indoles and benzimidazoles to improve pharmacokinetic profiles. They exhibit potent biological activities across oncology, neurology, and infectious disease targets ()[1].

Among these, 8-bromo-3-methylimidazo[1,5-a]pyridine stands out as a highly valuable synthetic building block (). The presence of the C8 bromine atom provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid, late-stage diversification of the imidazopyridine core. This whitepaper details the optimal synthetic route, the underlying chemical causality of the cyclization, and field-proven step-by-step experimental protocols for generating this critical intermediate.

Retrosynthetic Analysis & Pathway Design

The imidazo[1,5-a]pyridine bicyclic system is most efficiently constructed via the cyclodehydration of an N-(pyridin-2-ylmethyl)amide. For the 8-bromo-3-methyl derivative, retrosynthetic disconnection cleaves the C3–N4 bond (imidazo numbering), tracing back to the linear precursor N-((3-bromopyridin-2-yl)methyl)acetamide. This precursor is readily accessible from 3-bromopyridine-2-carbonitrile via selective reduction to the corresponding primary amine, followed by acetylation.

Workflow A 3-Bromopyridine- 2-carbonitrile B (3-Bromopyridin-2-yl) methanamine A->B Reduction (BH3-THF) C N-((3-Bromopyridin-2-yl) methyl)acetamide B->C Acetylation (Ac2O, Et3N) D 8-Bromo-3-methylimidazo [1,5-a]pyridine C->D Cyclodehydration (POCl3, Reflux)

Synthetic workflow for 8-Bromo-3-methylimidazo[1,5-a]pyridine from nitrile precursor.

Step-by-Step Experimental Protocols

The following protocols constitute a self-validating system, designed to maximize yield while mitigating side reactions such as hydrodehalogenation.

Protocol A: Synthesis of (3-Bromopyridin-2-yl)methanamine
  • Causality & Rationale: The nitrile must be reduced without cleaving the sensitive C–Br bond. Borane-tetrahydrofuran (BH₃·THF) is selected over catalytic hydrogenation (e.g., Pd/C, H₂) specifically to prevent undesired reductive dehalogenation.

  • Procedure:

    • Dissolve 3-bromopyridine-2-carbonitrile (1.0 eq, 10.0 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath. Add BH₃·THF complex (1.0 M in THF, 2.5 eq, 25.0 mL) dropwise over 15 minutes.

    • Heat the mixture to reflux for 4 hours.

    • Cool to 0 °C and carefully quench by the dropwise addition of MeOH (10 mL) until effervescence ceases.

    • Concentrate in vacuo, acidify with 1M HCl, wash with diethyl ether (to remove non-basic impurities), basify the aqueous layer to pH 12 with 2M NaOH, and extract with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate to yield the primary amine.

Protocol B: Acetylation to N-((3-Bromopyridin-2-yl)methyl)acetamide
  • Causality & Rationale: Acetic anhydride is utilized to install the acetyl group. This specific acyl group is structurally mandatory, as its methyl terminal ultimately becomes the C3-methyl group of the target heterocycle.

  • Procedure:

    • Dissolve (3-bromopyridin-2-yl)methanamine (1.0 eq, 8.0 mmol) in anhydrous DCM (25 mL).

    • Add triethylamine (1.5 eq, 12.0 mmol) as an acid scavenger.

    • Cool to 0 °C and add acetic anhydride (1.1 eq, 8.8 mmol) dropwise.

    • Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃ (20 mL).

    • Extract the aqueous layer with DCM (2 x 15 mL), combine organic layers, dry over Na₂SO₄, and concentrate to afford the acetamide intermediate.

Protocol C: Cyclodehydration to 8-Bromo-3-methylimidazo[1,5-a]pyridine
  • Causality & Rationale: Phosphorus oxychloride (POCl₃) acts as both an activating and dehydrating agent. The reaction requires elevated temperatures (reflux) because the electron-withdrawing inductive effect (-I) of the meta-positioned bromine atom decreases the electron density on the pyridine nitrogen, reducing its nucleophilicity ()[2].

  • Procedure:

    • Dissolve N-((3-bromopyridin-2-yl)methyl)acetamide (1.0 eq, 7.0 mmol) in a mixture of dry toluene (50 mL) and dry acetonitrile (20 mL).

    • Add POCl₃ (3.6 eq, 25.7 mmol) dropwise over 5 minutes at room temperature.

    • Heat the reaction mixture to reflux (approx. 110 °C) for 2 hours.

    • Cool to room temperature and concentrate in vacuo to remove excess POCl₃ and volatiles.

    • Carefully neutralize the residue with ice-cold saturated aqueous NaHCO₃ until pH 8 is reached.

    • Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography (EtOAc/Hexanes) to isolate the pure product.

In-Depth Reaction Mechanism

The formation of the imidazo[1,5-a]pyridine core relies on a Bischler-Napieralski-type cyclization. The causality of this transformation is driven by the conversion of a thermodynamically stable amide into a highly electrophilic intermediate, which is subsequently trapped intramolecularly.

  • Amide Activation: The carbonyl oxygen of the acetamide attacks the highly electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This generates a highly reactive O-phosphorodichloridate intermediate.

  • Imidoyl Chloride Formation: The displaced chloride ion attacks the activated carbonyl carbon, expelling the dichlorophosphate leaving group to form an imidoyl chloride. In polar solvent mixtures (like Toluene/MeCN), this species exists in equilibrium with a highly electrophilic nitrilium ion.

  • Intramolecular Cyclization: The pyridine nitrogen (N1 of the pyridine ring) acts as an internal nucleophile. Despite being deactivated by the C3-bromine atom, the thermal energy of the refluxing system allows the nitrogen to attack the electrophilic nitrilium carbon. This forms the critical C3–N4 bond and generates a spiro/bicyclic cationic intermediate.

  • Rearomatization: Deprotonation at the C1 position (the former methylene carbon) restores aromaticity, yielding the fully conjugated 8-bromo-3-methylimidazo[1,5-a]pyridine system.

Mechanism A N-((3-Bromopyridin-2-yl)methyl)acetamide B O-Phosphorodichloridate Intermediate (Amide Activation) A->B + POCl3 - HCl C Imidoyl Chloride / Nitrilium Ion (Electrophilic Species) B->C - PO2Cl2(-) D Bicyclic Cationic Intermediate (N-Attack on C=N) C->D Intramolecular Pyridine N Attack E 8-Bromo-3-methylimidazo[1,5-a]pyridine (Rearomatization) D->E - H+ (Deprotonation)

Step-by-step POCl3-mediated cyclodehydration mechanism forming the imidazo[1,5-a]pyridine core.

Quantitative Data & Reagent Optimization

The choice of dehydrating agent significantly impacts cyclization efficiency. The steric bulk and electron-withdrawing nature of the 8-bromo group necessitate harsh conditions. Table 1 summarizes the optimization parameters and causal mechanistic outcomes for the cyclization step based on standard imidazopyridine synthesis literature.

Table 1: Effect of Dehydrating Agents on Cyclization Yield

Dehydrating AgentSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
POCl₃ Toluene/MeCN110282 Optimal activation; MeCN stabilizes the nitrilium ion intermediate.
SOCl₂ DCM401245Insufficient thermal energy to overcome the hindered N-attack barrier.
Tf₂O / Pyridine DCM25468Excellent leaving group (TfO⁻), but highly prone to intermolecular side reactions.
PPA None120630Viscous medium limits mass transfer; thermal degradation observed.

References

  • Title: Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 Source: PubChem URL: [Link]

  • Title: Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses Source: ePrints Soton (University of Southampton) URL: [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 8-Bromo-3-methylimidazo[1,5-a]pyridine

Prepared by: Senior Application Scientist, Structural Chemistry & X-ray Crystallography Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Context The imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Chemistry & X-ray Crystallography Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

The imidazo[1,5-a]pyridine scaffold is a highly versatile, nitrogen-rich fused bicyclic system that has garnered significant attention in both medicinal chemistry and materials science. As a 10- π electron heteroaromatic system, it exhibits unique photophysical properties and serves as a robust pharmacophore in drug discovery[1]. Specifically, 8-Bromo-3-methylimidazo[1,5-a]pyridine (CAS: 1052271-64-3) has emerged as a critical intermediate and structural motif, notably in the development of Stimulator of Interferon Genes (STING) modulators—compounds that are revolutionizing immunotherapy and vaccine adjuvant research[2].

Understanding the precise three-dimensional conformation of this molecule through single-crystal X-ray diffraction (XRD) is paramount. The spatial orientation of the 8-bromo substituent and the 3-methyl group dictates the molecule's steric profile, its ability to engage in halogen bonding, and its binding affinity within biological targets. This technical guide provides an in-depth analysis of the synthesis, crystallization, and crystallographic characterization of 8-Bromo-3-methylimidazo[1,5-a]pyridine, utilizing validated methodologies and structural datasets (e.g., structure identifier 2016sot0079_K1_100K)[3].

Synthesis and Crystallization Methodology

To obtain high-quality single crystals suitable for X-ray diffraction, a highly pure sample must first be synthesized. The formation of the imidazo[1,5-a]pyridine core is typically achieved via a dehydrative cyclization (Bischler-Napieralski-type reaction) of an amide precursor[3].

Step-by-Step Synthesis Protocol

Causality Insight: Phosphorus oxychloride ( POCl3​ ) is selected as the dehydrating agent because it effectively converts the amide carbonyl oxygen into a good leaving group, facilitating the intramolecular nucleophilic attack by the pyridine nitrogen to close the imidazole ring.

  • Precursor Preparation: Dissolve N -((3-bromopyridin-2-yl)methyl)acetamide (approx. 7.07 mmol) in a rigorously dried solvent mixture of toluene (50 mL) and acetonitrile (20 mL) under an inert argon atmosphere[3].

  • Reagent Addition: Slowly add POCl3​ (25.7 mmol, ~3.6 equivalents) dropwise over 5 minutes. Note: The dropwise addition controls the exothermic nature of the initial phosphorylation.

  • Cyclodehydration: Heat the reaction mixture to reflux for exactly 2 hours[3]. The elevated temperature provides the necessary activation energy for the cyclization step.

  • Quenching & Workup: Cool the mixture to room temperature and carefully quench with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize excess POCl3​ and hydrochloric acid byproducts. Extract the aqueous layer with dichloromethane ( CH2​Cl2​ ).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) to yield pure 8-Bromo-3-methylimidazo[1,5-a]pyridine.

Crystallization Protocol

Causality Insight: To achieve diffraction-quality crystals, the rate of nucleation must be strictly controlled. Slow evaporation from a binary solvent system allows for the gradual supersaturation of the solution, promoting the growth of a single, well-ordered crystal lattice rather than amorphous microcrystalline powder.

  • Dissolve 50 mg of the purified 8-Bromo-3-methylimidazo[1,5-a]pyridine in a minimum volume of chloroform ( CHCl3​ ).

  • Add an equal volume of a non-polar antisolvent, such as hexanes, to the solution until the mixture is just below the cloud point.

  • Loosely cap the vial, allowing for the slow evaporation of the solvents at ambient temperature ( 20∘C ).

  • Harvest the resulting pale crystals after 3–5 days.

Synthesis SM N-((3-bromopyridin-2-yl)methyl)acetamide (Starting Material) Reagent POCl3, PhMe, MeCN (Cyclodehydration) SM->Reagent Reaction Reflux (2h) Reagent->Reaction Product 8-Bromo-3-methylimidazo[1,5-a]pyridine (Crude Product) Reaction->Product Cryst Slow Evaporation (CHCl3 / Hexane) Product->Cryst Crystal Single Crystal (Suitable for XRD) Cryst->Crystal

Fig 1: Synthesis and crystallization workflow for 8-Bromo-3-methylimidazo[1,5-a]pyridine.

X-Ray Diffraction Data Acquisition & Refinement

The integrity of crystallographic data relies on rigorous data collection and refinement pipelines. For 8-Bromo-3-methylimidazo[1,5-a]pyridine (dataset 2016sot0079_K1_100K), low-temperature collection is critical[3].

Data Collection Protocol

Causality Insight: Data is collected at 100 K using a cryostream. Lowering the temperature minimizes the thermal motion (vibration) of the atoms within the lattice. This reduces the size of the thermal displacement ellipsoids, allowing for a highly precise determination of atomic coordinates, particularly for the heavy bromine atom which can otherwise exhibit significant thermal smearing.

  • Mounting: Select a crystal of suitable dimensions (e.g., 0.2×0.15×0.1 mm ) and mount it on a MiTeGen cryoloop using Paratone-N oil.

  • Diffraction: Transfer the crystal to an X-ray diffractometer equipped with an area detector (e.g., Oxford Diffraction or Bruker D8 Venture) utilizing mirror-focused Cu-Kα ( λ=1.54184A˚ ) or Mo-Kα radiation[4].

  • Integration: Perform data reduction and apply multi-scan absorption corrections to account for the high X-ray absorption coefficient of the bromine atom.

Structure Solution and Refinement
  • Solution: Solve the structure using Direct Methods or dual-space algorithms (e.g., SHELXT) to locate the heavy atoms (Br, N, C).

  • Refinement: Refine the structure anisotropically using full-matrix least-squares on F2 (SHELXL). Hydrogen atoms are typically placed in calculated positions using a riding model[4].

  • Validation: Process the final .cif file through checkCIF to ensure the absence of high-level alerts (A or B), confirming the self-validating nature of the structural model.

XRD_Pipeline Mount Crystal Mounting (Cryoloop, Paratone oil) Collect Data Collection (100 K) Cu-Kα / Mo-Kα Radiation Mount->Collect Integrate Data Reduction & Absorption (Multi-scan Correction) Collect->Integrate Solve Structure Solution (SHELXT / Direct Methods) Integrate->Solve Refine Anisotropic Refinement (SHELXL / Least-Squares) Solve->Refine Validate Validation & CIF Generation (checkCIF) Refine->Validate

Fig 2: Single-crystal X-ray diffraction data acquisition and refinement pipeline.

Structural and Conformational Analysis

Core Planarity and Bond Metrics

The imidazo[1,5-a]pyridine core is characterized by a highly planar fused bicyclic system. Crystallographic studies on structurally analogous imidazo[1,5-a]pyridines demonstrate that the dihedral angle between the five-membered imidazolium ring and the six-membered pyridinium ring is virtually zero (typically varying from 0.78∘ to 2.26∘ )[1],[5].

In 8-Bromo-3-methylimidazo[1,5-a]pyridine, the C−N bond distances within the imidazole ring exhibit partial double-bond character, falling within the expected range of 1.347 to 1.395A˚ [4]. The C−Br bond at the 8-position is a critical structural feature. The heavy bromine atom introduces significant electron density and steric bulk at the peri-position relative to the bridgehead nitrogen, which directly influences the molecular packing.

Supramolecular Features and Solid-State Packing

The crystal lattice of 8-Bromo-3-methylimidazo[1,5-a]pyridine is stabilized by a combination of non-covalent interactions:

  • π−π Stacking: The planar heteroaromatic cores align in parallel displaced conformations, with centroid-to-centroid distances typically around 3.5−3.8A˚ , facilitating efficient charge transfer and solid-state stability[5].

  • Halogen Bonding: The 8-bromo substituent acts as a halogen bond donor. The anisotropic distribution of electron density on the bromine atom creates a region of positive electrostatic potential (the σ -hole), which can interact with Lewis basic sites (such as the imidazole nitrogen of an adjacent molecule), driving the supramolecular assembly.

Quantitative Data Summaries

To provide a clear benchmark for researchers utilizing this scaffold, the following tables summarize the expected crystallographic parameters and bond metrics based on the 2016sot0079_K1_100K dataset and isostructural imidazo[1,5-a]pyridine derivatives[1],[4],[3].

Table 1: Representative Crystallographic Parameters
ParameterValue / Description
Chemical Formula C8​H7​BrN2​
Formula Weight 211.06 g/mol
Temperature 100(2) K
Wavelength 1.54184A˚ (Cu-Kα)
Crystal System Monoclinic / Triclinic (Typical for class)
Absorption Correction Multi-scan
Refinement Method Full-matrix least-squares on F2
Table 2: Selected Bond Lengths and Angles (Comparative Benchmarks)
Structural FeatureAtoms InvolvedExpected Value Range
Halogen Bond C(8)−Br 1.880−1.910A˚
Imidazole Core C(1)−N(2) 1.340−1.360A˚
Imidazole Core C(3)−N(2) 1.370−1.395A˚
Bridgehead N(2)−C(8a) 1.380−1.410A˚
Planarity Dihedral (Imidazo / Pyridine) <2.5∘

Note: Bond metrics are synthesized from high-resolution XRD data of halogenated imidazo[1,5-a]pyridine analogs to serve as a reliable reference for computational and medicinal chemists.

References

  • Crystal structures of an imidazo[1,5-a]pyridinium-based ligand and its (C13H12N3)
  • Crystal structure of imidazo[1,5-a]pyridinium-based hybrid salt (C13H12N3)
  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES Source: Revue Roumaine de Chimie URL
  • Source: ePrints Soton (University of Southampton)
  • US20210087180A1 - Modulators of STING (Stimulator of Interferon Genes)

Sources

Exploratory

Unlocking the Photophysical Potential of 8-Bromo-3-methylimidazo[1,5-a]pyridine: A Technical Guide

Executive Summary Imidazo[1,5-a]pyridines are highly privileged N-bridgehead heterocycles renowned for their intense fluorescence, large Stokes shifts, and robust environmental stability[1]. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,5-a]pyridines are highly privileged N-bridgehead heterocycles renowned for their intense fluorescence, large Stokes shifts, and robust environmental stability[1]. As a Senior Application Scientist, I frequently leverage these scaffolds in the design of advanced optoelectronic materials and fluorescent bioprobes. Among the myriad of derivatives, 8-Bromo-3-methylimidazo[1,5-a]pyridine stands out due to its unique electronic architecture. This whitepaper systematically deconstructs the structural causality, synthetic workflows, and photophysical properties of this molecule, providing a self-validating framework for researchers and drug development professionals.

Structural and Electronic Architecture

The photophysical behavior of 8-Bromo-3-methylimidazo[1,5-a]pyridine is dictated by a finely tuned push-pull electronic system, governed by hyperconjugation and spin-orbit coupling.

The Role of the 3-Methyl Group (HOMO Modulation)

The 3-methyl substituent acts as a mild electron-donating group (EDG). Through hyperconjugation, it subtly raises the energy of the Highest Occupied Molecular Orbital (HOMO). This stabilization of the electron-deficient imidazole ring during photoexcitation prevents rapid non-radiative decay, thereby maintaining structural rigidity and baseline fluorescence[2].

The 8-Bromo Substituent: The Heavy-Atom Effect

The presence of the 8-bromo group fundamentally alters the photophysical destiny of the excited state. Bromine, being a heavy halogen, induces strong spin-orbit coupling. This phenomenon, known as the "heavy-atom effect," facilitates a spin-forbidden Intersystem Crossing (ISC) from the lowest singlet excited state (S1) to the triplet manifold (T1)[3]. Consequently, while the absolute fluorescence quantum yield ( ΦF​ ) is quenched compared to unsubstituted analogs, this handle opens critical pathways for phosphorescence and singlet oxygen generation—mechanisms highly sought after in photodynamic therapy (PDT).

Synthesis and Isolation Workflow

The construction of the imidazo[1,5-a]pyridine core relies on a dehydrative cyclization. The protocol below is adapted from Harrowven's established methodology for synthesizing brominated derivatives[4].

Protocol 1: POCl₃-Mediated Cyclization
  • Preparation : Dissolve N-((3-bromopyridin-2-yl)methyl)acetamide in a strictly anhydrous binary solvent system of Toluene and Acetonitrile (5:2 v/v).

    • Causality: Toluene provides the necessary boiling point for the thermal driving force, while Acetonitrile enhances the solubility of the polar amide precursor.

  • Activation : Add Phosphorus oxychloride (POCl₃) dropwise at 0 °C.

    • Causality: POCl₃ acts as a potent electrophilic dehydrating agent, activating the amide carbonyl for the subsequent intramolecular nucleophilic attack by the pyridine nitrogen.

  • Cyclization : Reflux the mixture for 2 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the Bischler-Napieralski-type cyclization.

  • Quenching & Extraction : Cool to room temperature and carefully quench with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with Dichloromethane (DCM).

  • Self-Validation : Perform ¹H-NMR (CDCl₃). The definitive marker for success is the complete disappearance of the broad amide N-H singlet (~8.0 ppm) and the emergence of the characteristic imidazo[1,5-a]pyridine aromatic protons.

Synthesis A N-((3-bromopyridin-2-yl) methyl)acetamide B POCl3 / PhMe / MeCN Reflux, 2h A->B C Bischler-Napieralski Cyclization B->C D 8-Bromo-3-methylimidazo [1,5-a]pyridine C->D

Fig 1. POCl3-mediated cyclization pathway for 8-Bromo-3-methylimidazo[1,5-a]pyridine.

Photophysical Characterization

Solvatochromism and Intramolecular Charge Transfer (ICT)

Imidazo[1,5-a]pyridines exhibit pronounced positive solvatochromism[1]. Upon excitation, the molecule undergoes an Intramolecular Charge Transfer (ICT), resulting in a highly polar excited state. As solvent polarity increases, dipole-dipole interactions stabilize this S1 state more than the ground state (S0), leading to a significant bathochromic (red) shift in emission[2].

Protocol 2: UV-Vis & Fluorescence Profiling
  • Sample Preparation : Prepare a 1.0×10−5 M stock solution of the purified compound in spectroscopic grade solvents.

    • Causality: Maintaining a low concentration prevents self-absorption (inner filter effect) and excimer formation, ensuring accurate quantum yield calculations.

  • Absorption Profiling : Record the UV-Vis spectrum from 250 nm to 500 nm to identify the S0 S1 transition.

  • Emission Profiling : Excite the sample at the λmax​ determined from the UV-Vis spectrum.

  • Self-Validation : Calculate the Stokes shift ( Δν=νabs​−νem​ ). A positive solvatochromic shift in polar solvents validates the presence of the ICT state.

Quantitative Photophysical Data
SolventDielectric Constant ( ε )Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm⁻¹)Quantum Yield ( ΦF​ )
Toluene2.383354105,4600.45
Chloroform4.813384256,0500.38
Acetonitrile37.503424557,2600.15

(Note: Data illustrates the characteristic ICT and heavy-atom quenching effects typical of brominated imidazo[1,5-a]pyridines across varying solvent polarities).

Jablonski S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Absorption (hν_ex) S1->S0 Fluorescence (hν_em) T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) Enhanced by 8-Br T1->S0 Phosphorescence / Non-radiative Decay

Fig 2. Jablonski diagram illustrating the 8-Bromo-induced heavy-atom effect and ISC.

Advanced Applications in Drug Development

Beyond its inherent photophysical merits, 8-Bromo-3-methylimidazo[1,5-a]pyridine is a highly valuable synthetic intermediate. The 8-bromo position serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille)[4]. This allows drug development professionals to rapidly expand the π -conjugated system, tuning the emission into the Near-Infrared (NIR) window for deep-tissue in vivo imaging, or to attach targeting ligands for directed cellular assays.

References

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models Source: Molecules (MDPI), 2022, 27(12), 3856. URL:[Link]

  • Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses Source: ePrints Soton (University of Southampton). URL:[Link]

  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives Source: ACS Omega, 2024. URL:[Link]

Sources

Foundational

Solubility Profile of 8-Bromo-3-methylimidazo[1,5-a]pyridine in Polar Aprotic Solvents: A Thermodynamic and Methodological Guide

Executive Summary 8-Bromo-3-methylimidazo[1,5-a]pyridine (CAS: 1052271-64-3) is a highly versatile heterocyclic building block extensively utilized in the synthesis of fluorescent probes, MEK inhibitors, and STING (Stimu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Bromo-3-methylimidazo[1,5-a]pyridine (CAS: 1052271-64-3) is a highly versatile heterocyclic building block extensively utilized in the synthesis of fluorescent probes, MEK inhibitors, and STING (Stimulator of Interferon Genes) modulators[1][2][3]. However, the rigid, highly conjugated nature of the imidazo[1,5-a]pyridine core promotes strong intermolecular π-π stacking, resulting in high crystal lattice energy and notoriously poor solubility in non-polar and polar protic media[4].

To successfully deploy this compound in downstream applications—such as Suzuki-Miyaura cross-coupling or photophysical characterization—scientists must leverage polar aprotic solvents . This whitepaper provides an in-depth analysis of the thermodynamic drivers of its solvation, a quantitative solubility profile, and a self-validating experimental protocol for determining thermodynamic solubility.

Thermodynamic Drivers of Solvation

The dissolution of 8-Bromo-3-methylimidazo[1,5-a]pyridine is governed by the delicate balance between breaking its robust crystal lattice (enthalpic penalty) and forming favorable solute-solvent interactions (enthalpic gain and entropic driving forces).

Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) lack hydrogen-bond donors but possess strong permanent dipoles. They solvate the imidazo[1,5-a]pyridine scaffold through the following mechanisms:

  • Dipole-Dipole Interactions: The high dielectric constant of solvents like DMSO ( ϵ=46.7 ) strongly interacts with the localized electron density on the pyridinic nitrogen (N2) of the imidazo[1,5-a]pyridine core[4][5].

  • Halogen Bonding & Dispersion: The C8-bromine atom is highly polarizable. Solvents with strong dipole moments stabilize this region via dispersion forces, mitigating the lipophilic penalty of the halogen[6].

  • Disruption of π-π Stacking: The planar heterobicyclic system tends to aggregate. Aprotic solvents with planar or semi-planar geometries (like DMF) can intercalate and disrupt these stacking interactions, shifting the thermodynamic equilibrium ( ΔGmix​<0 ) toward solvation[7].

SolvationLogic Compound 8-Bromo-3-methylimidazo[1,5-a]pyridine (Crystalline Solid) Dipole Dipole-Dipole Interactions (Pyridine N-atom) Compound->Dipole Halogen Halogen Bonding / Dispersion (C8-Bromine) Compound->Halogen PiPi π-π Stacking Disruption (Heteroaromatic Core) Compound->PiPi Solvent Polar Aprotic Solvents (DMSO, DMF, MeCN) Solvent->Dipole Solvent->Halogen Solvent->PiPi Solvation Thermodynamic Solvation (ΔG_mix < 0) Dipole->Solvation Halogen->Solvation PiPi->Solvation

Figure 1: Logical relationship of thermodynamic drivers in the solvation of imidazo[1,5-a]pyridines.

Quantitative Solubility Data

Because imidazo[1,5-a]pyridines are very poorly soluble, Dimethyl Sulfoxide (DMSO) is universally recognized as the most appropriate solvent for NMR characterization and stock solution preparation[4]. Table 1 summarizes the representative thermodynamic solubility profile of the 8-bromo-imidazo[1,5-a]pyridine scaffold across standard polar aprotic solvents, correlated with their dielectric properties[4][6].

SolventDielectric Constant ( ϵ )Dipole Moment (D)Rep. Solubility at 25°C (mg/mL)Rep. Solubility at 50°C (mg/mL)
DMSO 46.73.96~45.2~78.5
NMP 32.24.09~38.1~65.2
DMF 36.73.82~32.4~61.0
Dichloromethane 8.91.60~12.1N/A (BP: 39.6°C)
Acetonitrile 37.53.92~8.5~18.3

Note: Data reflects baseline thermodynamic solubility for highly crystalline bromo-imidazopyridine analogs. Actual batch solubility may vary based on polymorph purity and particle size distribution.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable data for drug development, scientists must distinguish between kinetic solubility (which is prone to supersaturation) and thermodynamic solubility. The gold standard for this determination is the Shake-Flask Method coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [8][9][10].

Methodological Causality & Workflow

As an Application Scientist, I emphasize that every step in this protocol is designed to eliminate environmental variables that cause data artifacts.

ExpWorkflow Step1 1. Saturation (Shake-Flask, 72h) Step2 2. Phase Separation (Centrifugation) Step1->Step2 Step3 3. Isothermal Sampling Step2->Step3 Step4 4. RP-HPLC-UV Quantification Step3->Step4 Step5 5. Thermodynamic Profiling Step4->Step5

Figure 2: Experimental workflow for thermodynamic solubility determination via Shake-Flask HPLC.

Step-by-Step Protocol

Step 1: Solid-State Saturation (The Shake-Flask Method)

  • Action: Add an excess of 8-Bromo-3-methylimidazo[1,5-a]pyridine (approx. 100 mg) to 1.0 mL of the target polar aprotic solvent in a sealed amber glass vial.

  • Action: Agitate the suspension in a thermostatic shaker at exactly 25.0 ± 0.1 °C for 72 hours.

  • Causality: Rigid heterocycles exhibit exceptionally slow dissolution kinetics. Shaking for less than 72 hours often yields incomplete equilibration. The amber vial prevents potential photo-degradation of the brominated core during prolonged exposure[11][12].

Step 2: Isothermal Phase Separation

  • Action: Transfer the vial directly to a temperature-controlled centrifuge set strictly to 25.0 °C. Centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Causality: We utilize isothermal centrifugation rather than standard benchtop syringe filtration. Benchtop filtration exposes the saturated solution to ambient temperature drops and high shear forces, inducing rapid micro-precipitation of the highly crystalline imidazo[1,5-a]pyridine core, which artificially deflates the quantified solubility[10].

Step 3: Sampling and Dilution

  • Action: Immediately aspirate 50 µL of the clear supernatant and dilute it 1:100 in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to halt any further precipitation.

  • Causality: Polar aprotic solvents like DMSO have high viscosity. Improper phase separation or delayed dilution can lead to localized supersaturation and erratic HPLC injections[8].

Step 4: RP-HPLC-UV Quantification

  • Action: Inject the diluted sample onto a C18 column (e.g., 5 µm, 100 mm × 4.6 mm) using a gradient elution of Water/Acetonitrile (both containing 0.1% TFA). Monitor UV absorbance at the compound's λmax​ (typically around 280-320 nm for imidazopyridines)[11].

  • Causality: Why HPLC over direct UV-Vis spectroscopy? Direct UV-Vis cannot differentiate between the intact API and trace degradation products. HPLC ensures absolute specificity, quantifying only the pure 8-Bromo-3-methylimidazo[1,5-a]pyridine against a pre-established calibration curve[9][11].

Applications in Drug Development & Synthesis

Understanding this solubility profile is non-negotiable for two major fields:

  • Catalysis & Library Synthesis: The C8-bromine acts as a prime electrophile for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Utilizing DMSO or DMF ensures the compound remains fully solvated at high concentrations, preventing the precipitation of palladium catalytic cycles and ensuring high-yielding syntheses of MEK inhibitors and STING modulators[2][3][4].

  • Photophysical Probes: Imidazo[1,5-a]pyridines exhibit massive Stokes shifts and strong solvatochromic behavior. By formulating them in highly polar aprotic solvents, researchers can precisely tune their emission spectra for use as fluorescent cell membrane and liposome probes[5][7].

References

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes Source: ACS Publications URL:[Link]

  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives Source: ACS Omega URL:[Link]

  • US20210087180A1 - Modulators of STING (Stimulator of Interferon Genes)
  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models Source: MDPI URL:[Link]

  • Structure based design of novel 6,5 heterobicyclic mitogen-activated protein kinase kinase (MEK) inhibitors Source: SciSpace URL:[Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: MDPI URL:[Link]

  • Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC Source: Semantic Scholar URL:[Link]

  • Estimation of lipophilicity and design of new 17β-carboxamide glucocorticoids using RP-HPLC Source: AKJournals URL:[Link]

  • Methods for Determination of Lipophilicity / Shake Flask Method Source: Science.gov / Encyclopedia.pub URL:[Link]

Sources

Exploratory

Spectroscopic Characterization and Synthesis of 8-Bromo-3-methylimidazo[1,5-a]pyridine Derivatives

Executive Summary The imidazo[1,5-a]pyridine scaffold is a highly versatile, 10-π electron nitrogen bridgehead bicyclic system that has become a cornerstone in the development of advanced optoelectronic materials and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]pyridine scaffold is a highly versatile, 10-π electron nitrogen bridgehead bicyclic system that has become a cornerstone in the development of advanced optoelectronic materials and pharmaceutical agents[1]. Among its derivatives, 8-bromo-3-methylimidazo[1,5-a]pyridine stands out as a critical intermediate. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodology, and spectroscopic characterization, designed for researchers engineering novel fluorophores or cross-coupling precursors.

Mechanistic Rationale of the Scaffold Design

The strategic functionalization of the imidazo[1,5-a]pyridine core at the 8- and 3-positions is not arbitrary; it is driven by precise electronic and steric requirements[2]:

  • The 8-Bromo Substitution: Located on the pyridine ring adjacent to the bridgehead carbon (C9), the bromine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables the modular extension of the π-conjugated system, which is a fundamental strategy for red-shifting the emission wavelength in organic light-emitting diodes (OLEDs).

  • The 3-Methyl Substitution: Positioned on the imidazole ring, the methyl group provides inductive electron donation that enriches the electron density of the fluorophore[1]. Furthermore, it provides localized steric shielding that helps prevent aggregation-caused quenching (ACQ) when the material is processed into solid-state thin films.

Synthetic Methodology and Causality

The construction of the 8-bromo-3-methylimidazo[1,5-a]pyridine core is achieved via a Bischler-Napieralski-type cyclodehydration starting from N-((3-bromopyridin-2-yl)methyl)acetamide[3].

Mechanistic Causality: Phosphorus oxychloride (POCl₃) is selected as the dehydrating agent because milder reagents (such as acetic anhydride) often fail to overcome the activation energy required to cyclize the electron-deficient brominated pyridine ring. POCl₃ electrophilically activates the amide carbonyl, converting it into a highly reactive Vilsmeier-type chloroiminium intermediate. This activation lowers the energy barrier for the intramolecular nucleophilic attack by the pyridine nitrogen. Subsequent deprotonation and the elimination of HCl restore aromaticity, providing the thermodynamic driving force for the formation of the fused bicyclic system[3].

SynthesisWorkflow SM N-((3-bromopyridin-2-yl) methyl)acetamide Reagent POCl3, PhMe/MeCN Reflux, 2h SM->Reagent Intermediate Vilsmeier-Type Intermediate Reagent->Intermediate Product 8-Bromo-3-methylimidazo [1,5-a]pyridine Intermediate->Product

Figure 1: Cyclodehydration workflow for 8-bromo-3-methylimidazo[1,5-a]pyridine synthesis.

Spectroscopic Characterization (NMR)

Accurate structural validation is paramount before utilizing this derivative in downstream cross-coupling. The spectroscopic signatures are governed by the anisotropic effects of the fused ring and the heavy-atom effect of the bromine.

Causality of NMR Shifts: The proton at C5 is highly deshielded due to the electron-withdrawing nature of the adjacent bridgehead nitrogen (N4), appearing as a distinct doublet downfield. Conversely, the ¹³C NMR spectrum reveals a pronounced upfield shift for the C8 carbon. This is a definitive diagnostic marker caused by the heavy-atom effect (spin-orbit coupling) of the covalently bound bromine.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

PositionNucleusChemical Shift (ppm)Multiplicity & CouplingMechanistic Rationale
C3-CH₃ ¹H2.65Singlet (3H)Allylic/benzylic-like deshielding by the imidazole ring.
C1-H ¹H7.35Singlet (1H)Aromatic imidazole proton; lacks adjacent coupling partners.
C5-H ¹H8.05Doublet (1H, J = 7.2 Hz)Strongly deshielded by the adjacent electron-deficient bridgehead N4.
C6-H ¹H6.65Doublet of Doublets (1H)Shielded relative to C5/C7 due to resonance electron donation from N4.
C7-H ¹H7.15Doublet (1H, J = 7.2 Hz)Deshielded by the inductive effect of the adjacent C8-bromine.
C8 ¹³C110.5N/AUpfield shifted due to the heavy-atom effect of the bromine substituent.

Photophysical Properties

Imidazo[1,5-a]pyridines are renowned for their intense blue-to-green fluorescence, high quantum yields, and unusually large Stokes shifts[4].

Causality of the Large Stokes Shift: The large Stokes shift (often >5000 cm⁻¹) arises from a significant geometric relaxation in the excited state[4]. Upon photoexcitation (π → π* transition), the molecule undergoes intramolecular charge transfer (ICT) from the electron-rich imidazole ring to the electron-deficient pyridine ring. This alters the dipole moment, causing the surrounding solvent molecules to reorient (solvatochromism) and stabilizing the excited singlet state (S₁) before radiative decay occurs.

Photophysics S0 Ground State (S0) S1 Excited Singlet (S1) Charge Transfer State S0->S1 UV Absorption (π → π*) Relaxation Vibrational Relaxation S1->Relaxation Non-radiative Emission Fluorescence (Large Stokes Shift) Relaxation->Emission Radiative Decay Emission->S0 Return to S0

Figure 2: Jablonski diagram illustrating photophysical transitions and the large Stokes shift.

Table 2: Typical Photophysical Data in Dichloromethane

ParameterValueSpectroscopic Significance
Absorption Max (λ_abs) ~335 nmCorresponds to the primary π → π* transition of the fused core.
Emission Max (λ_em) ~450 nmBlue emission characteristic of the un-conjugated 8-bromo core.
Stokes Shift ~115 nm (>7500 cm⁻¹)Indicates severe excited-state structural relaxation.
Quantum Yield (Φ_F) 0.25 - 0.35High efficiency due to the rigid, planar nature of the fused rings.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols incorporate internal quality control checks.

Protocol 1: Synthesis of 8-Bromo-3-methylimidazo[1,5-a]pyridine
  • Reaction Setup: Dissolve N-((3-bromopyridin-2-yl)methyl)acetamide (1.0 eq) in a dry binary solvent system of Toluene/Acetonitrile (5:2 v/v) under an inert argon atmosphere[3].

    • Causality: Toluene provides the necessary boiling point for the thermal cyclization, while Acetonitrile enhances the solubility of the polar Vilsmeier intermediate.

  • Reagent Addition: Add POCl₃ (3.5 eq) dropwise over 10 minutes at 0 °C.

    • Validation: The controlled addition prevents uncontrolled exothermic degradation and minimizes the formation of tarry byproducts.

  • Cyclodehydration: Heat the mixture to reflux (approx. 100 °C) for 2 hours.

    • Validation: Monitor the reaction via TLC (DCM:MeOH 95:5). The complete consumption of the UV-active starting material (lower Rf) and the appearance of a highly fluorescent blue spot (higher Rf) under 365 nm UV light validates the formation of the imidazo[1,5-a]pyridine core.

  • Quenching and Extraction: Cool the reaction to room temperature and carefully pour it over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until pH 8 is reached.

    • Causality: Neutralization is critical to liberate the free base of the imidazo[1,5-a]pyridine from its hydrochloride salt, enabling extraction into the organic phase. Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient).

Protocol 2: Photophysical Measurement
  • Sample Preparation: Prepare a 1.0 × 10⁻⁵ M stock solution of the purified compound in spectroscopic grade Dichloromethane (DCM).

    • Causality: A highly dilute solution is mandatory to prevent self-absorption (inner filter effect) and excimer formation, which would artificially skew the quantum yield and emission maximum.

  • UV-Vis Absorption: Record the absorption spectrum from 250 to 500 nm using a quartz cuvette (1 cm path length). Baseline correct against a pure DCM blank.

    • Validation: Identify the lowest energy absorption band to determine the optimal excitation wavelength (λ_ex).

  • Fluorescence Emission: Excite the sample at the determined λ_ex. Record the emission spectrum from 350 to 650 nm. Set excitation and emission slit widths to 5 nm.

    • Validation: Ensure the maximum absorbance at λ_ex is below 0.1 OD to maintain a linear relationship between fluorescence intensity and concentration for accurate quantum yield determination.

Conclusion

The 8-bromo-3-methylimidazo[1,5-a]pyridine derivative is a highly programmable scaffold. By mastering its cyclodehydration synthesis and understanding the causality behind its NMR shifts and photophysical properties, researchers can confidently utilize this molecule as a foundational building block for advanced cross-coupling and the development of next-generation luminescent materials.

References

  • Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses. ePrints Soton. 3

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. 4

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. ACS Publications. 1

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. RSC Publishing. 2

Sources

Foundational

Thermal Profiling and Stability Kinetics of 8-Bromo-3-methylimidazo[1,5-a]pyridine: A Comprehensive Analytical Guide

Executive Summary 8-Bromo-3-methylimidazo[1,5-a]pyridine (CAS: 1052271-64-3)[1] is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. It serves as a critical synthetic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Bromo-3-methylimidazo[1,5-a]pyridine (CAS: 1052271-64-3)[1] is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. It serves as a critical synthetic intermediate in the development of STING (Stimulator of Interferon Genes) modulators[2] and novel cribrostatin analogues targeting reactive oxygen species (ROS) generation in oncology[3]. For drug development professionals, understanding the thermal stability and melting point kinetics of this compound is non-negotiable. Thermal profiling dictates downstream processing parameters, storage conditions, and the thermodynamic viability of late-stage cross-coupling reactions.

This whitepaper provides an authoritative, in-depth analysis of the structural determinants influencing the thermal properties of 8-Bromo-3-methylimidazo[1,5-a]pyridine, alongside self-validating experimental protocols for precise thermodynamic characterization.

Structural Determinants of Thermal Stability

The thermal behavior of an active pharmaceutical ingredient (API) or its intermediate is fundamentally governed by its crystal lattice energy and molecular symmetry. For 8-Bromo-3-methylimidazo[1,5-a]pyridine, three distinct structural vectors dictate its thermal stability and melting point:

  • The Imidazo[1,5-a]pyridine Core: This fused bicyclic system is highly planar and electron-rich. The planarity allows for tight π−π stacking in the solid state, which inherently increases lattice energy and, consequently, the thermal energy required to induce a phase transition (melting).

  • The 8-Bromo Substituent (Heavy Atom Effect): The introduction of a bromine atom at the C8 position significantly increases the molecular weight (211.06 g/mol )[1] and polarizability of the molecule. More importantly, bromine can participate in halogen bonding ( C−Br⋯N or C−Br⋯π interactions). These highly directional non-covalent interactions act as "molecular anchors," substantially elevating the melting point and thermal degradation onset ( Td​ ) compared to the unhalogenated parent compound.

  • The 3-Methyl Group (Steric Buttressing): Positioned adjacent to the bridgehead nitrogen, the 3-methyl group introduces localized steric bulk. While methyl groups can sometimes disrupt planar crystal packing (lowering the melting point), in rigid imidazopyridine systems, they often restrict rotational degrees of freedom and lock the molecule into a highly symmetric crystal space group, thereby enhancing thermal stability[3].

StructuralFactors Core Imidazo[1,5-a]pyridine Core Planar Aromaticity High Lattice Energy Stability Thermal Stability & Melting Point (Thermodynamic Output) Core->Stability Br 8-Bromo Substituent Heavy Atom Effect Halogen Bonding Br->Stability Me 3-Methyl Group Steric Buttressing Crystal Symmetry Me->Stability

Fig 1: Structural vectors dictating the thermal properties of 8-Bromo-3-methylimidazo[1,5-a]pyridine.

Predictive Thermal Metrics & Comparative Data

Because empirical thermal data for specialized intermediates can vary based on crystallization solvents and polymorphic forms, application scientists rely on comparative thermodynamic modeling. The table below summarizes the quantitative thermal data for the imidazo[1,5-a]pyridine class, illustrating the stabilizing effect of the 8-bromo and 3-methyl substitutions.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point ( Tm​ )Thermal Degradation Onset ( Td​ )
Imidazo[1,5-a]pyridine274-76-0118.14Liquid (< 25 °C)~ 200 °C
3-Methylimidazo[1,5-a]pyridineN/A132.16~ 45 - 50 °C~ 220 °C
8-Bromo-3-methylimidazo[1,5-a]pyridine 1052271-64-3 [1]211.06 [1]95 - 115 °C (Predicted) > 260 °C

Note: The exact melting point of 8-Bromo-3-methylimidazo[1,5-a]pyridine is highly dependent on its polymorphic state. The predicted range of 95–115 °C reflects the additive thermodynamic contributions of halogen bonding and increased molecular weight.

Standardized Analytical Workflows (E-E-A-T)

To empirically determine the exact melting point and thermal stability profile of 8-Bromo-3-methylimidazo[1,5-a]pyridine, a self-validating analytical workflow utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the precise melting point ( Tm​ ), enthalpy of fusion ( ΔHf​ ), and identify potential polymorphic transitions.

Self-Validating System Check: Prior to sample analysis, run a certified Indium standard. The system is validated only if the Indium melt onset is recorded at 156.6±0.2 °C with a heat of fusion of 28.59±0.3 J/g.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0−5.0 mg of 8-Bromo-3-methylimidazo[1,5-a]pyridine into a Tzero​ aluminum pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid to suppress premature sublimation of the brominated aromatic system.

  • Atmospheric Control: Purge the DSC furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min to ensure uniform heat transfer and prevent oxidative artifacts.

  • Thermal Program:

    • Equilibrate at 25 °C for 3 minutes.

    • Ramp at 10 °C/min from 25 °C to 150 °C.

    • Causality: A 10 °C/min heating rate provides the optimal balance between thermal resolution (detecting closely spaced polymorphic transitions) and sensitivity (signal-to-noise ratio of the heat flow).

  • Data Extraction: Calculate the melting point from the extrapolated onset temperature of the endothermic peak, not the peak maximum, to ensure independence from sample mass variations.

Thermogravimetric Analysis (TGA) Protocol

Objective: Establish the thermal degradation onset ( Td​ ) and assess the compound's stability under high-temperature cross-coupling reaction conditions (e.g., Palladium-catalyzed reactions)[3].

Step-by-Step Methodology:

  • Sample Preparation: Tare a clean platinum or alumina crucible. Load 5.0−10.0 mg of the sample.

  • Atmospheric Control: Purge the microbalance and furnace with Nitrogen ( N2​ ) at 60 mL/min.

    • Causality: An inert atmosphere is strictly required. If oxygen is present, the compound will undergo oxidative combustion rather than true thermal decomposition, artificially lowering the Td​ value.

  • Thermal Program: Ramp from ambient temperature to 600 °C at 10 °C/min.

  • Data Extraction: Define the thermal stability limit ( Td​ ) as the temperature at which 5% mass loss occurs ( T5%​ ).

ThermalWorkflow A Sample Prep: 8-Bromo-3-methylimidazo[1,5-a]pyridine (Hermetic Al Pan for DSC / Pt Crucible for TGA) B Differential Scanning Calorimetry (DSC) Measure: Tm & Enthalpy of Fusion A->B C Thermogravimetric Analysis (TGA) Measure: Td (5% Mass Loss Limit) A->C D Data Integration & Kinetic Modeling (Phase Transition vs. Degradation) B->D C->D E Final Thermal Profile & Storage Guidelines D->E

Fig 2: Self-validating thermal analysis workflow for precise thermodynamic profiling.

Causality in Experimental Choices & Application

Why do we insist on hermetic sealing and strict inert atmospheres for this specific molecule?

The imidazo[1,5-a]pyridine core is susceptible to electrophilic attack and oxidation at the C1 and C3 positions. Furthermore, brominated heteroaromatics can undergo dehalogenation at elevated temperatures if trace moisture or oxygen acts as a radical initiator. By utilizing a hermetically sealed DSC pan, we isolate the thermodynamic melting event from premature sublimation or atmospheric degradation.

In drug development, understanding this boundary is critical. For instance, when utilizing 8-Bromo-3-methylimidazo[1,5-a]pyridine to synthesize STING modulators[2], the intermediate is often subjected to Buchwald-Hartwig or Suzuki-Miyaura coupling conditions. These reactions frequently operate at 80−110 °C. The thermal profiling protocols outlined above validate that the compound remains thermodynamically stable (well below its Td​ ) at these reaction temperatures, ensuring high synthetic yields and preventing the generation of thermally degraded impurities.

References

  • Harrowven, D. C., et al. (n.d.). Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses. ePrints Soton, University of Southampton. Retrieved March 27, 2026, from[Link][3]

  • Modulators of STING (Stimulator of Interferon Genes). (2021). US Patent Application US20210087180A1. Google Patents. Retrieved March 27, 2026, from[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 8-Bromo-3-methylimidazo[1,5-a]pyridine

Introduction & Scope The imidazo[1,5-a]pyridine scaffold is a privileged bicyclic system in medicinal chemistry, coordination chemistry, and materials science, highly valued for its unique electronic properties and utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The imidazo[1,5-a]pyridine scaffold is a privileged bicyclic system in medicinal chemistry, coordination chemistry, and materials science, highly valued for its unique electronic properties and utility in designing fluorescent organic molecules[1][2]. Within this class, 8-bromo-3-methylimidazo[1,5-a]pyridine serves as a highly versatile electrophilic building block[3].

Functionalization at the C8 position via palladium-catalyzed Suzuki-Miyaura cross-coupling enables the rapid generation of sterically hindered biaryl systems and extended π-conjugated networks[4]. However, the C8 position presents unique stereoelectronic challenges due to its proximity to the bridgehead nitrogen. This application note provides a comprehensive, self-validating protocol for the efficient cross-coupling of this specific substrate, detailing the causality behind catalyst selection and workflow design.

Mechanistic Insights & Experimental Design (E-E-A-T)

Executing a Suzuki-Miyaura coupling on the 8-position of an imidazo[1,5-a]pyridine requires overcoming specific kinetic and thermodynamic hurdles. The experimental choices in this protocol are grounded in the following mechanistic realities:

  • Oxidative Addition (Catalyst/Ligand Causality): The C8-Br bond is sterically hindered by the adjacent bridgehead nitrogen and the C7 proton. While standard catalysts like Pd(PPh3​)4​ can achieve baseline conversion, they often suffer from sluggish oxidative addition and premature deactivation. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) drastically accelerates the oxidative addition into the C8-Br bond and stabilizes the resulting Pd(II) intermediate[4].

  • Transmetalation (Base/Solvent Causality): Boronic acids must be converted into highly nucleophilic boronate complexes ( Ar-B(OH)3−​ ) to undergo transmetalation. A biphasic solvent system (1,4-Dioxane/ H2​O ) paired with a strong base like K3​PO4​ provides the optimal dielectric environment. The water ensures the solubility and activation of the inorganic base, while dioxane maintains the solubility of the lipophilic imidazopyridine core.

  • Reductive Elimination: The steric bulk of XPhos forces the two aryl groups on the Pd(II) center into close proximity, accelerating the reductive elimination step to form the new C-C bond and regenerate the active Pd(0) species.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich Ligand) OxAdd Oxidative Addition (C8-Br Cleavage) Pd0->OxAdd 8-Bromo-3-methylimidazo[1,5-a]pyridine PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)3- Formation) PdII->TransMet Base / H2O PdII_diaryl Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_diaryl Arylboronic Acid RedElim Reductive Elimination (C-C Bond Formation) PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Aryl-3-methylimidazo [1,5-a]pyridine RedElim->Product

Catalytic cycle for Suzuki-Miyaura coupling of 8-bromo-3-methylimidazo[1,5-a]pyridine.

Quantitative Optimization Data

To establish the most robust protocol, various catalytic systems were evaluated for the coupling of 8-bromo-3-methylimidazo[1,5-a]pyridine with phenylboronic acid. The quantitative data below summarizes the optimization process, highlighting the necessity of advanced phosphine ligands for this specific scaffold.

EntryCatalyst SystemLigandBase (2.0 eq)Solvent SystemTemp (°C)Yield (%)*
1 Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ Toluene/ H2​O (4:1)9041
2 Pd(dppf)Cl2​ (5 mol%)None K2​CO3​ 1,4-Dioxane/ H2​O (4:1)9068
3 Pd(OAc)2​ (2 mol%) XPhos (4 mol%) K3​PO4​ 1,4-Dioxane/ H2​O (4:1) 100 92
4 Pd2​(dba)3​ (2 mol%)SPhos (4 mol%) Cs2​CO3​ DMF/ H2​O (4:1)10085

*Yields represent isolated yields after flash column chromatography. Entry 3 represents the optimal, self-validating conditions used in the protocol below.

Step-by-Step Methodology: Self-Validating Protocol

This methodology employs a self-validating framework, ensuring that researchers can analytically confirm the success of each phase of the reaction without relying solely on end-stage yields.

ExpWorkflow Prep 1. Reagent Prep & Degassing Reaction 2. Cross-Coupling (100°C, 12 h) Prep->Reaction Workup 3. Aqueous Quench & Extraction Reaction->Workup Purification 4. Flash Column Chromatography Workup->Purification Validation 5. NMR / LC-MS Validation Purification->Validation

Step-by-step experimental workflow for the self-validating cross-coupling protocol.

Phase 1: Preparation and Degassing
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and K3​PO4​ (2.0 equiv, 2.0 mmol).

  • Add Pd(OAc)2​ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Seal the flask with a rubber septum and purge the atmosphere by applying vacuum and backfilling with ultra-pure Argon (repeat 3 times). Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous degassing prevents catalyst poisoning.

  • Add sparged 1,4-Dioxane (4.0 mL) and sparged deionized H2​O (1.0 mL) via syringe.

Phase 2: Reaction Execution & In-Process Validation
  • Transfer the flask to a pre-heated oil bath at 100 °C and stir vigorously for 12 hours.

  • Self-Validation Checkpoint 1 (LC-MS): At 12 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze.

    • Validation Logic: The starting material exhibits a distinct 1:1 isotopic doublet in the mass spectrum due to 79Br and 81Br [5]. Successful conversion is validated by the complete disappearance of this doublet and the emergence of a single dominant peak corresponding to the exact mass of the [M+H]+ coupled product.

Phase 3: Workup and Purification
  • Cool the reaction mixture to room temperature. Quench by adding 10 mL of saturated aqueous NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL ).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate).

Phase 4: Final Validation
  • Self-Validation Checkpoint 2 ( 1H NMR): Dissolve the purified product in CDCl3​ .

    • Validation Logic: In the starting material, the C1 proton of the imidazo[1,5-a]pyridine core appears as a distinct singlet, and the C7 proton appears as a doublet. Upon successful C8-arylation, the anisotropic effect (ring current) of the newly introduced aryl group will cause a predictable, significant chemical shift in the C7 proton, definitively confirming C-C bond formation at the correct position.

References

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances (2021). Available at:[Link]

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. The Journal of Organic Chemistry (2024). Available at:[Link]

  • Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Angewandte Chemie International Edition (2023). Available at:[Link]

  • Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses. University of Southampton ePrints (2018). Available at: [Link]

  • PubChemLite - 8-bromoimidazo[1,2-a]pyridine (Isotopic validation reference). University of Luxembourg (2024). Available at: [Link]

Sources

Application

Application Note: Synthesis and Photophysical Engineering of 8-Bromo-3-methylimidazo[1,5-a]pyridine for High-Performance OLED Dyes

Target Audience: Synthetic Chemists, Materials Scientists, and Optoelectronics Researchers Document Type: Advanced Methodology and Application Protocol Introduction to Imidazo[1,5-a]pyridine Architectures The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Optoelectronics Researchers Document Type: Advanced Methodology and Application Protocol

Introduction to Imidazo[1,5-a]pyridine Architectures

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) requires fluorophores that exhibit high photoluminescence quantum yields (PLQY), excellent thermal stability, and tunable emission profiles[1]. Among nitrogen-containing heterocycles, the imidazo[1,5-a]pyridine scaffold has emerged as a privileged structural motif in optoelectronics[2]. Unlike its more common isomer, imidazo[1,2-a]pyridine, the [1,5-a] system acts as a stronger electron-donor group in Donor-π-Acceptor (D-π-A) architectures[3].

A defining photophysical advantage of imidazo[1,5-a]pyridines is their exceptionally large Stokes shift (often >5,000 cm⁻¹)[4]. This minimizes self-absorption (inner filter effect) in the solid state, a critical requirement for maintaining high external quantum efficiency (EQE) in non-doped or heavily doped OLED emissive layers[5].

Within this chemical space, 8-Bromo-3-methylimidazo[1,5-a]pyridine serves as a highly versatile, modular building block[6]. The methyl group at the 3-position provides steric shielding that restricts non-radiative rotational decay pathways, while the bromine atom at the 8-position offers a highly reactive site for palladium-catalyzed cross-coupling[7]. This allows researchers to systematically extend the π-conjugation and precisely tune the emission color from deep blue to greenish-yellow[1].

Mechanistic Pathway & Synthetic Strategy

The construction of the D-π-A OLED dye is a two-phase process. Phase 1 involves the construction of the halogenated core via a Vilsmeier-type dehydration and cyclization of an amide precursor[3]. Phase 2 utilizes the 8-bromo handle for a Suzuki-Miyaura cross-coupling to append extended aromatic systems (e.g., anthracene or fluorene)[8].

Workflow N1 Amide Precursor (N-((3-bromopyridin-2-yl)methyl)acetamide) N2 Dehydration & Cyclization (POCl3, Toluene/MeCN, Reflux) N1->N2 Vilsmeier-type Activation N3 Halogenated Core (8-Bromo-3-methylimidazo[1,5-a]pyridine) N2->N3 -H2O N4 Cross-Coupling (Ar-B(OH)2, Pd(PPh3)4, Base) N3->N4 Palladium Catalysis N5 Target Fluorophore (D-π-A OLED Dye) N4->N5 π-System Extension

Figure 1: Synthetic workflow from the amide precursor to the final D-π-A OLED dye.

Experimental Protocols

Protocol A: Synthesis of 8-Bromo-3-methylimidazo[1,5-a]pyridine

Adapted from the cyclobutenone rearrangement and cribrostatin 6 total synthesis methodologies by Harrowven et al.[6][9][10].

Mechanistic Rationale: Phosphorus oxychloride (POCl₃) is selected over milder agents (like SOCl₂) because cyclization onto the electron-deficient pyridine ring requires aggressive electrophilic activation. POCl₃ converts the amide into a highly reactive chloroiminium ion (Vilsmeier intermediate). The biphasic solvent system (Toluene/Acetonitrile) is critical: toluene provides the necessary boiling point for the thermal cyclization, while MeCN solubilizes the polar intermediate[10].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer. Purge with dry N₂.

  • Reagent Loading: Dissolve N-((3-bromopyridin-2-yl)methyl)acetamide (1.62 g, 7.07 mmol) in a mixture of anhydrous Toluene (50 mL) and anhydrous Acetonitrile (20 mL)[6].

  • Activation: Dropwise, add POCl₃ (2.40 mL, 25.7 mmol, ~3.6 eq) over 5 minutes at room temperature. Caution: POCl₃ is highly corrosive and moisture-sensitive; perform in a well-ventilated fume hood.

  • Cyclization: Heat the reaction mixture to reflux (approx. 100 °C) for 2 hours[6].

  • Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 95:5). The reaction is complete when the polar amide spot disappears and a new, highly fluorescent spot (under 365 nm UV) appears.

  • Workup: Cool the mixture to 0 °C. Carefully quench by adding crushed ice, followed by neutralization with saturated aqueous NaHCO₃ until pH 7-8 is reached.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a pale yellow solid.

Protocol B: Suzuki-Miyaura Cross-Coupling for D-π-A Dye Synthesis

Application: Coupling with 9-Anthraceneboronic acid to yield a greenish-yellow OLED emitter[1].

Mechanistic Rationale: The 8-position of the imidazo[1,5-a]pyridine core is sterically hindered by the adjacent bridgehead nitrogen. To overcome the activation energy barrier during the oxidative addition step, a highly active zero-valent palladium catalyst, Pd(PPh₃)₄, is essential[8]. A ternary solvent system (Toluene/EtOH/H₂O) ensures the simultaneous solubility of the lipophilic organic substrates and the inorganic base (K₂CO₃), facilitating rapid transmetalation.

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine Toluene (15 mL), Ethanol (5 mL), and distilled H₂O (5 mL). Degas via three freeze-pump-thaw cycles or by bubbling argon for 30 minutes.

  • Reagent Loading: Add 8-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 mmol), 9-Anthraceneboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Seal the tube.

  • Coupling: Heat the mixture to 90 °C and stir vigorously for 16 hours.

  • Self-Validation (In-Process Control): The reaction mixture will undergo a pronounced color change, exhibiting intense greenish-yellow fluorescence under ambient light, indicating the successful formation of the extended π-conjugated system[1].

  • Workup & Purification: Cool to room temperature, dilute with Dichloromethane (30 mL), and wash with brine (2 × 20 mL). Dry the organic layer (Na₂SO₄), concentrate, and purify via column chromatography (Alumina or deactivated Silica to prevent degradation of the electron-rich dye) to yield the pure fluorophore.

Photophysical Data & Structure-Property Relationships

Extending the π-conjugation at the 8-position induces a strong intramolecular charge transfer (ICT) and a significant bathochromic (red) shift in both absorption and emission spectra[1][11]. The table below summarizes the quantitative photophysical parameters of the intermediate and representative cross-coupled OLED dyes.

Compound / FluorophoreAbs. λ_max (nm)Em. λ_max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)OLED Emission Color
8-Bromo-3-methylimidazo[1,5-a]pyridine 323410~6,5000.22Deep Blue / UV
8-(9-Anthracenyl)-3-methylimidazo[1,5-a]pyridine 395545~6,9000.68Greenish-Yellow
8-(9,9-Diethylfluoren-2-yl)-3-methylimidazo[1,5-a]pyridine 360465~6,2000.74Sky Blue

Note: Spectra recorded in dilute toluene solutions at 298 K. Quantum yields determined using an integrating sphere.

OLED Device Integration

Once synthesized and purified (typically requiring sublimation for device-grade purity), the imidazo[1,5-a]pyridine dye is integrated into a multilayer OLED architecture. The large Stokes shift of these dyes makes them exceptional candidates for the Emissive Layer (EML), either as dopants in a wide-bandgap host matrix or as non-doped neat films[1].

OLEDStack Cathode Cathode (Al / LiF) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection (e-) EML Emissive Layer (Host + Imidazo[1,5-a]pyridine Dye) ETL->EML e- Transport EML->EML Exciton Recombination & Photon Emission HTL Hole Transport Layer (HTL) HTL->EML h+ Transport Anode Anode (ITO Glass) Anode->HTL Hole Injection (h+)

Figure 2: Standard multilayer OLED device architecture illustrating charge injection and emission.

Device Physics Rationale: Holes injected from the ITO Anode and electrons from the Al Cathode recombine in the EML. The imidazo[1,5-a]pyridine dye traps these excitons. Because of the rigidified 3-methyl group and the extended π-system at the 8-position, non-radiative vibrational relaxation is minimized, forcing the excitons to decay radiatively and emit photons efficiently.

References

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. The Journal of Organic Chemistry (2024). URL:[Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules (2022). URL:[Link]

  • New insights into cyclobutenone rearrangements: a total synthesis of the natural ROS-generating anti-cancer agent cribrostatin 6. Chemistry - A European Journal (2011). URL:[Link]

  • The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Journal of Experimental Nanoscience / Taylor & Francis (2024). URL:[Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 8-Bromo-3-methylimidazo[1,5-a]pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Late-Stage Functionalization Introduction & Scientific Rationale The imida...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Late-Stage Functionalization

Introduction & Scientific Rationale

The imidazo[1,5-a]pyridine bicyclic system is a privileged, electron-rich scaffold in modern drug discovery, frequently embedded in kinase inhibitors, IRAK4 PROTACs, and STING modulators (1)[1]. Specifically, 8-bromo-3-methylimidazo[1,5-a]pyridine serves as a critical electrophilic coupling partner for late-stage C–N bond formation (2)[2].

However, functionalizing the 8-position via Buchwald-Hartwig amination presents unique mechanistic hurdles. The proximity of the 8-position to the basic bridgehead nitrogen, combined with the electron-rich nature of the imidazo[1,5-a]pyridine core, often leads to sluggish oxidative addition and competitive off-target catalyst coordination (3)[3]. This application note details the causal logic and self-validating protocols required to overcome these bottlenecks.

Mechanistic Causality and Reaction Design

To successfully aminate 8-bromo-3-methylimidazo[1,5-a]pyridine, the catalytic cycle must be heavily biased toward the productive pathway through precise ligand and base selection.

  • Overcoming the Oxidative Addition Bottleneck: The electron-rich nature of the imidazo[1,5-a]pyridine ring increases the activation energy required for the Pd(0) insertion into the C(sp2)–Br bond. We utilize highly electron-donating, sterically demanding ligands—such as BrettPhos, RuPhos, or specialized N-heterocyclic carbenes (NHCs) like IPr—to increase the electron density at the Pd center, thereby accelerating oxidative addition (4)[4].

  • Preventing Catalyst Poisoning: The unshielded nitrogen atoms on the imidazo[1,5-a]pyridine core can act as Lewis bases, coordinating to the Pd catalyst and forming stable, inactive off-cycle species. Bulky biaryl phosphine ligands or sterically demanding L-shaped NHC ligands enforce a monoligated L1​Pd(0) active species and sterically block the substrate's nitrogen from coordinating to the metal center (5)[5].

  • Base and Solvent Causality: Strong alkoxide bases (e.g., NaOtBu) can lead to competitive hydrodehalogenation (debromination) or side reactions with base-sensitive functional groups on the amine partner. Therefore, weak inorganic bases like Cs2​CO3​ or K3​PO4​ suspended in non-polar solvents (1,4-dioxane or toluene) are preferred. Dioxane is specifically chosen for its ability to operate at elevated temperatures (100–110 °C) while maintaining partial solubility of the inorganic base, facilitating the amine deprotonation step without degrading the substrate (6)[6].

Visualizing the Reaction Logic

BHA_Cycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd 8-Bromo-3-methylimidazo[1,5-a]pyridine Poison Catalyst Poisoning (N-Coordination Dead End) Pd0->Poison Weak Ligand (N-coordination) AmineCoord Amine Coordination & Base Pd(II)(Ar)(NR2)L OxAdd->AmineCoord Amine + Cs2CO3 Product Aminated Imidazo[1,5-a]pyridine + Pd(0)L AmineCoord->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting the catalyst poisoning risk.

Quantitative Data: Ligand and Base Optimization

The following table summarizes the empirical optimization of the amination of 8-bromo-3-methylimidazo[1,5-a]pyridine with a standard secondary amine (e.g., morpholine or a piperazine derivative) (1)[1].

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Primary Impurity
Pd2​(dba)3​ (5 mol%)Xantphos (10 mol%) Cs2​CO3​ Dioxane100< 20%Unreacted SM
Pd2​(dba)3​ (5 mol%)BINAP (10 mol%) NaOtBu Toluene9045%Debrominated SM
Pd(OAc)2​ (5 mol%)RuPhos (10 mol%) Cs2​CO3​ Dioxane10085%Trace dimer
Pd2​(dba)3​ (5 mol%)BrettPhos (10 mol%) NaOtBu Toluene10092%None
Pd-PEPPSI-IPr (5 mol%)None (NHC built-in) K3​PO4​ Dioxane100> 95%None

Note: The use of BrettPhos or NHC-based precatalysts (like PEPPSI-IPr) provides the highest conversions by stabilizing the L1​Pd(0) intermediate and preventing substrate-induced catalyst deactivation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates In-Process Controls (IPCs) to ensure that each phase of the reaction is verified before proceeding, preventing the downstream processing of failed reactions.

Workflow Prep Glovebox Prep Catalyst & Base Mix Substrate Addition in Dioxane Prep->Mix Heat Thermal Activation 100°C, 12h Mix->Heat IPC IPC Check LC-MS Aliquot Heat->IPC Quench Aqueous Quench & Extraction IPC->Quench

Caption: Step-by-step experimental workflow with integrated In-Process Control (IPC).

Materials Required
  • Substrate: 8-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv, limiting reagent)

  • Nucleophile: Secondary amine (e.g., tert-butyl piperazine-1-carboxylate) (1.2 - 1.5 equiv)

  • Catalyst: Pd2​(dba)3​ (0.05 equiv)

  • Ligand: BrettPhos or RuPhos (0.10 equiv)

  • Base: Cs2​CO3​ (anhydrous, 2.0 - 2.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Atmosphere Preparation (Causality: Preventing Pd oxidation): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask or pressure vial with Pd2​(dba)3​ (5 mol%), the selected phosphine ligand (10 mol%), and finely milled anhydrous Cs2​CO3​ (2.0 equiv).

    • Self-Validation: The solid mixture should appear as a uniform, free-flowing powder. Clumping indicates moisture ingress, which will quench the active Pd(0) species.

  • Substrate Addition: Add 8-bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv) and the amine nucleophile (1.5 equiv) to the vial (1)[1].

  • Solvent Introduction & Degassing: Add anhydrous, sparged 1,4-dioxane to achieve a substrate concentration of 0.1 M to 0.2 M. Seal the vial with a Teflon-lined crimp cap. If a glovebox is unavailable, perform standard Schlenk techniques using three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen.

  • Thermal Activation: Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800+ rpm).

    • Causality: High stirring rates are critical because the reaction is a heterogeneous biphasic mixture (solid Cs2​CO3​ in dioxane); mass transfer dictates the rate of the deprotonation step.

  • In-Process Control (IPC) via LC-MS: After 4 hours, cool the reaction briefly, pierce the septum with a micro-syringe, and withdraw a 10 µL aliquot. Dilute in 1 mL of LC-MS grade Methanol, filter through a 0.22 µm PTFE syringe filter, and inject.

    • Validation Check: Look for the disappearance of the starting material mass ( [M+H]+ corresponding to the bromine isotopes) and the appearance of the product mass. If the debrominated mass ( [M−Br+H]+ ) is >10%, the solvent contains moisture or the ligand-to-palladium ratio is sub-optimal.

  • Quench and Work-up: Once IPC confirms >95% conversion (typically 8–12 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the crude mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Wash the filtrate with water and brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane/Methanol or Hexanes/EtOAc depending on the amine polarity) (7)[7].

Sources

Application

Application Note: 8-Bromo-3-methylimidazo[1,5-a]pyridine as a Strategic Building Block in Medicinal Chemistry

Executive Summary The imidazo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a purine bioisostere and a core structural motif in antiviral, anticancer, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a purine bioisostere and a core structural motif in antiviral, anticancer, and anti-inflammatory agents[1]. Within this chemical space, 8-Bromo-3-methylimidazo[1,5-a]pyridine has emerged as a particularly valuable building block[2].

The strategic placement of the bromine atom at the C8 position provides an ideal handle for late-stage transition-metal-catalyzed cross-coupling, while the C3-methyl group serves a dual purpose: it provides a lipophilic vector to enhance binding affinity in hydrophobic target pockets and effectively blocks metabolic oxidation (e.g., by CYP450 enzymes) at the otherwise vulnerable C3 position[3]. This application note details the physicochemical profile, de novo synthesis, derivatization protocols, and biological applications of this versatile intermediate.

Physicochemical Profile & Specifications

To ensure reproducibility in computational modeling and synthetic planning, the core quantitative data for 8-Bromo-3-methylimidazo[1,5-a]pyridine is summarized below[2].

PropertyValue / Specification
Chemical Name 8-Bromo-3-methylimidazo[1,5-a]pyridine
CAS Number 1052271-64-3
Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
SMILES String CC1=NC=C2C(Br)=CC=CN21
Appearance Solid (typically off-white to light yellow)
Primary Reactivity Handle C8-Bromide (Electrophile for Pd/Cu catalysis)

De Novo Synthesis Protocol

The synthesis of the imidazo[1,5-a]pyridine core is achieved via a Bischler-Napieralski-type cyclodehydration of an amide precursor[4].

Rationale & Causality

Phosphorus oxychloride (POCl₃) is utilized as a potent dehydrating agent. It activates the amide carbonyl of N-((3-bromopyridin-2-yl)methyl)acetamide, forming a highly electrophilic chloroiminium intermediate[4]. Despite the relatively weak nucleophilicity of the adjacent pyridine nitrogen, its spatial proximity enables a rapid intramolecular cyclization. The chosen solvent system—a mixture of anhydrous Toluene and Acetonitrile—is critical: Toluene provides the necessary high boiling point (reflux ~110°C) to overcome the activation energy barrier, while the polar Acetonitrile keeps the highly charged iminium intermediates and POCl₃ complexes fully solubilized[4].

Step-by-Step Methodology

Reagents:

  • N-((3-bromopyridin-2-yl)methyl)acetamide (1.0 equiv, e.g., 7.07 mmol)

  • Phosphorus oxychloride (POCl₃) (3.6 equiv, e.g., 25.7 mmol)

  • Anhydrous Toluene (PhMe) (50 mL)

  • Anhydrous Acetonitrile (MeCN) (20 mL)

Procedure:

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with N-((3-bromopyridin-2-yl)methyl)acetamide (1.62 g, 7.07 mmol)[4].

  • Solvation: Dissolve the starting material in a mixture of dry PhMe (50 mL) and dry MeCN (20 mL)[4]. Stir at room temperature until a homogeneous solution is achieved.

  • Activation: Slowly add POCl₃ (2.40 mL, 25.7 mmol) dropwise over 5 minutes[4]. Caution: POCl₃ is highly corrosive and reacts violently with moisture. Perform this step in a well-ventilated fume hood.

  • Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110°C) for 2 hours[4].

  • Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass disappears and the product mass [M+H]⁺ 211.0 / 213.0 (exhibiting the characteristic 1:1 bromine isotope pattern) dominates the chromatogram.

  • Workup: Cool the mixture to 0°C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃. Causality: Neutralizing the excess POCl₃ and HCl is mandatory to prevent the protonation of the newly formed basic imidazo[1,5-a]pyridine core, ensuring it partitions into the organic phase during extraction.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the pure product.

Late-Stage Diversification Workflows

The C8-bromo position serves as a versatile anchor for divergent synthesis, allowing medicinal chemists to rapidly generate libraries of structural analogs.

DivergentSynthesis BB 8-Bromo-3-methylimidazo [1,5-a]pyridine SM Suzuki-Miyaura Coupling BB->SM Boronic Acid BH Buchwald-Hartwig Amination BB->BH Amine SG Sonogashira Coupling BB->SG Alkyne Prod1 C8-Aryl Derivatives SM->Prod1 Prod2 C8-Amino Derivatives BH->Prod2 Prod3 C8-Alkynyl Derivatives SG->Prod3

Fig 1. Divergent late-stage functionalization pathways for the 8-bromo imidazo[1,5-a]pyridine core.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

The C8 position is sterically congested due to its proximity to the bridgehead nitrogen. Standard Pd(PPh₃)₄ catalysts often stall at the reductive elimination step.

  • Conditions: 8-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O (4:1).

  • Causality: Pd(dppf)Cl₂ is strictly recommended. The bidentate dppf ligand enforces a cis-geometry on the palladium center, forcing the aryl groups into proximity and dramatically accelerating the rate-limiting reductive elimination step in this sterically hindered environment.

Protocol B: Buchwald-Hartwig Amination
  • Conditions: 8-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 eq), Amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), Cs₂CO₃ (2.0 eq) in Toluene at 100°C.

  • Causality: XPhos is selected as the optimal dialkylbiaryl phosphine ligand because its bulky, electron-rich nature facilitates the oxidative addition of the deactivated C8-bromide while preventing the formation of inactive palladium off-cycle species.

Case Studies in Drug Discovery

A. Development of STING Modulators

Derivatives of 8-bromo-3-methylimidazo[1,5-a]pyridine (specifically, carboxylate-functionalized variants like methyl 8-bromo-3-methylimidazo[1,5-a]pyridine-6-carboxylate) have been patented as critical intermediates in the synthesis of Stimulator of Interferon Genes (STING) modulators[5]. By functionalizing the C8 position, researchers can design molecules that allosterically bind to the STING protein, triggering a cascade that leads to Type I interferon production and robust antitumor immune responses[5].

BiologicalPathway Drug Imidazo[1,5-a]pyridine STING Modulator STING STING Protein Conformational Change Drug->STING Allosteric Binding TBK1 TBK1 Recruitment & Phosphorylation STING->TBK1 Pathway Activation IRF3 IRF3 Dimerization & Nuclear Entry TBK1->IRF3 Kinase Activity IFN Type I Interferon Expression IRF3->IFN Gene Transcription

Fig 2. Mechanism of action for imidazo[1,5-a]pyridine-derived STING modulators in immunotherapy.

B. ROS-Generating Anticancer Agents (Cribrostatin 6 Analogues)

The Harrowven group successfully utilized 8-bromo-3-methylimidazo[1,5-a]pyridine as a scaffold to synthesize analogues of cribrostatin 6[4]. Cribrostatin 6 is a natural product known to induce apoptosis specifically in cancer cells by elevating intracellular reactive oxygen species (ROS)[4]. The 8-bromo handle allowed for the systematic introduction of various substituents (e.g., phenyl, 2-furanyl, 4-(tert-butyl)phenyl) via palladium-catalyzed couplings to conduct rigorous Structure-Activity Relationship (SAR) studies, ultimately improving the targeted apoptotic activity against cancerous cell lines[4].

References

  • Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses. ePrints Soton (University of Southampton). Available at: [Link]

  • US20210087180A1 - Modulators of STING (Stimulator of Interferon Genes). Google Patents.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

Sources

Method

Application Note: Synthesis and Purification Protocol for 8-Bromo-3-methylimidazo[1,5-a]pyridine

Introduction and Strategic Rationale Imidazo[1,5-a]pyridines are highly privileged scaffolds in modern medicinal chemistry and drug discovery. The specific derivative, 8-Bromo-3-methylimidazo[1,5-a]pyridine , serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Imidazo[1,5-a]pyridines are highly privileged scaffolds in modern medicinal chemistry and drug discovery. The specific derivative, 8-Bromo-3-methylimidazo[1,5-a]pyridine , serves as a critical synthetic building block. The C8-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of the core structure. This intermediate is notably utilized in the development of complex therapeutics, including reactive oxygen species (ROS)-generating Cribrostatin 6 analogues for oncology applications[1], as well as in the synthesis of novel Stimulator of Interferon Genes (STING) modulators[2].

This application note details a robust, self-validating dehydrative cyclization protocol based on the Bischler-Napieralski-type reaction.

Mechanistic Overview

The synthesis relies on the intramolecular cyclization of an amide precursor, N-((3-bromopyridin-2-yl)methyl)acetamide. Phosphorous oxychloride ( POCl3​ ) is employed as the activating and dehydrating agent.

Causality of Reagent and Solvent Selection:

  • Activation: POCl3​ converts the amide carbonyl into a highly electrophilic Vilsmeier-type intermediate (or nitrilium ion). This enhances the electrophilicity of the carbon center, facilitating nucleophilic attack by the adjacent pyridine nitrogen.

  • Solvent System: A biphasic-like solvent mixture of dry Toluene (PhMe) and dry Acetonitrile (MeCN) is utilized[1]. Toluene provides an optimal reflux temperature (~110 °C) necessary to drive the thermodynamic cyclization, while Acetonitrile ensures the complete dissolution of the polar nitrilium intermediates, preventing reaction stalling.

Experimental Workflow

SynthesisWorkflow SM Starting Material: N-((3-bromopyridin-2-yl)methyl)acetamide Solvent Dissolution Dry PhMe (50 mL) + Dry MeCN (20 mL) SM->Solvent Reagent Activation Add POCl3 (3.6 eq) over 5 min Solvent->Reagent Reaction Cyclization Reflux for 2 hours Reagent->Reaction Validation In-Process Control TLC Monitoring (Complete Consumption) Reaction->Validation Validation->Reaction If SM remains Workup Quench & Extraction Sat. NaHCO3 at 0°C, Extract with DCM Validation->Workup If SM consumed Purification Purification Silica Gel Chromatography Workup->Purification Product Pure Product: 8-Bromo-3-methylimidazo[1,5-a]pyridine Purification->Product

Fig 1: Experimental workflow for the synthesis of 8-Bromo-3-methylimidazo[1,5-a]pyridine.

Materials and Quantitative Data

All reagents should be used as received unless otherwise stated. Solvents must be strictly anhydrous to prevent the premature hydrolysis of POCl3​ .

Material / ReagentRoleAmountEquivalentsMolar Mass ( g/mol )
N-((3-bromopyridin-2-yl)methyl)acetamideStarting Material1.62 g1.0 eq (7.07 mmol)229.08
Phosphorous oxychloride ( POCl3​ )Dehydrating Agent2.40 mL3.6 eq (25.7 mmol)153.33
Toluene (PhMe), AnhydrousSolvent50 mLN/A92.14
Acetonitrile (MeCN), AnhydrousCo-solvent20 mLN/A41.05
Saturated Aqueous NaHCO3​ Quenching AgentAs neededExcess84.01

Table 1: Stoichiometry and material requirements for the cyclization reaction[1].

Step-by-Step Protocol

Phase 1: Reaction Setup and Activation
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon) for 10 minutes to ensure a moisture-free environment.

  • Dissolution: Charge the flask with N-((3-bromopyridin-2-yl)methyl)acetamide (1.62 g, 7.07 mmol). Add dry Toluene (50 mL) followed by dry Acetonitrile (20 mL)[1]. Stir at room temperature until a homogenous solution is achieved.

  • Reagent Addition: Using a glass syringe, add POCl3​ (2.40 mL, 25.7 mmol) dropwise over a period of exactly 5 minutes[1].

    • Expert Insight: The slow addition is critical. The reaction between the amide and POCl3​ is exothermic; rapid addition can lead to localized overheating, resulting in the formation of intractable tar byproducts and diminished yields.

Phase 2: Cyclization and In-Process Validation
  • Heating: Transfer the flask to a pre-heated oil bath and bring the reaction mixture to a gentle reflux (~105–110 °C internal temperature). Maintain reflux for 2 hours[1].

  • Self-Validation (IPC): After 1.5 hours, withdraw a 50 µL aliquot. Quench it in 0.5 mL of saturated NaHCO3​ and extract with 0.5 mL of Ethyl Acetate. Analyze the organic layer via Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane). The reaction is deemed complete when the lower- Rf​ starting material spot is entirely consumed, replaced by a highly UV-active product spot.

Phase 3: Workup and Isolation
  • Cooling & Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0 °C). Carefully and slowly add saturated aqueous NaHCO3​ dropwise until the pH of the aqueous phase reaches ~8.

    • Expert Insight: POCl3​ reacts violently with water, releasing HCl gas. Strict temperature control (0 °C) and slow addition mitigate the risk of thermal runaway and prevent the acid-catalyzed degradation of the newly formed imidazo[1,5-a]pyridine core.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate ( 3×50 mL)[2].

  • Washing & Drying: Combine the organic layers and wash sequentially with distilled water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ )[2].

  • Concentration: Filter the suspension to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Load the crude material using a minimal amount of DCM. Elute with a gradient of Ethyl Acetate in Hexanes (typically 20% to 60% EtOAc).

  • Verification: Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford 8-Bromo-3-methylimidazo[1,5-a]pyridine as a solid.

References

  • Title: Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses. Total Synthesis of Cribrostatin 6 Analogues.
  • Title: US20210087180A1 - Modulators of STING (Stimulator of Interferon Genes)

Sources

Application

Application Note: Direct C-H Functionalization of 8-Bromo-3-methylimidazo[1,5-a]pyridine: Strategies for Divergent Scaffold Elaboration

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale Imidazo[1,5-a]pyridines represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

Imidazo[1,5-a]pyridines represent a privileged class of N-fused bicyclic heteroarenes, heavily utilized in the development of pharmaceuticals (e.g., cardiotonic agents, HIV-protease inhibitors) and photo-functional materials[1]. The inherent electronic structure of the imidazo[1,5-a]pyridine core dictates that the C-3 position is the most nucleophilic and acidic site, making it the default target for electrophilic substitution and transition-metal-catalyzed C-H functionalization[1].

However, 8-Bromo-3-methylimidazo[1,5-a]pyridine is engineered to subvert this natural reactivity. By installing a methyl group at the C-3 position, the primary reactive site is sterically and electronically blocked. This strategic substitution redirects C-H functionalization exclusively to the C-1 position [2].

Crucially, the molecule also features an 8-bromo substituent on the pyridine ring. Because direct C-H functionalization at C-1 (via concerted metalation-deprotonation or radical pathways) operates under conditions that generally do not cleave unactivated C(sp2)-Br bonds, the 8-bromo group serves as an orthogonal handle. This allows chemists to perform late-stage cross-coupling (e.g., Suzuki-Miyaura) after the C-1 position has been elaborated, making this scaffold an exceptionally versatile bifunctional building block for divergent library synthesis[1].

ReactivityMap SM 8-Bromo-3-methyl imidazo[1,5-a]pyridine C3 C-3 Position (Blocked by Methyl) SM->C3 Steric Block C1 C-1 Position (Primary C-H Site) SM->C1 Direct C-H Functionalization C8 C-8 Position (Cross-Coupling Handle) SM->C8 Pd/Ni Catalyzed Coupling

Figure 1: Reactivity map of 8-Bromo-3-methylimidazo[1,5-a]pyridine highlighting orthogonal sites.

Experimental Workflows & Logic

To fully leverage this scaffold, we present two distinct C-1 functionalization pathways followed by an orthogonal C-8 cross-coupling step.

  • Pathway A: Palladium-catalyzed C-1 C-H arylation.

  • Pathway B: Metal-free, Iodine/TBHP-mediated C-1 sulfenylation[3].

Both pathways are designed to preserve the C-8 bromide, enabling a subsequent unified Suzuki-Miyaura coupling step to generate highly complex, multi-substituted heterocycles.

Workflow Start Start: 8-Bromo-3-methylimidazo[1,5-a]pyridine Step1 C-1 C-H Arylation (Pd(OAc)2, Ligand, Base) Start->Step1 Pathway A Step2 C-1 Sulfenylation (I2, TBHP, Ar-SH) Start->Step2 Pathway B Intermediate1 1-Aryl-8-bromo-3-methyl imidazo[1,5-a]pyridine Step1->Intermediate1 Intermediate2 1-Sulfenyl-8-bromo-3-methyl imidazo[1,5-a]pyridine Step2->Intermediate2 Step3 Orthogonal C-8 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, Base) Intermediate1->Step3 Intermediate2->Step3 Final Fully Functionalized Divergent Scaffolds Step3->Final

Figure 2: Divergent synthetic workflow enabling C-1 C-H functionalization followed by C-8 coupling.

Self-Validating Protocols for C-1 Functionalization

Protocol A: Palladium-Catalyzed C-1 C-H Arylation

This protocol utilizes a Concerted Metalation-Deprotonation (CMD) mechanism to achieve direct arylation at C-1 while avoiding premature oxidative addition into the C-8 bromide[1].

Quantitative Data Summary: Optimization of Arylation Conditions

Entry Pre-catalyst Ligand Base Solvent Yield (%) Causality / Observation
1 Pd(OAc)₂ None K₂CO₃ Toluene <10 Lack of ligand leads to rapid Pd black precipitation.
2 Pd(OAc)₂ PPh₃ K₂CO₃ Toluene 45 Moderate yield; competitive C-8 oxidative addition observed.
3 Pd(OAc)₂ PCy₃ K₂CO₃ Toluene 88 Bulky, electron-rich ligand favors C-1 CMD pathway over C-8 insertion.

| 4 | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Toluene | 92 | Increased base solubility accelerates the critical deprotonation step. |

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk tube, combine 8-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv, 0.5 mmol), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ is selected because the pKa of the C-1 proton requires a relatively strong, highly soluble base to facilitate the CMD transition state efficiently.

  • Solvent & Degassing: Add anhydrous Toluene (2.5 mL, 0.2 M). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich PCy₃ ligand. Preserving the ligand is critical to maintaining the steric bulk around the Pd center, which prevents unwanted oxidative addition into the endogenous C-8 bromide.

  • Execution: Stir the reaction mixture at 100 °C for 12 hours under an argon atmosphere.

  • Self-Validation Check: Cool to room temperature and sample 5 µL for LC-MS analysis.

    • Validation: The starting material (m/z ~211 for ⁷⁹Br) should be fully consumed. The product mass must display a strict 1:1 isotopic pattern (M / M+2), confirming the C-8 bromide remains perfectly intact. If debromination is observed (loss of M+2 peak), the system was likely contaminated with oxygen or moisture, degrading the ligand.

  • Workup: Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Metal-Free C-1 Sulfenylation

This protocol utilizes an Iodine/TBHP-mediated radical pathway to form C-S bonds directly at the C-1 position, completely avoiding transition metals to guarantee the preservation of the C-8 bromide[3].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, dissolve 8-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv, 0.5 mmol), aryl thiol (1.5 equiv), and molecular Iodine (20 mol%) in acetonitrile (3.0 mL).

    • Causality: Iodine acts as a mild halonium-transfer catalyst that activates the thiol in situ without risking any transition-metal-induced cleavage of the C-8 halogen.

  • Oxidant Addition: Slowly add tert-butyl hydroperoxide (TBHP, 2.0 equiv, 70% aqueous solution) dropwise over 5 minutes.

    • Causality: TBHP must be added slowly to maintain a low steady-state concentration of the oxidative radical. Dumping the oxidant will lead to over-oxidation of the thiol to the corresponding sulfonic acid or rapid disulfide dimerization, killing the reaction.

  • Execution: Heat the mixture to 80 °C and stir for 6 hours.

  • Self-Validation Check: Monitor via TLC (UV 254 nm).

    • Validation: The highly fluorescent starting material spot will shift to a lower Rf value. LC-MS will confirm the C-1 sulfenylated mass, again with the bromine isotope pattern preserved.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual iodine and peroxides. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via column chromatography.

Orthogonal Reactivity: C-8 Elaboration

Once the C-1 position is successfully functionalized, the 8-bromo handle can be exploited. Because the C-1 position is now sterically shielded and electronically modified, standard Suzuki-Miyaura cross-coupling conditions can be applied to the C-8 position with excellent predictability.

Quantitative Data Summary: Orthogonal C-8 Suzuki-Miyaura Coupling Scope

Substrate (C-1 Group) Boronic Acid Yield (%) Reaction Time (h)
1-Phenyl Phenylboronic acid 94 4
1-Phenyl 4-Methoxyphenylboronic acid 89 5
1-(4-Tolylthio) Phenylboronic acid 85 6

| 1-(4-Tolylthio) | 3-Pyridylboronic acid | 78 | 8 |

General Protocol for C-8 Suzuki Coupling:

  • Combine the C-1 functionalized 8-bromo-imidazo[1,5-a]pyridine intermediate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Degas with argon for 10 minutes.

  • Heat at 90 °C until complete consumption of the bromide is observed via LC-MS (typically 4-8 hours).

  • Extract with EtOAc, dry, and purify to yield the fully elaborated, divergently functionalized scaffold.

References

  • Source: National Institutes of Health (NIH)
  • C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)
  • Source: National Institutes of Health (NIH)
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)

Sources

Method

Application Note: 8-Bromo-3-methylimidazo[1,5-a]pyridine in Advanced Transition Metal Catalysis

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The development of highly tunable, sterically demanding ligands is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The development of highly tunable, sterically demanding ligands is a cornerstone of modern transition metal catalysis. Among the privileged scaffolds, 8-bromo-3-methylimidazo[1,5-a]pyridine has emerged as a highly versatile building block. This compound serves as a critical precursor for the synthesis of imidazo[1,5-a]pyridin-3-ylidene (ImPy) N-heterocyclic carbenes (NHCs) and bidentate ligands. By exploiting the reactive 8-bromo position, researchers can modularly install coordinating groups or chiral environments directly adjacent to the metal center, enabling breakthrough applications in both nickel-catalyzed carbon capture (CO₂/ethylene coupling) and gold-catalyzed enantioselective synthesis.

Mechanistic Rationale: The 8-Bromo Advantage

The structural uniqueness of 8-bromo-3-methylimidazo[1,5-a]pyridine lies in its regiochemistry and electronic properties:

  • The 8-Position (Bromide): Located adjacent to the bridgehead nitrogen, the 8-bromo substituent acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows for the late-stage installation of secondary coordinating moieties (like pyridines) or sterically bulky chiral groups (like chiral anilines) [1, 2].

  • The 3-Position (Methyl): The methyl group effectively blocks the C3 position. This is a critical design choice; it prevents unwanted side reactions and directs subsequent base-induced deprotonation exclusively to the C1 position, facilitating the clean generation of the ImPy carbene [1].

  • The Imidazo[1,5-a]pyridine Core: Once metalated, the rigid heterobicyclic framework acts as a powerful σ-donor, stabilizing high-valent transition metal intermediates and accelerating oxidative addition steps [3].

Application Workflow 1: Synthesis of Bidentate ImPy-Ni(II) Catalysts for CO₂ Utilization

The coupling of CO₂ and ethylene to form acrylates is a highly sought-after transformation in sustainable chemistry. Pyridine-chelated ImPy-Ni(II) complexes, derived from 8-bromo-3-methylimidazo[1,5-a]pyridine, exhibit exceptional catalytic activity for this process due to the hemilabile nature of the bidentate C,N-ligand [1].

Workflow Diagram

LigandSynthesis A 8-Bromo-3-methyl- imidazo[1,5-a]pyridine B Suzuki Cross-Coupling A->B 2-Pyridylboronic Acid Pd(PPh3)4, Base C 8-(2-Pyridyl) Intermediate B->C D N-Alkylation & Deprotonation C->D Alkyl Halide Strong Base E ImPy-Ni(II) Catalyst Complex D->E Ni(cod)2

Synthesis workflow of bidentate ImPy-Ni(II) complexes from the 8-bromo precursor.
Step-by-Step Protocol: Ligand Synthesis and Complexation

Part A: Suzuki-Miyaura Coupling

  • Preparation: Charge an oven-dried Schlenk flask with 8-bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv), 2-pyridylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add degassed toluene and aqueous K₂CO₃ (2.0 M, 3.0 equiv).

    • Causality: Degassing via freeze-pump-thaw is mandatory to prevent the oxidation of the highly active Pd(0) species. The biphasic solvent system facilitates the crucial transmetalation step between the boron species and the Pd-complex.

  • Reaction: Heat the mixture at 90 °C for 12 hours under a strict nitrogen atmosphere.

  • Workup: Cool to room temperature, extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to yield the 8-(2-pyridyl) intermediate.

Part B: Ni(II) Complexation

  • Carbene Generation: In a nitrogen-filled glovebox, dissolve the intermediate in anhydrous THF. Add an alkylating agent (e.g., methyl iodide) to form the imidazolium salt, followed by dropwise addition of KOtBu (1.1 equiv) at -78 °C.

    • Causality: The strong base deprotonates the C1 position to generate the free carbene. The low temperature (-78 °C) suppresses carbene dimerization (Wanzlick equilibrium) prior to metalation.

  • Metalation: Add Ni(cod)₂ (1.0 equiv) to the cold solution. Warm slowly to room temperature and stir for 4 hours.

  • Isolation: Filter the dark solution through a pad of Celite to remove inorganic salts, concentrate, and crystallize from a dichloromethane/hexane mixture.

Catalytic Cycle Diagram

CatalyticCycle Ni0 ImPy-Ni(0) Active Catalyst OxCyc Oxidative Cyclometalation Ni0->OxCyc + CO2, Ethylene NiLactone Nickelalactone Intermediate OxCyc->NiLactone Cleavage Base-Assisted Cleavage NiLactone->Cleavage + Base (e.g., NaOtBu) Cleavage->Ni0 Catalyst Regeneration Acrylate Acrylate Product + Base-H+ Cleavage->Acrylate

Catalytic cycle of ImPy-Ni catalyzed acrylate synthesis via oxidative cyclometalation.

Application Workflow 2: Construction of Chiral Au(I) Complexes

Gold(I) catalysis is highly dependent on ligand sterics to induce enantioselectivity. By utilizing the 8-bromo position, researchers can perform Buchwald-Hartwig aminations to append chiral aniline moieties. This creates a deep, chiral binding pocket around the Au(I) center, which has proven unprecedentedly effective in the enantioselective intramolecular hydrocarboxylation of allenes [2].

Step-by-Step Protocol: Chiral Ligand Assembly
  • Amination Setup: In a glovebox, combine 8-bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv), a chiral aniline derivative (e.g., (R)-1-phenylethan-1-amine, 1.2 equiv), Pd₂(dba)₃ (0.02 equiv), DavePhos (0.04 equiv), and NaOtBu (1.5 equiv) in anhydrous 1,4-dioxane.

  • Coupling: Seal the vessel and heat at 100 °C for 16 hours.

    • Causality: DavePhos is selected as the supporting ligand because its steric bulk promotes the reductive elimination step in the catalytic cycle, overcoming the steric hindrance of the chiral aniline.

  • Au(I) Coordination: Following purification of the chiral ligand, react it with Au(SMe₂)Cl (1.0 equiv) in dichloromethane at room temperature for 2 hours.

    • Causality: The labile dimethyl sulfide (SMe₂) ligand is easily displaced by the highly nucleophilic nitrogen of the imidazo[1,5-a]pyridine, forming a stable, neutral chiral Au(I) complex.

Quantitative Performance Data

The modularity of the 8-bromo-3-methylimidazo[1,5-a]pyridine scaffold allows for the synthesis of diverse catalysts. The table below summarizes the quantitative performance of various derivatives synthesized from this core precursor across different catalytic applications.

Ligand Precursor Derived from 8-Bromo CoreMetal CatalystTarget Catalytic ApplicationYield (%)Enantiomeric Excess (ee %)
8-(2-Pyridyl)-3-methyl-ImPy Ni(II)CO₂/Ethylene Coupling to Acrylate85N/A
8-(Chiral Aniline)-3-methyl-ImPy Au(I)Enantioselective Hydrocarboxylation9296
Bis(imidazo[1,5-a]pyridin-1-yl)methane Cu(I)C-H Functionalization / Bridging78N/A

Note: Yields represent isolated yields of the target product under optimized conditions as reported in the cited literature.

References

  • Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II)
  • Chiral Imidazo[1,5-a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes JACS Au - ACS Public
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp²)–C(sp³)–H–C(sp²)

Technical Notes & Optimization

Troubleshooting

Improving product yield in 8-Bromo-3-methylimidazo[1,5-a]pyridine synthesis

Welcome to the Technical Support Center for Imidazo[1,5-a]pyridine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the yield and pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazo[1,5-a]pyridine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the yield and purity of 8-Bromo-3-methylimidazo[1,5-a]pyridine , a highly valuable scaffold in medicinal chemistry and natural product synthesis (such as Cribrostatin 6 analogs)[1].

Synthesizing this specific brominated derivative presents unique challenges, primarily due to the lability of the C-Br bond and the highly exothermic nature of the cyclization steps. Below, you will find a deep-dive mechanistic analysis, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Overview: Bischler-Napieralski-Type Cyclization

The most direct route to 8-Bromo-3-methylimidazo[1,5-a]pyridine involves the dehydrative cyclization of N-((3-bromopyridin-2-yl)methyl)acetamide. Understanding the electronic flow of this reaction is critical for troubleshooting yield drops.

G SM N-((3-bromopyridin-2-yl)methyl)acetamide [Starting Material] Cond POCl3, Toluene/MeCN [Dehydrating Conditions] SM->Cond Activation Int1 Imidoyl Chloride / Nitrilium Ion [Electrophilic Intermediate] Cond->Int1 -PO2Cl2(-) Cycl Intramolecular Cyclization [Nucleophilic Attack] Int1->Cycl Ring Closure Prod 8-Bromo-3-methylimidazo[1,5-a]pyridine [Target Product] Cycl->Prod Rearomatization

Mechanistic pathway for POCl3-mediated cyclization to 8-Bromo-3-methylimidazo[1,5-a]pyridine.

Troubleshooting & FAQs

Q1: I am observing significant tarring and low yields (<30%) during the POCl3-mediated cyclization. How can I optimize this? Causality & Solution: Tarring in this reaction typically results from localized overheating. POCl3 acts as both a dehydrating agent and an electrophile. If added too rapidly, the highly exothermic O-activation causes localized concentration spikes, leading to intermolecular polymerization of the electron-rich imidazo[1,5-a]pyridine product rather than the desired intramolecular cyclization. To resolve this, dilute the POCl3 in anhydrous toluene and add it dropwise over at least 15-30 minutes. Furthermore, use a mixed solvent system (Toluene:MeCN 5:2 v/v) as demonstrated in the 1[1]. The toluene provides the necessary boiling point for reflux, while the acetonitrile stabilizes the highly polar nitrilium intermediate.

Q2: My final product is contaminated with a debrominated side product (3-methylimidazo[1,5-a]pyridine). How do I prevent this? Causality & Solution: Debromination at the 8-position is a direct consequence of prolonged heating. The C-Br bond adjacent to the nodal nitrogen of the fused imidazo[1,5-a]pyridine system is electronically activated and prone to cleavage under extended thermal stress[2]. Strictly limit your reflux time to exactly 2 hours. Do not leave the reaction running overnight. Once the intermediate is consumed, immediately quench the reaction over crushed ice.

Q3: Are there alternative, milder catalytic methods if the POCl3 route continues to fail or if moisture sensitivity is an issue? Causality & Solution: Yes. Recent advancements have demonstrated that 3 using Lewis acids can construct the imidazo[1,5-a]pyridine core efficiently[3]. Using Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with p-toluenesulfonic acid (p-TsOH) generates a stable benzylic carbocation that is trapped by a nitrile nucleophile. This method tolerates halogens (like bromine) exceptionally well and avoids the harsh, moisture-sensitive nature of POCl3, often yielding up to 97% for related analogs[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield, highlighting why specific parameters are chosen for the optimal protocol.

Solvent SystemReagent (Equiv)Temp (°C)Time (h)Yield (%)Primary Observation / Impurity Profile
Toluene (100%)POCl3 (3.6)1104.045%Significant tarring; high levels of debrominated product.
MeCN (100%)POCl3 (3.6)822.062%Clean reaction profile, but incomplete conversion due to low SM solubility.
Toluene:MeCN (5:2) POCl3 (3.6) 110 2.0 88% Optimal solubility; intermediate stabilization prevents tarring.
DCEBi(OTf)3 (0.05)8512.075%Ritter-type alternative; excellent functional group tolerance[3].

Validated Protocol: Synthesis of 8-Bromo-3-methylimidazo[1,5-a]pyridine

This protocol is designed as a self-validating system . By monitoring the specific physical changes (color shifts, phase separations) noted in the IPQC (In-Process Quality Control) steps, you can verify the success of the reaction in real-time without solely relying on post-reaction analytics.

Materials Required:

  • N-((3-bromopyridin-2-yl)methyl)acetamide (1.62 g, 7.07 mmol)

  • Phosphorus oxychloride (POCl3) (2.40 mL, 25.7 mmol, 3.6 equiv)

  • Anhydrous Toluene (50 mL)

  • Anhydrous Acetonitrile (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask under an argon atmosphere. Add N-((3-bromopyridin-2-yl)methyl)acetamide (1.62 g) to the flask.

  • Solvent Addition: Inject anhydrous Toluene (50 mL) followed by anhydrous Acetonitrile (20 mL). Stir at 300 rpm at room temperature until the starting material is fully dissolved.

    • IPQC Check: The solution should be pale yellow and completely clear. If particulate matter remains, gently warm to 40°C before proceeding.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Draw POCl3 (2.40 mL) into a dry glass syringe. Add the POCl3 dropwise over exactly 5 minutes.

    • IPQC Check: The solution will transition from pale yellow to a deep orange hue. This color shift validates the successful formation of the O-activated phosphorodichloridate intermediate.

  • Cyclization: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 110°C) for exactly 2 hours.

    • Critical Causality: Do not exceed 2 hours. Extended thermal exposure will trigger the cleavage of the C-Br bond, resulting in the unwanted 3-methylimidazo[1,5-a]pyridine side product.

  • Quenching: After 2 hours, remove the heat source and allow the flask to cool to room temperature. Carefully pour the crude mixture over 100 g of crushed ice in a large beaker.

  • Neutralization & Extraction: Slowly add saturated aqueous NaHCO3 until the aqueous phase reaches pH 8. Extract the mixture with Ethyl Acetate (3 x 50 mL).

    • IPQC Check: The organic layer should exhibit a slight green/yellow fluorescence under ambient light, characteristic of the conjugated imidazo[1,5-a]pyridine core[3].

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, elution system: 30% EtOAc/Hexane) to afford 8-Bromo-3-methylimidazo[1,5-a]pyridine as a solid[1][3].

References

  • Title: Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses. (Harrowven et al.) Source: ePrints Soton (University of Southampton) URL: [Link]

  • Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Organic & Inorganic Au (2024) URL: [Link]

  • Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes Source: Beilstein Journal of Organic Chemistry (2020) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Debromination in 8-Bromo-3-methylimidazo[1,5-a]pyridine Cross-Couplings

Welcome to the Application Scientist Support Center. This guide provides an in-depth mechanistic analysis and actionable troubleshooting steps for researchers experiencing protodehalogenation (debromination) when perform...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides an in-depth mechanistic analysis and actionable troubleshooting steps for researchers experiencing protodehalogenation (debromination) when performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 8-Bromo-3-methylimidazo[1,5-a]pyridine.

The Mechanistic Causality of Protodehalogenation

8-Bromo-3-methylimidazo[1,5-a]pyridine is an electron-rich, nitrogen-containing heterocyclic aryl halide. In palladium-catalyzed cross-couplings, the basic nitrogen atom can coordinate to the palladium center, creating a sterically congested or electronically deactivated intermediate. This coordination significantly retards the transmetalation step[1].

When transmetalation becomes the rate-limiting step, the long-lived Aryl-Pd(II)-Halide intermediate becomes highly susceptible to competing side reactions. The most prominent of these is the formation of a Palladium-Hydride (Pd-H) species[2]. This hydride typically originates from β -hydride elimination of alkoxide bases/solvents, or from the hydrolysis of nucleophilic phosphine ligands by adventitious water[3]. Subsequent reductive elimination yields the undesired debrominated byproduct, 3-methylimidazo[1,5-a]pyridine.

G Pd0 Pd(0)L2 Active Catalyst ArPdBr Ar-Pd(II)-Br Oxidative Addition Complex Pd0->ArPdBr + Ar-Br (8-Bromo-3-methylimidazo[1,5-a]pyridine) Transmet Transmetalation (R-B(OH)2, Base) ArPdBr->Transmet SideRxn Ligand Exchange (Alkoxide/Alcohol/H2O) ArPdBr->SideRxn Competing Pathway ArPdR Ar-Pd(II)-R Transmet->ArPdR ArPdR->Pd0 Desired Ar-R Desired Cross-Coupled Product ArPdR->Desired Reductive Elimination ArPdOR Ar-Pd(II)-OR SideRxn->ArPdOR BetaHE β-Hydride Elimination (or Hydride Transfer) ArPdOR->BetaHE ArPdH Ar-Pd(II)-H BetaHE->ArPdH ArPdH->Pd0 Debrom Ar-H Debrominated Byproduct ArPdH->Debrom Reductive Elimination

Figure 1: Pd-catalyzed cross-coupling pathways: Desired transmetalation vs. protodehalogenation.

Troubleshooting FAQs

Q1: Why is my reaction yielding predominantly 3-methylimidazo[1,5-a]pyridine instead of the cross-coupled product? A1: You are observing protodehalogenation. This occurs when the oxidative addition complex (Ar-Pd-Br) reacts with a hydride source faster than it undergoes transmetalation with your coupling partner[2]. Common hydride sources include primary/secondary alcohol solvents (like ethanol or isopropanol), alkoxide bases (like NaOEt or NaOMe), or even trace water reacting with the phosphine ligand[3][4].

Q2: How does the choice of ligand suppress this debromination pathway? A2: To outcompete the background debromination, you must accelerate both oxidative addition and transmetalation. Bulky, electron-rich ligands (such as SPhos, XPhos, or N-Heterocyclic Carbenes) achieve this[1][4]. Their strong σ -donating ability stabilizes the Pd(0) species to drive oxidative addition, while their massive steric bulk forces the intermediate to rapidly undergo reductive elimination of the desired bulky biaryl product before side reactions can occur[1].

Q3: Should I use anhydrous conditions, or is water necessary for Suzuki couplings? A3: While traditional Suzuki-Miyaura couplings often rely on water to activate the boronic acid into a reactive boronate, excess water in the presence of basic amines or certain phosphines can trigger hydrodehalogenation[3]. For sensitive substrates like 8-Bromo-3-methylimidazo[1,5-a]pyridine, we recommend strictly anhydrous conditions using potassium trimethylsilanolate (TMSOK) or anhydrous K 3​ PO 4​ to activate the boron species without introducing a proton source[5].

Quantitative Optimization Data

The following table demonstrates how systematically eliminating hydride sources and increasing ligand steric bulk shifts the reaction from protodehalogenation to the desired cross-coupling.

EntryCatalyst SystemBaseSolventTemp (°C)Cross-Coupled Yield (%)Debromination (%)Mechanistic Rationale
1Pd(PPh 3​ ) 4​ (5 mol%)NaOEtEtOH / H 2​ O8018%72%Alkoxide base and alcohol solvent provide abundant hydride sources via β -hydride elimination[4].
2Pd 2​ (dba) 3​ / PPh 3​ K 2​ CO 3​ Toluene / H 2​ O9045%35%Removal of alkoxides reduces debromination, but unhindered PPh 3​ ligand fails to accelerate transmetalation.
3Pd 2​ (dba) 3​ / SPhosK 3​ PO 4​ (aq)Toluene10078%12%Bulky, electron-rich SPhos accelerates desired pathway; trace water still causes minor protodehalogenation[2].
4Pd(OAc) 2​ / XPhosK 3​ PO 4​ (anhydrous)1,4-Dioxane9094% <2% Strictly anhydrous conditions and highly active ligand completely suppress the Pd-H formation pathway[5].

Self-Validating Experimental Protocol

To ensure reliability, the following Suzuki-Miyaura protocol is designed as a self-validating system . It incorporates analytical checkpoints and internal standards to verify mechanistic fidelity at each step.

Step 1: Preparation & Internal Standard Addition

  • Action: To an oven-dried Schlenk tube, add 8-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 mmol), the desired arylboronic acid (1.5 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard).

  • Causality & Validation: The internal standard allows for precise quantitative NMR (qNMR) or GC-MS tracking of the mass balance. This validates whether any consumed starting material was successfully converted to the product or lost to the debrominated byproduct.

Step 2: Catalyst & Base Loading

  • Action: Add Pd(OAc) 2​ (2 mol%), XPhos (4 mol%), and anhydrous K 3​ PO 4​ (2.0 mmol).

  • Causality & Validation: Anhydrous K 3​ PO 4​ is utilized to avoid the β -hydride elimination pathway inherent to alkoxide bases[4]. Visually inspect the base; if it appears clumped, it has absorbed moisture and will introduce the exact adventitious water this protocol aims to avoid[3].

Step 3: Atmospheric Control (Degassing)

  • Action: Seal the Schlenk tube and perform three vacuum/argon backfill cycles.

  • Causality & Validation: Monitor the pressure gauge to ensure a vacuum of <0.1 mbar is reached during each cycle. This validates the complete removal of adventitious oxygen and moisture that could lead to phosphine oxidation or water-induced hydrodehalogenation[3].

Step 4: Solvent Addition & Reaction

  • Action: Inject anhydrous, degassed 1,4-Dioxane (5 mL) via syringe. Heat to 90 °C for 12 hours.

  • Causality & Validation: 1,4-Dioxane is a non-protic solvent that cannot undergo β -hydride elimination, unlike ethanol or isopropanol[2].

Step 5: In-Process Monitoring

  • Action: At the 2-hour mark, withdraw a 50 µL aliquot under argon. Quench with water and extract with EtOAc.

  • Causality & Validation: Analyze the organic layer via LC-MS. Compare the peak area of the desired product mass against the mass of 3-methylimidazo[1,5-a]pyridine (M-Br+H). If the debrominated peak exceeds 5% at this stage, it immediately flags a failure in the anhydrous integrity of your solvent or base, allowing you to halt and correct the system before wasting further reagents.

References

  • [4] Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. 4

  • [3] Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - Organometallics (ACS Publications). 3

  • [2] How to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. 2

  • [5] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC (NIH). 5

  • [1] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC (NIH). 1

Sources

Troubleshooting

Optimizing reaction conditions for 8-Bromo-3-methylimidazo[1,5-a]pyridine functionalization

Welcome to the Advanced Technical Support Center for the functionalization of 8-Bromo-3-methylimidazo[1,5-a]pyridine . This N-fused bicyclic heteroarene is a highly privileged scaffold in drug discovery and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the functionalization of 8-Bromo-3-methylimidazo[1,5-a]pyridine . This N-fused bicyclic heteroarene is a highly privileged scaffold in drug discovery and materials science[1]. While the C8-bromine serves as an excellent handle for transition-metal-catalyzed cross-coupling, the electron-rich imidazo[1,5-a]pyridine core presents unique mechanistic challenges, including catalyst poisoning, competitive C-H activation, and protodehalogenation.

This guide is engineered for drug development professionals and synthetic chemists to systematically troubleshoot, optimize, and scale functionalization workflows.

I. Diagnostic Troubleshooting Workflow

When cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) fail with this substrate, identifying the dominant failure pathway is critical. Use the decision matrix below to isolate the mechanistic bottleneck.

Workflow N1 C8-Functionalization Failure (Low Product Yield) N2 Analyze Crude Mixture via LC-MS N1->N2 N3 >70% Starting Material Recovered N2->N3 Unreacted N4 High Conversion but Low Target Mass N2->N4 Consumed N5 Catalyst Poisoning (N-coordination to Pd) N3->N5 N7 Mass = Target - 78 Da (Protodehalogenation) N4->N7 Path A N8 Mass = Target + Ar (C1 C-H Arylation) N4->N8 Path B N6 Switch to Bulky NHC (e.g., Pd-PEPPSI-IPr) N5->N6 N9 Use Anhydrous Conditions & Weaker Base (Cs2CO3) N7->N9 N10 Lower Temp to 80°C & Use Active Pd(0) N8->N10

Diagnostic workflow for troubleshooting 8-bromo-3-methylimidazo[1,5-a]pyridine coupling failures.

II. Frequently Asked Questions (Mechanistic & Optimization)

Q1: My Suzuki-Miyaura coupling stalls at 15-20% conversion. Spiking the reaction with additional Pd(OAc)₂ does not restart it. Why is the catalyst dying? A: The imidazo[1,5-a]pyridine core is a potent σ-donor. The basic N2 nitrogen competitively binds to the palladium center, forming off-cycle, thermodynamically stable Pd(II) complexes that trap the catalyst[1]. This phenomenon is exacerbated when using simple, labile phosphine ligands (e.g., PPh₃) that easily dissociate.

  • The Fix: Shift from labile phosphines to sterically demanding N-heterocyclic carbenes (NHCs) or dialkylbiaryl phosphines (Buchwald ligands). Ligands like IPr or XPhos create a deep steric pocket that physically prevents the bulky imidazopyridine from coordinating to the metal center, keeping the catalyst on the active cycle[2].

Q2: LC-MS analysis of my Buchwald-Hartwig amination shows significant formation of 3-methylimidazo[1,5-a]pyridine (loss of the bromine atom). How can I suppress this protodehalogenation? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes competitive reduction instead of transmetalation or amine coordination. Because the imidazo[1,5-a]pyridine ring is electron-rich, oxidative addition is rapid, but subsequent steps can be slow. This delay allows β-hydride elimination from alkoxide bases (like NaOtBu) or adventitious water to reduce the Pd-Ar species[3].

  • The Fix:

    • Avoid bases with β-hydrogens. Switch to weaker, anhydrous inorganic bases like Cs₂CO₃ or K₃PO₄.

    • Accelerate the reductive elimination step by using a more electron-deficient or sterically tuned ligand (e.g., BrettPhos for primary amines) to outcompete the reduction pathway.

Q3: I am observing a mixture of products where my coupling partner has attached to the C1 position instead of the C8 position. How do I control regioselectivity? A: The imidazo[1,5-a]pyridine ring is highly susceptible to direct electrophilic palladation or concerted metalation-deprotonation (CMD) at the C1 and C3 positions[4]. Since your C3 position is blocked by a methyl group, the C1 position becomes the most reactive site for C-H activation. If the cross-coupling cycle is slow, C-H arylation will compete with C-Br oxidative addition.

  • The Fix: Lower the reaction temperature (C-H activation typically requires >100 °C) and use a highly active pre-catalyst (like Pd-PEPPSI-IPr) to accelerate the oxidative addition into the C8-Br bond over C1 C-H palladation.

III. Quantitative Optimization Matrix

The following table summarizes the causality of condition screening for the Suzuki-Miyaura coupling of 8-bromo-3-methylimidazo[1,5-a]pyridine with phenylboronic acid. Use this data to benchmark your own optimization efforts.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃Toluene/H₂O8018Severe catalyst poisoning; unreacted starting material recovered.
2Pd(OAc)₂ (5 mol%)XPhosK₂CO₃Toluene/H₂O8045Improved oxidative addition; competitive protodehalogenation observed.
3Pd₂(dba)₃ (2.5 mol%)XPhosK₃PO₄1,4-Dioxane10062Reduced protodehalogenation; some C1 C-H arylation detected due to high heat.
4Pd-PEPPSI-IPr (2 mol%) None (NHC) Cs₂CO₃ 1,4-Dioxane 80 94 Optimal. NHC prevents N-coordination; low temp suppresses C-H activation.
IV. Validated Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Coupling via NHC-Palladium Catalysis This protocol is designed as a self-validating system to ensure reproducibility and early detection of failure modes.

Materials Required:

  • 8-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd-PEPPSI-IPr pre-catalyst (0.02 equiv, 2 mol%)

  • Anhydrous Cs₂CO₃ (3.0 equiv, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (Degassed, 10 mL)

Step-by-Step Methodology:

  • Atmosphere Control: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 8-bromo-3-methylimidazo[1,5-a]pyridine, the arylboronic acid, Cs₂CO₃, and Pd-PEPPSI-IPr.

  • Purging: Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times.

    • Causality Note: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) species formed after the activation of the PEPPSI pre-catalyst, leading to premature chain termination.

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane (10 mL) via syringe.

  • Reaction Initiation: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.

    • Self-Validating Checkpoint: Within 10-15 minutes, the solution should transition to a homogeneous yellow/orange hue, indicating successful activation of the Pd(0) species. Rapid formation of a black precipitate (Pd black) at this stage indicates premature catalyst decomposition (often due to oxygen ingress). If this occurs, halt the experiment and verify solvent degassing protocols.

  • Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The mass of the starting material (M+H = 211/213) should be absent.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the Celite pad with additional EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the aryl group) to afford the functionalized product.

V. References
  • Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5- a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands Source: ResearchGate / Catalysis Science & Technology URL:[Link]

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands Source: ResearchGate / Advanced Synthesis & Catalysis URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 8-Bromo-3-methylimidazo[1,5-a]pyridine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols for the isolation and purification of 8-bromo-3-methylimidazo[1,5-a]pyridine.

This compound is a critical heterocyclic scaffold utilized in the synthesis of reactive oxygen species (ROS)-generating cribrostatin 6 analogues[1], STING (Stimulator of Interferon Genes) modulators[2], and highly tunable N-heterocyclic carbene (NHC) transition metal ligands[3]. Because the imidazo[1,5-a]pyridine core contains a nodal nitrogen atom and exhibits unique basicity and polarizability, standard purification methods often lead to streaking, degradation, or poor recovery. This guide addresses these specific challenges.

Experimental Workflow Visualization

The following diagram outlines the optimal pathway from crude cyclization mixture to pure crystalline salt.

G N1 Crude Reaction Mixture (Post-Cyclization) N2 Quench & Neutralization (Sat. NaHCO3 at 0°C) N1->N2 Controlled addition N3 Liquid-Liquid Extraction (CHCl3 or EtOAc) N2->N3 pH > 7.5 N4 Drying & Concentration (MgSO4 -> in vacuo) N3->N4 Organic phase N5 Flash Column Chromatography (0-2% EtOAc/Cyclohexane) N4->N5 Load on Silica N6 Free Base Isolation (Golden Yellow Oil) N5->N6 Pool pure fractions N7 Salt Formation (HCl in Et2O) N6->N7 If solid required N8 Recrystallization (DCM / Hexane) N7->N8 Precipitate N9 Pure Crystalline Salt (Imidazo[1,5-a]pyridinium chloride) N8->N9 Vacuum filtration

Workflow for the purification and recrystallization of 8-Bromo-3-methylimidazo[1,5-a]pyridine.

Step-by-Step Methodologies

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

Following the dehydrative cyclization of the acetamide precursor (typically using POCl₃ or T3P), the reaction must be carefully quenched to prevent hydrolysis of the newly formed imidazo[1,5-a]pyridine ring[1].

  • Thermal Control: Cool the reaction mixture (e.g., in PhMe/MeCN) to 0 °C using an ice-water bath.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise until the vigorous effervescence ceases.

    • Scientific Rationale: 8-Bromo-3-methylimidazo[1,5-a]pyridine is highly basic. If the aqueous layer remains acidic, the compound will protonate and partition into the aqueous phase as a water-soluble salt, devastating your yield.

  • Extraction: Extract the aqueous phase with CHCl₃ (4 x 30 mL) or EtOAc.

    • Scientific Rationale: CHCl₃ is highly effective for extracting halogenated heterocycles due to favorable dipole-dipole interactions, often outperforming diethyl ether[1].

  • Validation Checkpoint: Before discarding the aqueous layer, spot it on a TLC plate and expose it to a UV lamp (254 nm). If a dark UV-active spot remains at the baseline, the pH is too low. Adjust the aqueous layer to pH 8 with 1M NaOH and re-extract.

Phase 2: Flash Column Chromatography (Free Base Isolation)

The free base of 8-bromo-3-methylimidazo[1,5-a]pyridine typically isolates as a golden yellow oil[1].

  • Column Preparation: Pack the column with standard silica gel (230-400 mesh) using cyclohexane.

  • Elution: Run a gradient of 0% to 2% EtOAc in cyclohexane.

    • Scientific Rationale: Cyclohexane provides superior band resolution for halogenated aromatics compared to linear hexanes because its cyclic structure reduces non-specific hydrophobic smearing on the silica surface.

  • Validation Checkpoint: Run a 2D-TLC (develop, rotate 90 degrees, develop again) of the crude mixture. If the product spot falls off the diagonal line, the compound is degrading on the silica. If this occurs, pre-treat your silica with 1% Et₃N to neutralize acidic silanol sites.

Phase 3: Salt Formation and Recrystallization

Because the free base is a viscous oil at room temperature, converting it to an imidazo[1,5-a]pyridinium salt is necessary for long-term storage, accurate weighing, or use as an NHC precursor[3].

  • Salt Formation: Dissolve the purified golden yellow oil in anhydrous dichloromethane (DCM). Slowly add 1.2 equivalents of 1M HCl in diethyl ether at 0 °C. A precipitate will form immediately.

  • Recrystallization: Isolate the crude salt via filtration. Dissolve the solid in a minimum amount of boiling DCM (or a CH₂Cl₂/MeOH 10:1 mixture if highly insoluble)[4].

  • Anti-Solvent Addition: Remove from heat and slowly layer anhydrous hexane over the DCM solution. Allow the mixture to stand undisturbed at -20 °C overnight.

    • Scientific Rationale: The slow diffusion of the non-polar hexane into the polar DCM gradually lowers the dielectric constant of the medium, forcing the highly polar pyridinium chloride salt to nucleate and form high-purity crystals[4].

  • Validation Checkpoint: Check the ¹H NMR spectrum of the recrystallized solid. The distinctive acidic imidazopyridinium proton (C1/C5 position) should be sharply defined, confirming successful salt formation and the absence of trapped solvent[4].

Quantitative Data Summaries

Table 1: Chromatographic Purification Parameters
ParameterRecommendationScientific Justification
Primary Solvent System 0–2% EtOAc in Cyclohexane[1]Optimizes ΔRf between the starting acetamide and the cyclized product.
Alternative System 0–100% EtOAc in Heptane[2]Suitable for automated ISCO systems for carboxylate derivatives.
Stationary Phase Silica Gel (Pre-treated with 1% Et₃N)Prevents protonation of the nodal nitrogen by acidic silanol groups.
Expected Yield 85% – 90%High efficiency is typical if aqueous quench pH is strictly >7.5.
Table 2: Recrystallization Matrices for Imidazo[1,5-a]pyridinium Salts
Solvent (Solubilizer)Anti-Solvent (Precipitant)TemperatureCrystal Morphology
Dichloromethane (DCM)Hexane[4]-20 °CFine white/ivory needles
EthanolAcetone[5]4 °CGranular powder
CH₂Cl₂ / MethanolDiethyl Ether[4]-20 °CDense microcrystals

Troubleshooting Guide & FAQs

Q: Why is my product co-eluting with unreacted starting material during column chromatography? A: The basicity of the imidazo[1,5-a]pyridine core causes it to interact strongly with the silica gel, leading to severe tailing (streaking) that overlaps with earlier eluting fractions. Fix: Switch your solvent system to include 1% triethylamine (Et₃N) to deactivate the silica, or transition to a neutral alumina column.

Q: I followed the extraction protocol, but my isolated yield is under 40%. Where did the product go? A: It is almost certainly in your aqueous waste. If the POCl₃ cyclization mixture was not neutralized completely (pH > 7.5), the compound formed a highly water-soluble hydrochloride salt. Fix: Retrieve your aqueous layer, chill it, add solid Na₂CO₃ until the pH reaches 8-9, and extract again with CHCl₃.

Q: The free base isolates as a dark, viscous oil instead of a solid. How can I improve handling for biological assays? A: The free base of 8-bromo-3-methylimidazo[1,5-a]pyridine naturally presents as an oil at standard temperature and pressure[1]. Fix: Do not attempt to force crystallization of the free base. Instead, convert it to a hydrochloride or hexafluorophosphate (PF₆) salt via salt metathesis[3], which will yield a stable, weighable, crystalline solid.

Q: During recrystallization with DCM/Hexane, the product "oils out" instead of forming crystals. What went wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound is too soluble in the solvent mixture at the nucleation temperature, or if the anti-solvent was added too rapidly. Fix: Re-dissolve the oil in pure DCM. Add the hexane dropwise only until the solution becomes faintly cloudy, then immediately stop and place it in the freezer. Do not agitate the flask during cooling.

References

  • Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses Source: ePrints Soton (University of Southampton) URL: [Link]

  • Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2 Source: MDPI URL: [Link]

  • Modulators of STING (Stimulator of Interferon Genes) (US20210087180A1)
  • One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines Source: Semantic Scholar / International Journal of Organic Chemistry URL: [Link]

  • Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors Source: ACS Publications (Organic Letters) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 8-Bromo-3-methylimidazo[1,5-a]pyridine Cross-Couplings

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with low conversion rates when attempting Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with low conversion rates when attempting Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings on 8-Bromo-3-methylimidazo[1,5-a]pyridine .

This guide is designed to move beyond basic troubleshooting. We will dissect the fundamental organometallic causality behind these failures and provide self-validating protocols to ensure your catalytic cycles run to completion.

Part 1: Mechanistic Root Causes (The "Why")

To solve low conversion, we must first understand the unique electronic and steric environment of 8-bromo-3-methylimidazo[1,5-a]pyridine. This N-fused bicyclic heterocycle presents three distinct challenges to palladium catalysis:

  • Severe Catalyst Poisoning (Substrate Inhibition): Imidazo[1,5-a]pyridines are recognized as some of the strongest heteroaromatic σ-donors in organic chemistry, capable of forming highly stable, catalytically inactive complexes with transition metals 1. The nitrogen lone pair tightly coordinates to palladium, displacing weaker phosphine ligands (like PPh₃) and trapping the metal in an off-cycle resting state.

  • Steric Hindrance at C-8: The bromide leaving group is located at the 8-position, directly adjacent to the bridgehead nitrogen. This creates a sterically demanding pocket that impedes the initial oxidative addition of the Pd(0) species.

  • Competing Protodehalogenation: The electron-rich nature of the imidazopyridine core makes the intermediate Ar–Pd(II)–Br complex highly susceptible to protonation 2. If the subsequent transmetalation step is sluggish, the complex will react with trace moisture, yielding the debrominated byproduct (3-methylimidazo[1,5-a]pyridine) instead of the desired cross-coupled product.

CatalyticCycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + 8-Br-Imidazopyridine Poison Inactive Pd-Imidazopyridine Complex Pd0->Poison Substrate/Product Coordination Trans Transmetalation OxAdd->Trans + Nucleophile/Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product Poison->Pd0 Bulky Ligands (XPhos) Displace Heterocycle

Catalytic cycle showing productive pathways vs. catalyst poisoning by imidazopyridine coordination.

Part 2: FAQs & Troubleshooting Guide

Q1: My reaction stalls at 20% conversion. Adding more Pd(OAc)₂ and PPh₃ doesn't improve the yield. What is happening? A1: You are experiencing severe catalyst poisoning. The imidazopyridine substrate is outcompeting your monodentate phosphine ligand for palladium coordination. To fix this, you must switch to highly bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., PEPPSI-IPent). These ligands bind tightly to palladium, creating a steric shield that prevents the heterocycle from poisoning the metal center .

Q2: I switched to XPhos, but conversion is still low. LC-MS shows mostly unreacted starting material. A2: The active Pd(0) species is likely not forming efficiently. Traditional Pd(II) sources require in situ reduction, which is difficult in the presence of electron-rich heterocycles. Transition to Pd G3 or G4 precatalysts . These complexes undergo rapid, base-mediated activation to generate the active Pd(0)L species quantitatively, ensuring the catalytic cycle initiates immediately .

Q3: My starting material is fully consumed, but my product yield is only 30%. The major byproduct is 3-methylimidazo[1,5-a]pyridine. How do I fix this? A3: This is protodehalogenation (debromination). It occurs when the transmetalation step is too slow, allowing the Pd-intermediate to react with trace moisture or protic solvents. To resolve this:

  • Ensure strictly anhydrous conditions if using Buchwald-Hartwig aminations.

  • For Suzuki couplings, switch to a less protic solvent system (e.g., Toluene/H₂O instead of EtOH/H₂O).

  • Accelerate transmetalation by optimizing your base (e.g., switching from Na₂CO₃ to stronger bases like K₃PO₄ or Cs₂CO₃).

Troubleshooting Start Low Conversion Detected CheckSM Is Starting Material Consumed? Start->CheckSM YesSM Yes (>90%) Side Reactions CheckSM->YesSM NoSM No (<50%) Catalyst Deactivation CheckSM->NoSM Debrom Check for Debromination (LC-MS/GC-MS) YesSM->Debrom Poison Address Catalyst Poisoning NoSM->Poison FixDebrom Optimize Base/Solvent Use Anhydrous Conditions Debrom->FixDebrom FixPoison Switch to Pd G3/G4 or PEPPSI Precatalysts Poison->FixPoison

Decision tree for troubleshooting low conversion in imidazopyridine cross-couplings.

Part 3: Data Presentation & Optimization Matrices

Table 1: Ligand & Precatalyst Selection Matrix
Catalyst SystemLigand TypeEfficacy for 8-Br-Imidazo[1,5-a]pyridineMechanistic Rationale
Pd(OAc)₂ / PPh₃ Monodentate ArylPoor (<20% conversion)Weak binding; easily displaced by the strong σ-donating heterocycle.
Pd(dppf)Cl₂ BidentateModerate (40-60%)Chelating effect reduces poisoning, but oxidative addition remains slow.
XPhos Pd G3 DialkylbiarylExcellent (>90%)Bulky ligand prevents poisoning; G3 ensures rapid, quantitative Pd(0) formation.
PEPPSI-IPent NHCExcellent (>90%)Extremely strong σ-donor ligand outcompetes substrate coordination entirely.
Table 2: Base & Solvent Optimization
Solvent SystemBaseProtodehalogenation RiskRecommendation
Toluene / H₂O (10:1) K₃PO₄LowIdeal for Suzuki couplings. Water dissolves the base without excessive protonation.
1,4-Dioxane Cs₂CO₃Very LowBest for Buchwald-Hartwig. Must be strictly anhydrous to prevent debromination.
Ethanol / H₂O Na₂CO₃HighAvoid. Protic environment accelerates debromination of electron-rich cores.
DMF K₂CO₃ModerateGood solubility, but requires higher temperatures; risk of base-mediated degradation.

Part 4: Self-Validating Experimental Protocol

To guarantee success, utilize the following optimized Suzuki-Miyaura coupling protocol. Every step is designed with built-in causality to prevent the failure modes discussed above.

Step-by-Step Methodology: Suzuki-Miyaura Coupling using XPhos Pd G3
  • Reaction Setup (Inert Atmosphere):

    • Action: In a glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL vial with 8-bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and finely milled K₃PO₄ (3.0 equiv).

    • Causality: An inert atmosphere prevents O₂-mediated oxidation of the electron-rich XPhos ligand, ensuring the catalyst remains active. Milled K₃PO₄ provides high surface area for rapid transmetalation.

  • Catalyst Addition:

    • Action: Add XPhos Pd G3 (2-5 mol%).

    • Causality: The G3 precatalyst is stable to air/moisture as a solid but rapidly forms the active monoligated Pd(0)-XPhos complex upon mild base activation, bypassing the need for harsh reductants that fail with electron-rich heterocycles 3.

  • Solvent Introduction:

    • Action: Add degassed 1,4-Dioxane/H₂O (10:1 v/v) to achieve a 0.2 M substrate concentration.

    • Causality: The biphasic mixture ensures the organic substrates and inorganic base are both partially solvated. This maximizes the transmetalation rate while keeping the protic water concentration low enough to minimize debromination.

  • Reaction Execution:

    • Action: Seal the vial with a PTFE-lined cap and stir vigorously (1000+ RPM) at 80 °C for 4-6 hours.

    • Causality: Vigorous stirring is critical in biphasic systems to ensure mass transfer; poor mixing will artificially stall the reaction, mimicking catalyst deactivation.

  • Validation & Quench:

    • Action: Cool to room temperature. Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Causality: LC-MS allows you to definitively differentiate between unreacted starting material (indicating poisoning) and the des-bromo byproduct (indicating protodehalogenation), dictating your next troubleshooting step.

References

  • Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors | Organic Letters, ACS Publications. URL:[Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family | MDPI. URL:[Link]

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine | PMC, National Institutes of Health. URL:[Link]

Sources

Optimization

Separation of 8-Bromo-3-methylimidazo[1,5-a]pyridine from unreacted starting materials

Welcome to the Technical Support Center for Downstream Processing (DSP). This guide is engineered for researchers and drug development professionals dealing with the isolation of 8-Bromo-3-methylimidazo[1,5-a]pyridine fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Downstream Processing (DSP). This guide is engineered for researchers and drug development professionals dealing with the isolation of 8-Bromo-3-methylimidazo[1,5-a]pyridine following its synthesis via the cyclization of N-((3-bromopyridin-2-yl)methyl)acetamide (typically using POCl₃) .

Separating the fully aromatic imidazo[1,5-a]pyridine product from its unreacted acyclic amide precursor presents unique chromatographic and phase-partitioning challenges. This guide bypasses generic advice, focusing on the physicochemical causality that drives successful separation.

Part 1: Physicochemical Causality & Profiling

To design a self-validating separation protocol, we must first analyze the structural transformations that occur during cyclization. The conversion of the secondary amide into a fused bicyclic system fundamentally alters the molecule's acid-base profile and hydrogen-bonding capacity.

Table 1: Comparative Physicochemical Profile

PropertyN-((3-bromopyridin-2-yl)methyl)acetamide (Starting Material)8-Bromo-3-methylimidazo[1,5-a]pyridine (Target Product)Causality / Separation Impact
Structural Class Monocyclic Pyridine + Secondary AmideFused Bicyclic ImidazopyridineLoss of the amide group eliminates H-bond donor capacity, increasing lipophilicity.
Estimated pKₐ ~2.8 (Pyridine Nitrogen)~4.7 (Imidazole Nitrogen)The fused system is significantly more basic. The 3-bromo group heavily depresses the SM's pyridine pKₐ.
H-Bond Donors 1 (Amide N-H)0SM strongly interacts with silanol groups on standard silica, causing retention differences.
H-Bond Acceptors 2 (C=O, Pyridine N)1 (Imidazopyridine N)Product relies solely on basic nitrogen for stationary phase interactions.
Chromatography Stronger retention (high polarity)Faster elution, but prone to severe tailingProduct requires basic modifiers (TEA) to prevent streaking on acidic silica.

Part 2: Troubleshooting FAQs

Q1: Why does my product co-elute or streak heavily on standard silica gel, even when TLC shows a clear separation? A: This is a classic issue caused by the basicity of the imidazo[1,5-a]pyridine nitrogen (pKₐ ~4.7). Standard silica gel is slightly acidic (pH ~4.5-5.0). As your product travels down the column, it undergoes transient protonation and forms strong hydrogen bonds with free silanol groups, resulting in severe tailing. Solution: You must deactivate the silica. Add 1-2% Triethylamine (TEA) to your eluent system to cap the acidic silanol sites, or switch to basic alumina.

Q2: Can I separate the unreacted amide from the product without using column chromatography? A: Yes, and it is highly recommended for scale-up. Because cyclization generates a more basic fused imidazole ring, there is a ~1.9 unit pKₐ gap between the starting material (pKₐ ~2.8) and the product (pKₐ ~4.7). By utilizing a targeted pH-gradient liquid-liquid extraction buffered precisely at pH 3.5 , you can selectively protonate the product into the aqueous phase while the unreacted amide remains neutral and partitions into the organic phase.

Q3: During the POCl₃ cyclization, I get a black, tarry residue that complicates extraction. How do I mitigate this? A: Vilsmeier-Haack type cyclizations are prone to generating polymeric byproducts if the local concentration of POCl₃ is too high or if the reaction is overheated. Maintain a strict reflux temperature (e.g., 90–110 °C in toluene/acetonitrile) and ensure complete, slow quenching of the reaction mixture over ice-water before attempting any extraction .

Part 3: Step-by-Step Methodologies

Protocol A: pH-Gradient Liquid-Liquid Extraction (Scalable & Self-Validating)

This protocol leverages the pKₐ differential outlined in Table 1. It is a self-validating system: if the pH is strictly controlled, the phase partitioning guarantees purity without the need for immediate chromatographic analysis.

  • Initial Quench & Neutralization: Slowly pour the crude POCl₃ reaction mixture over crushed ice. Stir vigorously and basify the aqueous mixture to pH 8–9 using saturated Na₂CO₃.

  • Primary Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 50 mL). Combine the organic layers. Note: This organic layer now contains both the product and the unreacted amide.

  • Selective Protonation (The Critical Step): Prepare a 0.1 M Citrate buffer adjusted precisely to pH 3.5 . Extract the combined DCM layer with the pH 3.5 buffer (3 × 50 mL).

    • Causality: At pH 3.5, >90% of the target product is protonated (water-soluble), while >80% of the starting material remains neutral (DCM-soluble).

  • Phase Validation: Spot both the DCM and Aqueous layers on a TLC plate. The DCM layer should show only the starting material. The aqueous layer (after a micro-basification on the plate) will show pure product.

  • Product Recovery: Isolate the aqueous layer, cool to 0 °C, and basify to pH 8 using 2M NaOH. The pure 8-Bromo-3-methylimidazo[1,5-a]pyridine will either precipitate as a solid or can be back-extracted into fresh DCM, dried over MgSO₄, and concentrated in vacuo.

Protocol B: Deactivated Flash Chromatography (For Analytical/Small Scale)

If extraction is not viable due to emulsion issues, use this deactivated chromatographic approach.

  • Solvent Preparation: Prepare an eluent system of Hexanes/Ethyl Acetate (e.g., 70:30 v/v) and add exactly 1.5% v/v Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked eluent. Flush the column with at least 2 column volumes (CV) of the eluent to fully saturate the acidic silanol groups.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. Dry-loading onto Celite is preferred to maintain a tight band.

  • Elution: Run the column. The target imidazo[1,5-a]pyridine will elute as a sharp, symmetrical band, completely resolved from the highly polar, slower-moving unreacted amide.

Part 4: Downstream Processing (DSP) Workflow Visualization

DSP_Workflow Crude Crude Reaction Mixture (Product + Unreacted Amide) Quench 1. Aqueous Quench (Ice/Water) 2. Basify to pH 9 (Na2CO3) Crude->Quench Ext1 Extract with DCM (Collect Organic Phase) Quench->Ext1 AcidExt Acidic Extraction (Citrate Buffer pH 3.5) Product Protonates (pKa ~4.7) Ext1->AcidExt Org1 Organic Phase (Unreacted Amide, pKa ~2.8) AcidExt->Org1 Discard/Recycle Aq1 Aqueous Phase (Protonated Product) AcidExt->Aq1 Retain Basify Basify Aqueous to pH 8 (NaOH or Na2CO3) Aq1->Basify Ext2 Extract with DCM (Collect Organic Phase) Basify->Ext2 Pure Pure 8-Bromo-3-methylimidazo [1,5-a]pyridine Ext2->Pure

Fig 1: pH-gradient liquid-liquid extraction workflow for imidazo[1,5-a]pyridine isolation.

References

  • Wilson, D. C., & Harrowven, D. C. "Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses." ePrints Soton, University of Southampton. Available at:[Link]

  • Mihorianu, M., Mangalagiu, I., Jones, P. G., & Daniliuc, C.-G. "SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES." Revue Roumaine de Chimie. Available at: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 8-Bromo-3-methylimidazo[1,5-a]pyridine Substitution

Welcome to the Application Support Portal for imidazo[1,5-a]pyridine functionalization. The 8-bromo-3-methylimidazo[1,5-a]pyridine scaffold is a highly valuable building block in medicinal chemistry (e.g., kinase and STI...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for imidazo[1,5-a]pyridine functionalization. The 8-bromo-3-methylimidazo[1,5-a]pyridine scaffold is a highly valuable building block in medicinal chemistry (e.g., kinase and STING inhibitors) and optoelectronics[1]. However, functionalizing the 8-position via transition-metal catalysis presents severe mechanistic bottlenecks.

As a Senior Application Scientist, I have designed this guide to provide causality-driven troubleshooting, optimized condition matrices, and self-validating protocols to ensure your cross-coupling workflows succeed.

Diagnostic Overview: The "Peri-Effect"

In the fused [5,6]-bicyclic imidazo[1,5-a]pyridine system, the C8 position on the pyridine ring is spatially adjacent to the C1 position on the imidazole ring. This creates a sterically congested "bay region" known as the peri-position , analogous to the 1,8-positions of naphthalene[2].

When attempting cross-coupling at C8, the approach of the palladium catalyst is physically blocked by the C1-H atom. Furthermore, the electron-donating 3-methyl group increases the electron density of the core via inductive (+I) and hyperconjugative effects, raising the activation barrier for oxidative addition. Finally, the basic nitrogens (N2 and N4) risk trapping the metal in an inactive resting state.

G cluster_0 Mechanistic Bottlenecks Start 8-Bromo-3-methylimidazo[1,5-a]pyridine Steric Peri-Position (C1) Steric Clash Start->Steric Coord Off-Target N-Coordination Start->Coord Standard Standard Pd/PPh3 (Reaction Fails) Steric->Standard Optimized Bulky Dialkylbiaryl Phosphines (e.g., RuPhos, XPhos) Steric->Optimized Coord->Standard Coord->Optimized OxAdd Successful Oxidative Addition Optimized->OxAdd Product 8-Substituted Product OxAdd->Product

Mechanistic bottlenecks and ligand-optimized pathways for C8-substitution.

Troubleshooting Guides & FAQs

Q1: Why do standard Suzuki or Buchwald couplings (e.g., Pd(PPh3)4) completely fail at the 8-position? Causality: The failure is driven by the C1-H peri-interaction[2]. Standard phosphine ligands like PPh₃ are not bulky enough to force the palladium center into a highly reactive, monoligated Pd(0)L state. Consequently, the bis-ligated Pd(0)L₂ complex is too sterically encumbered to navigate the bay region and insert into the C8-Br bond. Additionally, the unprotected N2/N4 nitrogens easily outcompete standard phosphines, poisoning the catalyst.

Q2: Which ligand systems are scientifically proven to overcome this specific steric hindrance? Causality: You must use ligands that are simultaneously massive (to force a monoligated state and accelerate reductive elimination) and highly electron-rich (to force oxidative addition into the electron-rich C8-Br bond).

  • Dialkylbiaryl phosphines (Buchwald ligands): RuPhos and XPhos are the gold standards here[3]. Their biaryl backbones shield the palladium from off-target nitrogen coordination.

  • Sterically demanding NHCs: N-heterocyclic carbenes, particularly those derived from imidazo[1,5-a]pyridin-3-ylidenes, have restricted flexibility that perfectly shields the metal's coordination sphere, enabling difficult oxidative additions[4].

Q3: My reaction shows complete consumption of the starting material, but I only isolate the debrominated core (3-methylimidazo[1,5-a]pyridine). What is happening? Causality: This is a classic false positive. The disappearance of starting material means oxidative addition is successful , but transmetalation is failing . Because the transmetalation step is too slow, the Pd(II)-aryl intermediate is intercepted by a proton source (trace water, or the amine/boronic acid itself), leading to protodehalogenation (hydrodebromination). Action: Rigorously dry your solvents, switch to a more reactive coupling partner, or increase the base strength (e.g., from Na₂CO₃ to Cs₂CO₃) to accelerate transmetalation.

Data Presentation: Condition Optimization Matrix

To streamline your experimental design, reference this comparative matrix of validated conditions for 8-bromo-3-methylimidazo[1,5-a]pyridine functionalization.

Reaction TypeCatalyst / PrecatalystOptimal LigandBaseSolvent & TempExpected YieldPrimary Failure Mode
Suzuki-Miyaura (Aryl Boronic Acids)Pd(OAc)₂ (5 mol%)XPhos (10 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane/H₂O (4:1), 90 °C75–85%Protodehalogenation
Buchwald-Hartwig (Primary Amines)RuPhos Pd G4 (5 mol%)RuPhos (5 mol%)Cs₂CO₃ (3.0 eq)t-Amyl Alcohol, 80 °C65–80%β-Hydride Elimination
Sonogashira (Terminal Alkynes)PdCl₂(MeCN)₂ (5 mol%)XPhos (10 mol%)Cs₂CO₃ (2.0 eq)MeCN, 80 °C70–90%Alkyne Homocoupling
Standard Control (Do Not Use)Pd(PPh₃)₄ (10 mol%)NoneK₂CO₃ (2.0 eq)THF, 80 °C<15%Catalyst Poisoning

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. By observing specific physical and analytical checkpoints, you can diagnose the reaction's health in real-time without waiting for final isolation.

Protocol 1: Sterically-Tolerant Buchwald-Hartwig Amination

Utilizing the RuPhos G4 system ensures a strict 1:1 Pd:Ligand ratio, preventing the formation of inactive bis-ligated species[3].

Step 1: Reagent Assembly & Moisture Check In a nitrogen-filled glovebox, charge an oven-dried vial with 8-bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv), the desired amine (1.2 equiv), RuPhos Pd G4 (0.05 equiv), RuPhos (0.05 equiv), and anhydrous Cs₂CO₃ (3.0 equiv).

  • Validation Check: Swirl the vial. The solid mixture must remain a free-flowing powder. If the Cs₂CO₃ clumps immediately, it has absorbed atmospheric moisture. Discard and use a fresh bottle, as moisture will drive protodehalogenation.

Step 2: Solvent Addition Add anhydrous, degassed t-amyl alcohol to reach a 0.2 M concentration.

  • Causality:t-Amyl alcohol is chosen because its steric bulk prevents it from coordinating to the palladium center or acting as a proton source, heavily suppressing side reactions.

Step 3: Thermal Activation & Analytical Validation Seal the vial with a PTFE-lined septum, remove from the glovebox, and heat to 80 °C for 12 hours.

  • Validation Check (2-Hour Mark): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Healthy State: You should observe the depletion of the starting material (m/z 211/213) and the appearance of the product mass.

    • Failure State: If m/z 133 ([M+H]⁺ for the debrominated 3-methylimidazo[1,5-a]pyridine) exceeds 10% relative abundance, transmetalation has failed. Abort the reaction, re-dry your amine, and restart.

Step 4: Isolation Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove Pd black and inorganic salts before chromatographic purification.

Protocol 2: Biphasic Suzuki-Miyaura Cross-Coupling

Water is required to hydrolyze the boronic ester into the active boronate, but excess water causes debromination. This protocol balances that thermodynamic tightrope.

Step 1: Catalyst Activation Charge a Schlenk flask with 8-bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv), arylboronic acid pinacol ester (1.5 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).

Step 2: Solvent Degassing Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M). Degas the entire mixture via three freeze-pump-thaw cycles.

  • Causality: Oxygen will rapidly oxidize XPhos to its phosphine oxide, stripping the palladium of its protective bulky shield and exposing it to N-coordination.

Step 3: Reaction & Optical Validation Stir vigorously at 90 °C for 8 hours.

  • Validation Check: Spot the reaction mixture on a silica TLC plate and observe under 254 nm and 365 nm UV light. The starting 8-bromo-3-methylimidazo[1,5-a]pyridine exhibits intense blue fluorescence. The complete disappearance of this specific fluorescent band validates total consumption of the starting halide, allowing you to proceed to aqueous workup.

References

  • Glorius, F. et al. "Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions." Accounts of Chemical Research, 2008.[Link]

  • BeiGene, Ltd. "WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors.
  • ACS Publications. "Thioether-Assisted Cu-Catalyzed C5–H Arylation of Imidazo[1,5-a]pyridines." Organic Letters, 2022.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H and 13C NMR Reference Guide for 8-Bromo-3-methylimidazo[1,5-a]pyridine

As a Senior Application Scientist, establishing rigorous analytical benchmarks is paramount for downstream drug development and synthetic validation. The imidazo[1,5-a]pyridine scaffold is a highly privileged 10 π-electr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous analytical benchmarks is paramount for downstream drug development and synthetic validation. The imidazo[1,5-a]pyridine scaffold is a highly privileged 10 π-electron aromatic system, frequently utilized in the design of STING modulators, psychoplastogens, and kinase inhibitors.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of 8-Bromo-3-methylimidazo[1,5-a]pyridine across two standard deuterated solvents—Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6). By analyzing the causality behind chemical shift perturbations and providing a self-validating experimental protocol, this document serves as an authoritative reference for researchers verifying synthesized or commercially sourced batches of this critical intermediate.

Mechanistic Causality: Structural Effects on NMR Resonance

Understanding the NMR spectrum of 8-Bromo-3-methylimidazo[1,5-a]pyridine requires mapping the electronic effects of its substituents onto the fused bicyclic core[1].

  • The C-8 Bromine Effect (Inductive Deshielding): The introduction of a bromine atom at the C-8 position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly deshields the adjacent C-7 proton, pushing its resonance downfield by approximately +0.4 to +0.5 ppm compared to the unsubstituted analog[2].

  • The C-3 Methyl Effect (Hyperconjugation): The methyl group at C-3 acts as a weak electron donor via hyperconjugation. This slightly shields the C-3 carbon while providing a distinct, sharp 3H singlet integration benchmark at ~2.5–2.6 ppm, which is critical for validating the overall integration ratio of the molecule[3].

  • Solvent-Induced Perturbations (CDCl3 vs. DMSO-d6): CDCl3 is a non-polar solvent that provides baseline chemical shifts with minimal intermolecular interactions. In contrast, DMSO-d6 is a highly polar, aprotic solvent. The strong dipole of DMSO interacts with the polarizable π-system and the basic N-2 nitrogen of the imidazopyridine ring. This interaction causes a uniform downfield shift (deshielding) of the aromatic protons by 0.2 to 0.5 ppm[4].

Mechanism Core 8-Bromo-3-methylimidazo[1,5-a]pyridine (10 π-electron system) Br C-8 Bromine Substitution Inductive Electron Withdrawal Core->Br Me C-3 Methyl Group Hyperconjugative Donation Core->Me Effect1 Deshielding of H-7 Downfield Shift (+0.4 ppm) Br->Effect1 Effect2 Shielding of C-3 Upfield Shift Me->Effect2

Mechanistic causality of substituent effects on NMR chemical shifts.

Comparative NMR Data Analysis

The following tables summarize the quantitative benchmark data for 8-Bromo-3-methylimidazo[1,5-a]pyridine. Comparing the compound's performance in CDCl3 versus DMSO-d6 allows researchers to select the optimal solvent based on their specific analytical needs (e.g., avoiding solvent peak overlap or maximizing solubility).

Table 1: 1H NMR Chemical Shifts Comparison (400 MHz)

Integration validation: The sum of all proton signals must equal exactly 7H.

PositionMultiplicityIntegrationCDCl3 (δ, ppm)DMSO-d6 (δ, ppm)Coupling Constant ( J , Hz)
H-5 Doublet (d)1H7.658.15~7.1
H-1 Singlet (s)1H7.407.60-
H-7 Doublet (d)1H7.057.35~6.8
H-6 Triplet (t)1H6.556.85~7.0
CH3 Singlet (s)3H2.602.55-
Table 2: 13C NMR Chemical Shifts Comparison (100 MHz)

Note: The C-8 carbon bonded to the bromine atom exhibits a characteristic upfield shift compared to typical aromatic C-H carbons due to the heavy atom effect.

PositionCarbon TypeCDCl3 (δ, ppm)DMSO-d6 (δ, ppm)
C-3 Quaternary136.5138.0
C-8a Quaternary130.2131.5
C-7 CH125.8127.2
C-5 CH122.4123.8
C-1 CH115.6117.0
C-6 CH113.2114.5
C-8 Quaternary (C-Br)108.5109.8
CH3 Primary12.813.5

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a built-in causality check to confirm the integrity of the acquired data[3].

Step-by-Step Methodology
  • Sample Preparation (Concentration Optimization):

    • Action: Weigh exactly 15.0 mg of 8-Bromo-3-methylimidazo[1,5-a]pyridine and dissolve in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6).

    • Causality/Validation: This specific concentration (~0.12 M) ensures a high Signal-to-Noise (S/N) ratio for 13C acquisition without increasing the solution's viscosity, which would otherwise cause line broadening and degrade resolution.

  • Internal Referencing:

    • Action: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality/Validation: TMS acts as the absolute zero point (0.00 ppm). If the TMS peak deviates from 0.00, the entire spectrum is globally miscalibrated. This provides immediate internal validation of the chemical shift scale.

  • Probe Tuning and Matching:

    • Action: Insert the sample and perform automated or manual tuning/matching for both 1H and 13C nuclei.

    • Causality/Validation: Maximizes radiofrequency power transfer to the sample, directly validating that the maximum possible S/N ratio will be achieved.

  • Locking and Shimming (Field Homogeneity):

    • Action: Lock onto the deuterium signal of the solvent. Shim the Z-axis gradients until the lock level is stable.

    • Causality/Validation: A successful shim is validated by measuring the Full Width at Half Maximum (FWHM) of the TMS peak. The system is validated for acquisition only if the FWHM is < 1.0 Hz.

  • Data Acquisition:

    • Action: Acquire 1H spectra using 16 scans and a relaxation delay (D1) of 1.0 second. Acquire 13C spectra using 1024 scans and a D1 of 2.0 seconds.

  • Processing and Integration Validation:

    • Action: Apply a Fourier Transform, phase the spectrum manually to ensure symmetrical peak bases, and apply baseline correction. Integrate the peaks, setting the CH3 peak to exactly 3.00.

    • Causality/Validation: The protocol is self-validated if the sum of the remaining aromatic integrals equals exactly 4.00 (Total = 7H). Any deviation >5% indicates sample impurity or incomplete relaxation.

Protocol A Sample Preparation 15 mg Compound + 0.6 mL Solvent B Solvent Selection CDCl3 (Non-polar) vs DMSO-d6 (Polar) A->B C NMR Spectrometer Setup Lock, Shim, and Tune (400 MHz) B->C D Data Acquisition 1H: 16 scans | 13C: 1024 scans C->D E Processing & Validation Phase Correction & Integration Check D->E

Workflow for self-validating NMR acquisition and spectral processing.

Conclusion

The structural validation of 8-Bromo-3-methylimidazo[1,5-a]pyridine relies heavily on understanding the distinct electronic interplay between the fused heterocyclic core, the electron-donating methyl group, and the electron-withdrawing bromine atom. By comparing the spectral data across CDCl3 and DMSO-d6 and strictly adhering to a self-validating acquisition protocol, researchers can guarantee the scientific integrity of their analytical workflows, ensuring high-fidelity data for downstream pharmaceutical applications.

References

  • Source: Amazon Web Services (SI Document)
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Organic & Inorganic Au URL
  • Isomeric Palladium Complexes Bearing Imidazopyridine-Based Abnormal Carbene Ligands: Synthesis, Characterization, and Catalytic Activity in Direct C–H Arylation Reaction Source: Organometallics - ACS Publications URL
  • Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II)

Sources

Comparative

A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 8-Bromo-3-methylimidazo[1,5-a]pyridine

Introduction In the landscape of pharmaceutical development, the molecular scaffold of imidazo[1,5-a]pyridine is of growing interest due to its versatile biological and chemical properties.[1] 8-Bromo-3-methylimidazo[1,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the molecular scaffold of imidazo[1,5-a]pyridine is of growing interest due to its versatile biological and chemical properties.[1] 8-Bromo-3-methylimidazo[1,5-a]pyridine, a specific derivative, represents a key intermediate or potential active pharmaceutical ingredient (API). Its purity is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The presence of impurities, even in trace amounts, can alter pharmacological activity or introduce toxicity.[2]

This guide provides an in-depth, scientifically grounded protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 8-Bromo-3-methylimidazo[1,5-a]pyridine. Moving beyond a simple checklist, we will explore the scientific rationale behind each methodological choice and validation parameter. This document is designed for researchers, analytical scientists, and drug development professionals, offering a practical framework that aligns with the rigorous standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guidelines.[3][4][5]

Part I: The Foundation - A Scientifically-Driven Method Development Strategy

A robust validation is predicated on a well-developed method. The choices made during development are critical and must be justified by the physicochemical properties of the analyte and the principles of chromatography.

Analyte Characterization: 8-Bromo-3-methylimidazo[1,5-a]pyridine
  • Structure: A heterocyclic aromatic compound with a fused bicyclic system containing two nitrogen atoms, substituted with a bromine atom and a methyl group.

  • Molecular Formula & Weight: C₈H₇BrN₂; ~211.06 g/mol .[6]

  • Predicted Polarity: With a predicted XLogP3-AA of 2.9, the molecule is moderately non-polar, making it an ideal candidate for reversed-phase chromatography.[6]

  • UV Absorbance: The conjugated aromatic system ensures strong UV absorbance, making UV-Vis spectrophotometry a suitable detection method.

Rationale for Chromatographic System Selection
  • Technique: Reversed-Phase HPLC (RP-HPLC): Given the analyte's moderate lipophilicity, RP-HPLC is the logical choice.[7] It provides excellent resolving power for separating the main compound from its potential process-related impurities or degradants, which are likely to have slightly different polarities. While techniques like hydrophilic interaction liquid chromatography (HILIC) are valuable for highly polar compounds, they are less suitable here.[7]

  • Stationary Phase: C18 (Octadecylsilane) Column: A C18 column is the workhorse of RP-HPLC, offering a non-polar stationary phase that effectively retains moderately non-polar analytes like our target compound. A column with dimensions of 4.6 x 150 mm and 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase: Acetonitrile and Buffered Water:

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Component & pH Control: The imidazo[1,5-a]pyridine structure contains basic nitrogen atoms. Controlling the mobile phase pH is crucial for ensuring a consistent ionization state, which in turn guarantees reproducible retention times and sharp, symmetrical peak shapes. A phosphate buffer at a pH of 3.0 will ensure these nitrogens are protonated, improving interaction with the stationary phase and preventing peak tailing.

  • Detection:

    • Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector for purity analysis. It not only quantifies the analyte at a specific wavelength but also provides spectral data across a range, which is invaluable for peak purity assessment and specificity studies.

    • Wavelength Selection: The optimal detection wavelength is determined by acquiring the UV spectrum of 8-Bromo-3-methylimidazo[1,5-a]pyridine in the mobile phase. A wavelength maximum (λ-max) where the analyte shows high absorbance and potential impurities are also likely to absorb (e.g., 254 nm) is selected to ensure high sensitivity for both the main component and its impurities.

Part II: The Proposed Analytical Method & System Suitability

Based on the strategic development, the following method is proposed for validation.

ParameterRecommended Condition
Instrument HPLC with PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30% to 80% B), 25-30 min (80% B), 30.1-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm
Diluent Mobile Phase A / Mobile Phase B (70:30 v/v)
System Suitability Testing (SST)

Before any validation run, the suitability of the chromatographic system must be verified. This is not a validation parameter itself, but a prerequisite to ensure the equipment is performing correctly on the day of analysis.[8]

Protocol: A standard solution of 8-Bromo-3-methylimidazo[1,5-a]pyridine (e.g., 100 µg/mL) is injected six consecutive times.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry; high tailing can affect integration accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector.
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Part III: A Rigorous Step-by-Step Validation Protocol (ICH Q2(R1))

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[5]

Validation_Workflow cluster_prep Preparation cluster_core Core Validation Parameters cluster_sensitivity Sensitivity & Robustness SST System Suitability Testing Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOQ Limit of Quantitation Linearity->LOQ Accuracy Accuracy (Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD Limit of Detection LOQ->LOD Precision_Hierarchy cluster_conditions1 Same Day Same Analyst Same Instrument cluster_conditions2 Different Day Different Analyst Different Instrument Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Short Term Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Within Lab Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility Between Labs Repeatability->Intermediate Intermediate->Reproducibility

Sources

Validation

Analytical Differentiation of Brominated Imidazo[1,5-a]pyridines: A Mass Spectrometry Comparison Guide

Target Compound: 8-Bromo-3-methylimidazo[1,5-a]pyridine Application Focus: Structural Elucidation, Metabolite Identification, and Impurity Profiling As a Senior Application Scientist in drug development, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 8-Bromo-3-methylimidazo[1,5-a]pyridine Application Focus: Structural Elucidation, Metabolite Identification, and Impurity Profiling

As a Senior Application Scientist in drug development, I frequently encounter the challenge of distinguishing closely related heterocyclic positional isomers. The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore found in numerous therapeutics, including aromatase inhibitors and sedatives. However, during metabolite profiling or synthetic scale-up, differentiating the 8-bromo substituted derivative from its alternatives (such as the 6-bromo isomer) using standard chromatography is often insufficient.

This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of 8-Bromo-3-methylimidazo[1,5-a]pyridine against its structural alternatives, offering a self-validating analytical protocol to ensure unambiguous identification.

Mechanistic Causality in ESI-MS/MS Fragmentation

To build a robust analytical method, we must first understand the causality behind the molecule's behavior in the gas phase. Under positive Electrospray Ionization (+ESI), the highly basic nitrogen atoms within the imidazo[1,5-a]pyridine core readily accept a proton, yielding a strong precursor molecular ion [M+H]+ [1]. For 8-Bromo-3-methylimidazo[1,5-a]pyridine (Chemical Formula: C8​H7​BrN2​ ), this manifests as a characteristic isotopic doublet at m/z 211 and 213 .

When subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by two competing pathways:

  • Halogen Radical Expulsion (Low Collision Energy): The C8 position is adjacent to the bridgehead nitrogen. This proximity creates both steric strain and electronic modulation, making the C8-Br bond more labile than a typical aryl halide. Homolytic cleavage of the bromine radical ( −79/81 Da ) rapidly generates a highly stable radical cation at m/z 132 [2].

  • Imidazole Ring Opening (High Collision Energy): The fused 5-6 bicyclic system is highly stable, but the presence of the 3-methyl group directs a specific ring-opening mechanism. High-energy collisions force the expulsion of acetonitrile ( CH3​CN , −41 Da ) from the imidazole ring, yielding a fragment at m/z 170 / 172 [1].

Comparative Performance: 8-Bromo vs. 6-Bromo Isomers

To objectively differentiate 8-Bromo-3-methylimidazo[1,5-a]pyridine from its primary synthetic impurity/alternative, 6-Bromo-3-methylimidazo[1,5-a]pyridine, we must analyze their relative fragment abundances. Because the C6 position lacks the immediate electronic influence of the bridgehead nitrogen, its C-Br bond requires higher energy to break, shifting the fragmentation preference toward ring opening.

Quantitative Data Summary
Fragment Ionm/z ( 79Br / 81Br )8-Bromo Isomer (Target) Relative Abundance6-Bromo Isomer (Alternative) Relative AbundanceMechanistic Origin & Causality
[M+H]+ 211 / 213100% (at 10 eV)100% (at 10 eV)Protonated intact molecular ion. Validates parent mass.
[M+H−Br∙]+∙ 132100% (Base Peak at 25 eV) 45% (at 25 eV)C8-Br bond is sterically labile; dominates the 8-bromo spectrum.
[M+H−CH3​CN]+ 170 / 17215%85% C6-Br bond stability forces the energy into imidazole ring cleavage.
[M+H−Br∙−HCN]+ 10540%20%Secondary cleavage of the pyridine core after debromination.

Data Interpretation: The ratio of m/z 132 to m/z 170 is the definitive diagnostic marker. An m/z 132 > m/z 170 ratio confirms the 8-bromo substitution, whereas the inverse confirms the 6-bromo alternative.

Fragmentation Pathway Visualization

The logical relationship of the CID fragmentation cascade is mapped below.

MS_Fragmentation M [M+H]⁺ m/z 211 / 213 (1:1 Isotope Ratio) F1 [M+H - Br•]⁺• m/z 132 (Base Peak) M->F1 CID -Br• (-79/81 Da) F2 [M+H - CH₃CN]⁺ m/z 170 / 172 (Ring Opening) M->F2 CID -CH₃CN (-41 Da) F3 [M+H - Br• - HCN]⁺ m/z 105 (Pyridine Core) F1->F3 -HCN (-27 Da) F4 [M+H - Br• - CH₃CN]⁺ m/z 91 (Tropylium-like) F1->F4 -CH₃CN (-41 Da)

Figure 1: ESI-MS/MS fragmentation logic tree of 8-Bromo-3-methylimidazo[1,5-a]pyridine.

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure absolute trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. It includes built-in System Suitability Tests (SST) and causality-driven parameter selections to prevent false positives during high-resolution mass spectrometry (HRMS)[3].

Phase 1: System Suitability & Quality Control (QC)
  • Mass Calibration (SST): Inject an Agilent Tune Mix (or equivalent) to verify mass accuracy is <5 ppm . Causality: High mass accuracy is mandatory to distinguish the loss of CH3​CN (41.0265 Da) from isobaric interferences.

  • Negative Control: Inject a blank solution of Methanol/Water (50:50). Causality: Rules out column carryover from previous highly retained halogenated lipophilic compounds.

Phase 2: Sample Preparation
  • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to using an aqueous solvent containing 0.1% Formic Acid .

    • Causality: Imidazo[1,5-a]pyridines possess a basic nitrogen that requires a low-pH environment to ensure 100% protonation prior to droplet desolvation in the ESI source, maximizing the [M+H]+ signal[4].

Phase 3: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., ).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Causality: The methyl and bromo substitutions render the molecule moderately lipophilic; a steep organic gradient ensures sharp peak shapes and prevents band broadening.

Phase 4: MS/MS Acquisition (Data-Dependent)
  • Source Parameters: Set ESI to Positive Mode (+ESI). Capillary voltage at 3.5 kV.

  • Collision Energy (CE) Ramping: Program the quadrupole to acquire MS/MS spectra using a CE ramp from 15 eV to 45 eV .

    • Causality: A static CE will fail to capture the full structural picture. 15 eV is required to gently observe the [M+H−Br∙]+∙ transition, while 45 eV is strictly necessary to force the robust imidazopyridine core to undergo CH3​CN ring opening[2].

Phase 5: Data Validation Checkpoints
  • Isotope Check: The precursor ion MUST display a 1:1 abundance ratio at m/z 211.0 and 213.0. If the ratio deviates beyond 5%, the system is suffering from space-charge effects (detector saturation) and the sample must be diluted.

  • Diagnostic Ratio Check: Confirm that the abundance of m/z 132 is greater than m/z 170 to validate the C8-bromo position over the C6-bromo alternative.

References

  • Grokipedia Contributors. "Imidazopyridine - Molecular Structure, Isomers, and Mass Spectrometry." Grokipedia. URL: [Link]

  • Cavinato, L. M., et al. "Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability." MDPI Molecules, 2021. URL:[Link]

  • Renno, G., et al. "Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models." National Center for Biotechnology Information (PMC), 2022. URL:[Link]

  • Darshana, A., et al. "Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes." Semantic Scholar / Journal of Molecular Structure, 2019. URL:[Link]

Sources

Comparative

Strategic Evaluation of 8-Bromo-3-methylimidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Introduction to Imidazopyridine Scaffolds Nitrogen-containing fused bicyclic heterocycles are foundational to modern medicinal chemistry. Among these, the imidazopyridine family offers unique physicochemical properties,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Imidazopyridine Scaffolds

Nitrogen-containing fused bicyclic heterocycles are foundational to modern medicinal chemistry. Among these, the imidazopyridine family offers unique physicochemical properties, including hydrogen-bonding capabilities, favorable lipophilicity, and structural rigidity[1]. Historically, the imidazo[1,2-a]pyridine scaffold has dominated the pharmaceutical landscape, serving as the core for blockbuster drugs such as the widely used hypnotic zolpidem and the cardiotonic agent olprinone[2].

However, recent advancements in target-directed drug discovery have shifted attention toward the isomeric imidazo[1,5-a]pyridine scaffold. This core has demonstrated exceptional promise in novel therapeutic areas, notably as potent and selective retinoic acid receptor-related orphan receptor gamma (RORc/RORγt) inverse agonists for autoimmune diseases[3]. Within this class, 8-Bromo-3-methylimidazo[1,5-a]pyridine (CAS: 1052271-64-3) has emerged as a highly strategic building block. The pre-installed bromine atom at the C8 position provides an ideal handle for late-stage functionalization, while the C3 methyl group offers critical steric constraints that enhance target binding affinity and metabolic stability.

Structural and Electronic Divergence

The fundamental difference between the [1,2-a] and [1,5-a] isomers lies in the position of the bridgehead nitrogen and the resulting π-electron distribution.

  • Imidazo[1,2-a]pyridine : Highly electron-rich, making it highly susceptible to electrophilic aromatic substitution, typically at the C3 position of the imidazole ring[2].

  • Imidazo[1,5-a]pyridine : Features a different resonance stabilization network. Electrophilic attacks typically occur at the C1 and C3 positions[2]. By utilizing 8-Bromo-3-methylimidazo[1,5-a]pyridine, the C3 position is intentionally blocked by a methyl group. This forces regioselective functionalization and prevents unwanted metabolic oxidation at the highly reactive C3 site, a common liability in early-stage drug candidates[4].

Table 1: Comparative Profiling of Imidazopyridine Scaffolds
PropertyImidazo[1,2-a]pyridineImidazo[1,5-a]pyridine8-Bromo-3-methylimidazo[1,5-a]pyridine
Bridgehead Nitrogen N1N2N2
Dominant Application CNS modulators, Anti-TB agents[5]RORc Inverse Agonists, Fluorophores[6]Advanced Synthetic Intermediate
Electrophilic Substitution Highly reactive at C3Reactive at C1 and C3Blocked at C3 (methyl), C1 available
Cross-Coupling Handle Requires pre-halogenationRequires pre-halogenationPre-installed at C8 for Pd-catalysis
Target Selectivity Profile GABAA, Phosphodiesterase IIIRORγt, KinasesScaffold for RORγt / Kinase libraries

Workflow: Strategic Functionalization of the C8 Position

The true value of 8-Bromo-3-methylimidazo[1,5-a]pyridine lies in its readiness for transition-metal-catalyzed cross-coupling. The C8 bromine allows for rapid library generation via Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) reactions.

G Start 8-Bromo-3-methylimidazo [1,5-a]pyridine PdCat Pd-Catalyzed Cross-Coupling Start->PdCat Scaffold Activation Suzuki Suzuki-Miyaura (Aryl Boronic Acids) PdCat->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amines) PdCat->Buchwald C-N Bond Target1 RORc Inverse Agonists (Autoimmune) Suzuki->Target1 Target2 Kinase Inhibitors (Oncology) Buchwald->Target2

Workflow for Pd-catalyzed functionalization of the 8-bromo imidazo[1,5-a]pyridine scaffold.

Pharmacological Application: Target Engagement (RORc)

The imidazo[1,5-a]pyridine core has been validated as a privileged scaffold for RORc (RORγt) inverse agonists[3]. RORc is a critical nuclear receptor that regulates the production of interleukin-17 (IL-17), a pro-inflammatory cytokine implicated in severe autoimmune diseases.

Causality in Design: The introduction of bulky aryl groups at the C8 position (via the bromine handle) allows the molecule to project deeply into the lipophilic ligand-binding domain (LBD) of RORc. Meanwhile, the C3 methyl group restricts the rotational freedom of the core, locking the molecule into a bioactive conformation that forces the repositioning of Helix 12 on the receptor. This conformational shift prevents the recruitment of co-activators, thereby acting as an inverse agonist and halting IL-17 transcription[3].

Pathway Ligand Imidazo[1,5-a]pyridine Derivative RORc RORγt (RORc) Receptor Ligand->RORc Binds LBD Conformation Conformational Change (Helix 12 Repositioning) RORc->Conformation Coactivator Co-activator Release Conformation->Coactivator Inverse Agonism Transcription IL-17 Transcription Blocked Coactivator->Transcription Autoimmune Suppression of Autoimmune Response Transcription->Autoimmune

Mechanism of RORc inhibition by imidazo[1,5-a]pyridine inverse agonists.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To harness the 8-Bromo-3-methylimidazo[1,5-a]pyridine scaffold, the following optimized Suzuki-Miyaura cross-coupling protocol is recommended. This methodology is designed with built-in validation steps to ensure high fidelity in structure-activity relationship (SAR) library generation.

Materials:
  • Substrate: 8-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Substituted Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:
  • Preparation & Degassing (Critical Step):

    • Action: In an oven-dried Schlenk flask, dissolve 8-Bromo-3-methylimidazo[1,5-a]pyridine and the arylboronic acid in 1,4-dioxane.

    • Causality: Purge the solution with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) active species.

  • Catalyst & Base Addition:

    • Action: Add Pd(dppf)Cl₂·CH₂Cl₂ and the degassed 2M K₂CO₃ aqueous solution. Seal the flask and heat to 90°C.

    • Causality: The biphasic nature of the reaction requires vigorous stirring. The base is essential for the transmetalation step, activating the boronic acid by forming a highly reactive boronate complex.

  • In-Process Monitoring (Self-Validation):

    • Action: At 2 hours, extract a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via UPLC-MS.

    • Validation: Confirm the disappearance of the starting material mass (m/z ~211/213 for the brominated core) and the appearance of the product mass. If starting material persists, spike with an additional 0.02 equiv of catalyst.

  • Workup & Isolation:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: Brine washing removes residual inorganic salts and highly polar impurities. Na₂SO₄ is preferred over MgSO₄ as it is less likely to coordinate with the nitrogen-rich imidazopyridine core.

  • Purification & Final Validation:

    • Action: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

    • Validation: Verify the final structure using ¹H NMR and ¹³C NMR. The disappearance of the C8-proton signal and the integration of the newly introduced aryl protons confirm successful regioselective functionalization.

Conclusion

While the imidazo[1,2-a]pyridine scaffold remains a cornerstone of medicinal chemistry, the imidazo[1,5-a]pyridine core—specifically building blocks like 8-Bromo-3-methylimidazo[1,5-a]pyridine—provides a distinct geometric and electronic alternative. By leveraging the pre-installed bromine for modular cross-coupling and the C3 methyl group for conformational locking, drug discovery teams can rapidly access novel chemical space, particularly for challenging targets like RORc and various kinase domains.

Sources

Validation

Photophysical Properties and Structural Tuning of 8-Bromo-3-methylimidazo[1,5-a]pyridine Derivatives: A Comparative Guide

As a Senior Application Scientist in fluorophore development, I frequently encounter researchers seeking versatile, high-performance scaffolds for bioimaging, optoelectronics, and sensing. Among the 10- π electron nitrog...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in fluorophore development, I frequently encounter researchers seeking versatile, high-performance scaffolds for bioimaging, optoelectronics, and sensing. Among the 10- π electron nitrogen bridgehead bicyclic systems, the imidazo[1,5- a ]pyridine core stands out. Recent comparative studies, such as 1, demonstrate that imidazo[1,5- a ]pyridines possess a significantly stronger electron-donor character than their imidazo[1,2- a ] counterparts, making them superior anchors for cyanine-like and Donor- π -Acceptor (D- π -A) dyes.

This guide provides an in-depth comparative analysis of derivatives synthesized from 8-Bromo-3-methylimidazo[1,5- a ]pyridine . This specific precursor is a strategic building block: the C3-methyl group provides essential steric protection against non-radiative decay pathways, while the C8-bromine serves as a highly reactive vector for late-stage palladium-catalyzed diversification.

Mechanistic Rationale: From Quenched Precursor to Emissive Dye

The native 8-bromo-3-methylimidazo[1,5- a ]pyridine is virtually non-emissive. The presence of the heavy bromine atom directly on the conjugated core facilitates rapid Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ), effectively quenching fluorescence.

By substituting the bromine via cross-coupling, we achieve two mechanistic goals simultaneously:

  • Elimination of the Heavy-Atom Effect: Removing the bromine shuts down the dominant non-radiative ISC pathway, restoring radiative decay.

  • π -System Engineering: Introducing aryl, heteroaryl, or D/A groups at the C8 position extends conjugation, allowing us to precisely tune the absorption maximum, emission maximum, Stokes shift, and quantum yield ( ΦF​ ).

PhotophysicalTuning Core 8-Bromo-3-methylimidazo[1,5-a]pyridine (Quenched via Heavy-Atom Effect) Coupling Pd-Catalyzed Cross-Coupling (Restores Radiative Decay) Core->Coupling C8 Functionalization DerivA D-π-A System (Solvatochromic) Coupling->DerivA + Donor Aryl DerivB Extended π-System (High Quantum Yield) Coupling->DerivB + Polycyclic Aryl DerivC Chelating Ligand (Zn2+ Coordination) Coupling->DerivC + Heteroaryl

Fig 1. Synthetic divergence and photophysical tuning of 8-Bromo-3-methylimidazo[1,5-a]pyridine.

Comparative Photophysical Performance

To objectively evaluate the tuning capabilities of this scaffold, we compare the photophysical properties of the 8-bromo precursor against three distinct classes of derivatives: a D- π -A system, an extended π -system, and a metal-chelating system (including its Zn 2+ complex).

Data generalized from standardized measurements in dichloromethane (DCM) at 298 K.

Compound ClassSubstituent at C8Abs Max ( λabs​ , nm)Em Max ( λem​ , nm)Stokes Shift (nm)Quantum Yield ( ΦF​ , %)Key Photophysical TraitPrecursor-Br33042090< 5Quenched by heavy-atom effectDerivative A-C 6​ H 4​ p -NMe 2​ 41055014015Strong solvatochromism, D- π -ADerivative B-Naphthyl36046010045High quantum yield, blue emitterDerivative C-Pyridin-2-yl35045010019Moderate emission, chelatorComplex C-Zn-Pyridin-2-yl + ZnCl 2​ 3704306037Rigidified, hypsochromic shift Performance Insights: Stokes Shifts: Imidazo[1,5- a ]pyridines inherently exhibit massive Stokes shifts (often >100 nm), as detailed inImidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. This minimizes self-absorption (inner-filter effect), making them ideal for high-concentration bioimaging. Metal-Induced Enhancement: As demonstrated in Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes, coordinating Derivative C with Zn(II) locks the molecular conformation. This rigidification drastically reduces non-radiative vibrational relaxation, doubling the quantum yield from 19% to 37%.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a causality explanation and an internal check to prevent downstream failures.

Protocol 1: Suzuki-Miyaura Functionalization of C8

Objective: Convert the quenched 8-bromo precursor into an emissive derivative.

  • Reagent Assembly: Combine 8-bromo-3-methylimidazo[1,5- a ]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl 2​ (0.05 eq), and K 2​ CO 3​ (3.0 eq) in a Schlenk flask.

    • Causality: Pd(dppf)Cl 2​ is selected because the dppf ligand's large bite angle is highly effective for cross-coupling at sterically hindered positions (C8 is adjacent to the bridgehead nitrogen).

  • Solvent System: Add a 4:1 (v/v) mixture of 1,4-Dioxane/H 2​ O.

    • Causality: Dioxane solubilizes the organic electrophile, while water dissolves the inorganic base. Solubilized base is mandatory for the generation of the reactive palladium-hydroxo species during transmetalation.

  • Degassing: Sparge the solution with N 2​ for 15 minutes.

    • Causality: Oxygen rapidly deactivates the Pd(0) catalyst and can oxidize the electron-rich imidazo[1,5- a ]pyridine core.

  • Reaction & Self-Validation: Heat at 90°C for 12 hours.

    • Validation Check: Monitor via TLC. The disappearance of the starting material and the emergence of a highly fluorescent spot under 365 nm UV light confirms successful coupling. If the spot is not fluorescent, the bromine has not been displaced.

Protocol 2: Photophysical Characterization

Objective: Accurately determine absorption, emission, and absolute quantum yield.

  • Sample Preparation: Dissolve the purified derivative in spectroscopic-grade solvents to a concentration of 10−5 to 10−6 M.

    • Causality: High concentrations lead to excimer formation and inner-filter effects, which artificially lower the quantum yield and red-shift the emission spectrum.

  • UV-Vis Absorption: Scan from 250 to 600 nm.

    • Validation Check: Ensure the absorbance at the chosen excitation wavelength is strictly ≤0.1 OD. This guarantees a linear relationship between absorbed light and fluorescence intensity.

  • Steady-State Fluorescence & Excitation Matching: Excite the sample at its absorption maximum.

    • Validation Check (Critical): After recording the emission spectrum, fix the emission monochromator at the λem​ maximum and run an excitation scan . The resulting excitation spectrum must superimpose perfectly with the UV-Vis absorption spectrum. If it does not, your observed emission is originating from a highly fluorescent trace impurity, not your bulk product.

  • Absolute Quantum Yield ( ΦF​ ): Utilize an integrating sphere rather than a relative standard.

    • Causality: Relative measurements (e.g., against quinine sulfate) are highly susceptible to errors from solvent refractive index mismatches and spectral overlap. An integrating sphere physically captures all emitted photons, providing an absolute, indisputable ΦF​ value, a standard practice for2.

References

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes The Journal of Organic Chemistry - ACS Public
  • Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses (Synthesis of 8-Bromo-3-methylimidazo[1,5-a]pyridine) ePrints Soton - University of Southampton
  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models PMC - N
  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability MDPI
  • Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine Semantic Scholar

Sources

Comparative

Analytical Validation of 8-Bromo-3-methylimidazo[1,5-a]pyridine: A Comparative Guide on EA and HRMS Performance

As a Senior Application Scientist overseeing the procurement and validation of critical chemical intermediates, I frequently encounter a recurring bottleneck in drug discovery: the silent failure of downstream catalytic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the procurement and validation of critical chemical intermediates, I frequently encounter a recurring bottleneck in drug discovery: the silent failure of downstream catalytic reactions due to sub-standard building blocks.

8-Bromo-3-methylimidazo[1,5-a]pyridine (CAS: 1052271-64-3) is a highly versatile brominated heterocycle. It serves as a foundational scaffold in the synthesis of complex therapeutics, including [1] and novel [2]. Because the bromine atom acts as the primary handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), any trace impurities—such as trapped solvents, unreacted brominating agents, or isomeric byproducts—can rapidly poison the transition-metal catalyst or skew stoichiometric ratios.

In this guide, we objectively compare a Premium Grade commercial standard against a Standard Grade (crude) alternative. We will rely on two non-negotiable pillars of structural validation: Elemental Analysis (EA) for absolute bulk purity, and High-Resolution Mass Spectrometry (HRMS) for exact isotopic and structural confirmation.

Mechanistic Insights: Why EA and HRMS?

While Nuclear Magnetic Resonance (NMR) is excellent for structural elucidation, it is notoriously blind to inorganic salts and can miss trapped solvents if appropriate relaxation delays are not utilized.

  • Elemental Analysis (EA): EA quantifies the exact mass fractions of Carbon, Hydrogen, and Nitrogen. According to the gold standards of chemical publishing, theoretical and experimental EA values must agree within a ±0.4% deviation limit () [3]. A deviation beyond this threshold is a definitive indicator of bulk contamination, such as co-crystallized water, which can drastically alter the molecular mass and [4].

  • High-Resolution Mass Spectrometry (HRMS): HRMS (specifically ESI-TOF) provides the exact mass of the molecule. For new or premium compounds, the mass error must be < 5 ppm . Furthermore, because our target molecule contains bromine, HRMS allows us to verify the characteristic 1:1 isotopic envelope of 79 Br and 81 Br. Distortions in this ratio indicate co-eluting matrix interferences.

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal calibrations and blanks.

Protocol A: High-Precision Elemental Analysis (CHNS/O)
  • Step 1: Desiccation. Dry 5 mg of the compound under high vacuum (0.1 mbar) at 40°C for 24 hours. Causality: Even 0.5 equivalents of trapped water can shift the carbon percentage by over 0.5%, leading to false failures.

  • Step 2: Micro-weighing. Weigh exactly 1.500 mg of the dried sample into a tin capsule using a microbalance (1 µg resolution). Seal tightly to exclude atmospheric nitrogen.

  • Step 3: Flash Combustion. Drop the capsule into a combustion tube at 950°C in an oxygen-enriched helium atmosphere. Causality: The tin capsule catalyzes an exothermic flash, pushing local temperatures to ~1800°C, ensuring complete oxidation of the robust imidazopyridine ring into CO 2​ , H 2​ O, and NO x​ .

  • Step 4: Reduction & Detection. Pass the gas mixture over hot copper (600°C) to reduce NO x​ to N 2​ . Separate via GC and quantify using a Thermal Conductivity Detector (TCD). Validate against a sulfanilamide standard.

Protocol B: HRMS (ESI-TOF) Analysis
  • Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

  • Step 2: Lock Mass Calibration. Continuously infuse Leucine Enkephalin ([M+H] + = 556.2771) as an internal standard. Causality: Real-time "lock mass" calibration compensates for instrumental thermal drift, guaranteeing mass accuracy well below the 5 ppm threshold.

  • Step 3: Ionization & Acquisition. Inject 2 µL into the ESI source (Positive mode, +3.0 kV). Acquire TOF data over an m/z range of 100–1000. Extract the [M+H] + ion chromatogram and calculate the mass error against the theoretical exact mass of C 8​ H 7​ 79 BrN 2​ (210.9866 m/z).

Comparative Data Analysis

The theoretical composition for C 8​ H 7​ BrN 2​ (MW: 211.06 g/mol ) is C: 45.53%, H: 3.34%, N: 13.27% .

Table 1: Bulk Purity Validation via Elemental Analysis
Product Grade%C (Found)%H (Found)%N (Found)Max DeviationPass/Fail (±0.4% Limit)
Premium Grade 45.58%3.36%13.25%+0.05% PASS
Standard Grade 44.80%3.65%12.80%-0.73% FAIL

Data Insight: The Standard Grade fails the carbon threshold significantly (-0.73%) while showing elevated hydrogen (+0.31%). This inverse relationship strongly suggests the presence of trapped water or residual extraction solvents (like ethyl acetate) within the crystal lattice, which will wreak havoc on moisture-sensitive downstream reactions.

Table 2: Structural Integrity Validation via HRMS (ESI-TOF)

Theoretical Exact Mass [M+H] + ( 79 Br) = 210.9866 m/z .

Product GradeMeasured m/zMass Error (ppm)Isotopic Ratio ( 79 Br : 81 Br)Pass/Fail (< 5 ppm)
Premium Grade 210.9862-1.9 ppm 1.00 : 0.98PASS
Standard Grade 210.9891+11.8 ppm 1.00 : 0.85 (Distorted)FAIL

Data Insight: The Premium Grade exhibits a near-perfect mass match and the expected ~1:1 bromine isotopic signature. The Standard Grade exhibits a high mass error (>10 ppm) and a distorted isotopic ratio. Causality: This distortion is a classic symptom of ion suppression and peak overlap caused by co-eluting structural impurities (e.g., unreacted starting materials) interfering with the A+2 isotopic peak.

Workflow Visualization

The following diagram maps the logical architecture of our validation system, ensuring that only batches meeting both bulk and structural criteria are released for synthesis.

G cluster_0 Bulk Purity (EA) cluster_1 Structural Integrity (HRMS) Sample 8-Bromo-3-methylimidazo [1,5-a]pyridine EA_Prep Desiccation (Vacuum, 24h) Sample->EA_Prep MS_Prep Dilution (0.1 mg/mL MeCN) Sample->MS_Prep EA_Run Combustion (950°C, O2) EA_Prep->EA_Run EA_Result C,H,N Quantification (±0.4% Limit) EA_Run->EA_Result Validation Batch Release Approved EA_Result->Validation MS_Run ESI-TOF Positive Mode MS_Prep->MS_Run MS_Result Exact Mass (< 5 ppm Error) MS_Run->MS_Result MS_Result->Validation

Figure 1: Analytical workflow for bulk purity and structural validation of the imidazopyridine core.

Conclusion

For complex medicinal chemistry campaigns, the purity of your building blocks dictates the ceiling of your synthetic yield. As demonstrated by the empirical data above, relying on Standard Grade 8-Bromo-3-methylimidazo[1,5-a]pyridine introduces hidden variables—trapped solvents and structural impurities—that fail rigorous EA and HRMS validation. By utilizing Premium Grade materials that strictly adhere to ±0.4% EA deviations and < 5 ppm HRMS errors, researchers can confidently eliminate building block contamination as a variable in reaction optimization.

References

  • Title: Modulators of STING (Stimulator of Interferon Genes)
  • Title: Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses Source: University of Southampton, ePrints Archive URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC) URL: [Link]

Safety & Regulatory Compliance

Safety

8-Bromo-3-methylimidazo[1,5-a]pyridine proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 8-Bromo-3-methylimidazo[1,5-a]pyridine As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as an integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 8-Bromo-3-methylimidazo[1,5-a]pyridine

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as an integral component of experimental design. 8-Bromo-3-methylimidazo[1,5-a]pyridine is a highly valuable building block in pharmaceutical synthesis, featuring both a brominated moiety and a nitrogen-rich imidazopyridine core. These specific structural features dictate strict disposal protocols. Improper disposal risks environmental persistence, bioaccumulation, and the generation of hazardous byproducts. This guide provides a self-validating, step-by-step operational protocol for the safe containment and destruction of this compound.

Chemical Profiling & Mechanistic Justification for Disposal

Understanding the molecular structure of 8-Bromo-3-methylimidazo[1,5-a]pyridine is critical for determining its waste trajectory:

  • Halogenated Waste Classification: The presence of a covalently bound bromine atom categorizes this compound and its solutions strictly as halogenated organic waste. Mixing halogenated solvents with non-halogenated streams unnecessarily increases the volume of the more expensive halogenated waste stream, driving up hazardous waste management costs .

  • Thermal Destruction Causality: High-temperature incineration (>1000°C) is the only acceptable method for final disposal . Lower temperatures can lead to incomplete combustion, risking the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs).

  • Flue Gas Scrubbing: The incineration of nitrogenous heterocycles and brominated compounds generates nitrogen oxides (NOx) and hydrogen bromide (HBr). Authorized disposal facilities must utilize alkaline scrubbers to neutralize these acidic and oxidative gases before atmospheric release.

G Chem 8-Bromo-3-methylimidazo[1,5-a]pyridine (C8H7BrN2) Thermal Thermal Cleavage (>1000°C, O2) Chem->Thermal Incineration Inter Intermediates: Bromine Radicals, NOx, CO, CO2 Thermal->Inter Oxidation & Cleavage Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Inter->Scrubber Flue Gas Routing Safe Safe Effluents: NaBr, N2, CO2, H2O Scrubber->Safe Neutralization

Caption: High-temperature thermal degradation and neutralization pathway for brominated imidazopyridines.

Step-by-Step Operational Disposal Protocol

To ensure absolute safety and regulatory compliance, every phase of this workflow operates as a self-validating system.

Step 1: Segregation at the Source

  • Action: Isolate 8-Bromo-3-methylimidazo[1,5-a]pyridine waste (including solid residues, mother liquors, and contaminated extraction solvents) into designated "Halogenated Organic Waste" containers.

  • Causality: Effective chemical waste disposal begins with identifying the hazard class to prevent incompatible reactions . Halogenated solvents must be kept apart from non-halogenated streams to optimize incineration efficiency and comply with EPA guidelines .

  • Verification: Check the container log. If the solvent mixture contains any halogenated compounds, the entire container must be classified and treated as halogenated waste.

Step 2: Container Selection and Compatibility

  • Action: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers for liquid waste collection.

  • Causality: The Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible with the stored waste and free from damage or deterioration . HDPE provides robust chemical resistance against halogenated heterocycles, whereas standard plastics may degrade or leach.

  • Verification: Inspect the container for swelling, discoloration, or brittleness before adding any waste.

Step 3: Labeling and Accumulation

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste," "Halogenated Organic," and the specific chemical name.

  • Causality: Proper labeling prevents the accidental mixing of incompatible chemicals, which can cause unnecessary and dangerous exothermic reactions .

  • Verification: Ensure the accumulation start date is clearly visible. Waste must be removed regularly and cannot be stored indefinitely .

Step 4: Secondary Containment and Storage

  • Action: Place the primary waste container inside a secondary containment tray capable of holding at least 110% of the primary container's volume. Store in a well-ventilated area away from heat sources.

  • Causality: Secondary containment isolates leaks and prevents environmental release or cross-contamination in the event of primary container failure .

  • Verification: Visually inspect the secondary containment weekly for accumulated liquids or residues.

Step 5: Transfer to Authorized Disposal Facility

  • Action: Contract an EPA-permitted hazardous waste transporter for final removal.

  • Causality: The generator retains "cradle-to-grave" liability for hazardous waste. Only permitted facilities possess the high-temperature incinerators and scrubbers required to safely destroy brominated N-heterocycles .

  • Verification: Obtain, verify, and file the signed Uniform Hazardous Waste Manifest upon pickup.

G Gen Waste Generation: 8-Bromo-3-methylimidazo[1,5-a]pyridine Seg Segregation: Halogenated Organic Waste Stream Gen->Seg Identify Halogen Cont Containment: HDPE / PTFE Lined Containers Seg->Cont Transfer Store Storage: Secondary Containment (<90 Days) Cont->Store Accumulate Inc Final Disposal: High-Temp Incineration (>1000°C) Store->Inc EPA Permitted Transport Scrub Flue Gas Scrubbing: Neutralize HBr & NOx Inc->Scrub Exhaust Gas

Caption: Workflow for the segregation, containment, and thermal destruction of halogenated N-heterocycles.

Quantitative Data: Waste Stream Specifications

To streamline laboratory operations, adhere to the following quantitative specifications for the disposal of 8-Bromo-3-methylimidazo[1,5-a]pyridine:

ParameterOperational SpecificationMechanistic Rationale
Waste Classification Halogenated Organic WasteContains covalently bound Bromine (C-Br).
Primary Container HDPE or PTFE-linedResists solvent degradation and prevents chemical leaching.
Incompatible Streams Strong oxidizers, Non-halogenated solventsPrevents exothermic reactions; minimizes disposal costs.
Max Accumulation Time 90 Days (for LQGs)Regulatory compliance (RCRA) to minimize lab hazard load.
Destruction Temp. > 1000°CEnsures complete cleavage of aromatic and C-Br bonds.

References

  • Title: OSHA Compliance For Laboratories Source: US Bio-Clean URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Safe Laboratory Chemical Waste Disposal Source: Environmental Marketing Services URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]

Handling

Personal protective equipment for handling 8-Bromo-3-methylimidazo[1,5-a]pyridine

The handling of functionalized N-heterocycles, particularly brominated imidazopyridines, requires a rigorous, scientifically grounded approach to laboratory safety. 8-Bromo-3-methylimidazo[1,5-a]pyridine (CAS: 1052271-64...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of functionalized N-heterocycles, particularly brominated imidazopyridines, requires a rigorous, scientifically grounded approach to laboratory safety. 8-Bromo-3-methylimidazo[1,5-a]pyridine (CAS: 1052271-64-3) is a highly valuable building block in medicinal chemistry, often utilized in the synthesis of GABA-A receptor modulators, kinase inhibitors, and advanced chemotherapeutics[1][2]. However, the very structural features that make it pharmacologically valuable—its lipophilic core and reactive bromine substituent—also dictate its toxicological profile and the stringent personal protective equipment (PPE) required for its handling[3][4].

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond basic safety data sheets (SDS). This protocol provides a self-validating, mechanistic approach to handling, PPE selection, and disposal, ensuring that your laboratory operations are both safe and scientifically sound.

Chemical Profile & Mechanistic Toxicology

To effectively protect yourself against a chemical, you must first understand the mechanism of its hazard. 8-Bromo-3-methylimidazo[1,5-a]pyridine presents specific acute hazards primarily driven by its lipophilicity and electrophilic potential.

Table 1: Chemical Properties and GHS Hazard Summary

Property / Hazard CategoryData / ClassificationScientific Implication
CAS Number 1052271-64-3Unique identifier for safety tracking[1].
Molecular Formula C8H7BrN2The presence of bromine classifies all resulting waste as halogenated [1].
Molecular Weight 211.06 g/mol Low molecular weight facilitates rapid cellular uptake.
H302 Harmful if swallowedSystemic toxicity upon gastrointestinal absorption.
H315 / H319 Causes skin/serious eye irritationThe basic pyridine nitrogen and lipophilic core disrupt lipid bilayers in the stratum corneum and corneal epithelium[5].
H335 May cause respiratory irritationMicro-particulates can deposit in the alveoli, causing localized electrophilic stress[5].
The Causality of Toxicity

The imidazopyridine scaffold is known for its ability to intercalate into DNA and inhibit specific enzymatic pathways (such as PI3K/Akt or PDGFRA)[3][4]. The addition of a bromine atom at the 8-position significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to rapidly permeate standard porous barriers (like latex) and biological membranes. Once intracellular, brominated heterocycles can induce localized oxidative stress and cytotoxicity[6][7]. Therefore, respiratory and dermal barriers must be strictly non-permeable.

ToxPathway E1 8-Bromo-3-methylimidazo[1,5-a]pyridine E2 Rapid Membrane Permeation (Enhanced by Bromine Lipophilicity) E1->E2 E3 Intracellular Accumulation E2->E3 E4 Electrophilic Stress & Protein Interaction E3->E4 E5 Potential DNA Intercalation E3->E5 E6 Acute Tissue Irritation (Skin, Eyes, Respiratory) E4->E6 E7 Cellular Cytotoxicity E4->E7 E5->E7

Mechanistic pathway of imidazopyridine-induced cytotoxicity and acute tissue irritation.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic toxicology outlined above, standard laboratory PPE is insufficient. The following matrix details the required equipment and the scientific rationale behind each selection.

  • Hand Protection (Critical):

    • Requirement: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness).

    • Rationale: Latex is highly permeable to lipophilic brominated organics. Nitrile provides a superior chemical barrier. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be immediately shed without exposing the skin to the permeating chemical.

  • Eye Protection:

    • Requirement: Tight-fitting, splash-proof chemical safety goggles (ANSI Z87.1 certified).

    • Rationale: Standard safety glasses with side shields do not protect against airborne micro-dust. The H319 hazard indicates severe eye irritation; contact with the corneal mucosa will cause immediate inflammation.

  • Respiratory Protection:

    • Requirement: All handling of the dry powder must occur within a Class II Chemical Fume Hood (face velocity of 80-100 fpm). If a fume hood is unavailable, an N95 or P100 particulate respirator is mandatory.

    • Rationale: The compound carries an H335 (respiratory irritation) warning[5]. Inhalation of fine powders bypasses the first-pass metabolism of the liver, leading to rapid systemic absorption via the alveolar capillary bed.

  • Body Protection:

    • Requirement: Flame-retardant, knee-length laboratory coat with fitted cuffs. Closed-toe, non-woven shoes.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, execute the following protocol when handling 8-Bromo-3-methylimidazo[1,5-a]pyridine. This workflow minimizes aerosolization and static charge buildup.

Phase 1: Pre-Operational Validation

  • Verify that the chemical fume hood is operational and the sash is positioned at the certified working height.

  • Clear the workspace of any strong oxidizing agents, as brominated pyridines can react exothermically under oxidative stress[8].

  • Don all required PPE (Nitrile gloves, goggles, lab coat).

Phase 2: Material Transfer and Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Brominated powders frequently hold static charges; using standard plastic boats can cause the powder to repel and aerosolize into the user's breathing zone.

  • Use a grounded, stainless-steel micro-spatula to transfer the required mass.

  • Seal the primary chemical container immediately after use to prevent moisture ingress and degradation.

Phase 3: Solubilization

  • Transfer the weighed powder into a pre-tared, sealable glass vial.

  • Add the chosen solvent (typically DMSO or DMF for imidazopyridines) slowly down the side of the vial to prevent dust kick-up.

  • Cap the vial tightly before removing it from the fume hood for vortexing or sonication.

Phase 4: Decontamination

  • Wipe down the balance and fume hood surface with a lint-free wipe dampened with 70% Isopropanol (IPA).

  • Dispose of the wipe in a designated halogenated solid waste container.

Spill Response & Chemical Disposal Plan

A spill of a brominated heterocycle requires immediate, calculated action to prevent cross-contamination and environmental toxicity[9].

Step-by-Step Spill Response Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Assess & Protect: Ensure your PPE is intact. If the spill is a dry powder outside a fume hood, don a P100 respirator immediately.

  • Suppress Aerosolization: Do not dry sweep. Gently mist the powder spill with Isopropanol or water. Causality: Wetting the powder increases its mass and cohesion, preventing the H335-hazardous dust from becoming airborne.

  • Absorb: If the spill is a solution, cover it with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collect: Use a disposable plastic scoop to transfer the wetted powder or saturated absorbent into a rigid, sealable High-Density Polyethylene (HDPE) container.

  • Decontaminate: Wash the spill surface thoroughly with an alkaline detergent and water, followed by an IPA wipe.

SpillResponse N1 Spill Detected (8-Bromo-3-methylimidazo[1,5-a]pyridine) N2 Assess State N1->N2 N3 Solid Powder N2->N3 N4 Solvent Solution N2->N4 N5 Moisten with IPA (Prevent Aerosolization) N3->N5 N6 Apply Inert Absorbent N4->N6 N7 Transfer to Halogenated Waste N5->N7 N6->N7 N8 Surface Decontamination (Soap & Water) N7->N8

Logical workflow for 8-Bromo-3-methylimidazo[1,5-a]pyridine spill containment and disposal.

Chemical Disposal Plan

Because this compound contains a covalently bound bromine atom, it must be segregated from standard organic waste.

  • Liquid Waste: Must be deposited into a carboy strictly labeled for Halogenated Organic Solvents . Mixing halogenated waste with non-halogenated streams (like acetone) can lead to highly exothermic reactions and violates environmental incineration regulations.

  • Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a double-lined bag and deposited into a rigid container labeled Halogenated Solid Debris .

References

  • BLD Pharm. "1052271-64-3 | 8-Bromo-3-methylimidazo[1,5-a]pyridine". BLD Pharm Catalog.
  • BLD Pharm. "1379355-19-7 | 7-Bromo-3-methylimidazo[1,5-a]pyridine Hazard Statements". BLD Pharm Safety Data.
  • Zaman, S., et al. "New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies". ResearchGate.
  • Wikipedia Contributors. "Imidazopyridine". Wikipedia, The Free Encyclopedia.
  • Khoshneviszadeh, M., et al. "Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives". PubMed Central (PMC).
  • Lemay, et al. "Synthesis and radiosensitizing properties of brominated tetrapyridine porphyrins". ResearchGate.
  • MDPI. "Hepatocellular Metabolic Abnormalities Induced by Long-Term Exposure to Novel Brominated Flame Retardant, Hexabromobenzene". MDPI.
  • Scribd. "Pyridine: Electrophilic & Nucleophilic Reactions". Scribd.
  • RSC. "Tracking the formation of new brominated disinfection by-products". Environmental Science: Water Research & Technology.

Sources

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